molecular formula C21H32O2 B1668235 Calusterone CAS No. 17021-26-0

Calusterone

Cat. No.: B1668235
CAS No.: 17021-26-0
M. Wt: 316.5 g/mol
InChI Key: IVFYLRMMHVYGJH-PVPPCFLZSA-N

Description

Calusterone (CAS 17021-26-0), also known as 7β,17α-Dimethyltestosterone, is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from testosterone . Originally developed in the 1960s and investigated as an antineoplastic agent for metastatic breast cancer, it is now a valuable compound for biochemical and endocrine research . Its primary mechanism of action involves binding to and activating the androgen receptor, which influences transcriptional activity of specific genes . Research also indicates that this compound can significantly alter estrogen metabolism, notably decreasing the transformation of estradiol to estriol and increasing the formation of 2-hydroxyestrone, which may contribute to its observed antitumor properties . As a 17α-alkylated steroid, its chemical structure allows for oral administration . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laws and regulations, as it is listed among the prohibited substances by the World Anti-Doping Agency (WADA) and is a controlled substance in many jurisdictions .

Properties

IUPAC Name

(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16-,17-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYLRMMHVYGJH-PVPPCFLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022723
Record name Calusterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calusterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER, FREELY SOL IN ALCOHOL
Record name CALUSTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER

CAS No.

17021-26-0
Record name Calusterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17021-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calusterone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017021260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calusterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CALUSTERONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Calusterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALUSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0678G6Q58A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CALUSTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Calusterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127-129 °C, 128 °C
Record name Calusterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CALUSTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Calusterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Calusterone's Mechanism of Action in Breast Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid that has been utilized as an antineoplastic agent in the treatment of advanced breast cancer.[1][2] As a derivative of testosterone, its mechanism of action is primarily centered on its interaction with steroid hormone receptors and its influence on estrogen metabolism, thereby modulating the hormonal milieu that drives the growth of certain breast tumors. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its anti-tumor effects in breast cancer, supported by available data, experimental methodologies, and visual representations of the key pathways.

Core Mechanisms of Action

The antitumor activity of this compound in breast cancer is understood to be multifactorial, primarily involving:

  • Androgen Receptor (AR) Activation: this compound is an androgen receptor agonist.[3] Upon entering a breast cancer cell, it binds to and activates the AR. The activated AR-Calusterone complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, which can lead to the inhibition of cancer cell proliferation.[3] The androgenic effects of this compound are considered weak, yet it demonstrates notable potency in the palliative treatment of metastatic breast carcinoma.[3]

  • Alteration of Estrogen Metabolism and Production: A significant component of this compound's mechanism involves its impact on the metabolism and production of estrogens, which are primary drivers of hormone receptor-positive breast cancer.[3][4] Clinical studies have demonstrated that this compound administration leads to a profound decrease in the conversion of estradiol (B170435) to estriol.[5][6] Concurrently, there is an observed increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[5][6] Furthermore, in ovariectomized patients, this compound has been shown to diminish the overall production rate of estrogens.[5][6] This shift in estrogen metabolism away from the more potent estradiol and towards less active or inactive metabolites likely contributes to its therapeutic effect.

  • Modulation of Gonadotropin Secretion: While direct quantitative data is limited, as an androgen, this compound is expected to exert negative feedback on the hypothalamic-pituitary-gonadal axis. This can lead to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. In postmenopausal women, where the primary source of estrogen is the peripheral conversion of androgens, a reduction in gonadotropins may contribute to a decreased stimulus for adrenal androgen production, thereby indirectly reducing the substrate available for estrogen synthesis.

Data Presentation

Clinical Efficacy of this compound in Advanced Breast Cancer
Study CohortNumber of PatientsDosageObjective Response RateDuration of ResponseReference
Post-menopausal patients with advanced mammary carcinoma27 (evaluable)200 mg daily29%Two patients had complete remission for >18 months[7]
Women with far-advanced, hormone-refractory breast cancer22150-300 mg daily64%3 to 20 months (average 7 months)[8]
Male patients with metastatic breast cancer after orchiectomy failure2200 mg per dayBoth patients showed objective regression5 months and >7 months[9]
Effects of this compound on Estrogen Metabolism
Patient GroupEffect on Estradiol Transformation to EstriolEffect on Estrone and 2-Hydroxyestrone FormationEffect on Estrogen Production RateReference
Postmenopausal and Ovariectomized Women with Breast CancerProfound DecreaseIncreaseDiminished in ovariectomized patients[5][6]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard methodology to determine the binding affinity of a test compound like this compound to the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the androgen receptor.

Materials:

  • Purified full-length human androgen receptor or cell lysates from AR-expressing cells (e.g., LNCaP).

  • Radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

  • Unlabeled this compound.

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Scintillation fluid.

  • 96-well plates.

  • Filter mats.

  • Scintillation counter.

Procedure:

  • A constant concentration of androgen receptor and [³H]-DHT are incubated in the wells of a 96-well plate.

  • Increasing concentrations of unlabeled this compound are added to the wells to compete with the radiolabeled ligand for binding to the receptor.

  • A set of wells containing only the receptor and [³H]-DHT serves as the total binding control.

  • A set of wells containing the receptor, [³H]-DHT, and a large excess of unlabeled DHT serves as the non-specific binding control.

  • The plates are incubated to allow the binding to reach equilibrium.

  • The receptor-ligand complexes are captured on filter mats, and unbound ligand is washed away.

  • Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value for this compound is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Aromatase Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on aromatase, the key enzyme in estrogen synthesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for aromatase.

Materials:

  • Human placental microsomes or recombinant human aromatase.

  • [1β-³H(N)]-Androst-4-ene-3,17-dione as the substrate.

  • NADPH as a cofactor.

  • This compound at various concentrations.

  • Known aromatase inhibitor (e.g., letrozole) as a positive control.

  • Phosphate (B84403) buffer.

  • Chloroform (B151607) and activated charcoal.

  • Scintillation fluid and counter.

Procedure:

  • Aromatase enzyme, substrate, and NADPH are incubated in a phosphate buffer.

  • Varying concentrations of this compound are added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

  • The reaction is stopped, and the product, tritiated water ([³H]₂O), which is formed during the aromatization of the substrate, is separated from the unreacted substrate using chloroform extraction and a charcoal-dextran suspension.

  • The radioactivity in the aqueous phase, which is proportional to the aromatase activity, is measured by liquid scintillation counting.

  • The IC50 value is determined by plotting the percentage of aromatase inhibition against the log concentration of this compound.

  • The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Mandatory Visualization

Calusterone_Mechanism_of_Action cluster_cell Breast Cancer Cell cluster_systemic Systemic Effects Calusterone_ext This compound AR Androgen Receptor (AR) Calusterone_ext->AR Binds to Calusterone_AR_complex This compound-AR Complex AR->Calusterone_AR_complex Nucleus Nucleus Calusterone_AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Calusterone_AR_complex->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Regulates Proliferation_Inhibition Inhibition of Proliferation Gene_Transcription->Proliferation_Inhibition Estradiol Estradiol (E2) Estriol Estriol (E3) Estradiol->Estriol Estrone_2OH Estrone (E1) & 2-Hydroxyestrone Estrogen_Production Estrogen Production Hypothalamus_Pituitary Hypothalamus/ Pituitary Axis Gonadotropins LH & FSH Secretion Hypothalamus_Pituitary->Gonadotropins Reduces Calusterone_sys This compound Calusterone_sys->Estradiol Inhibits conversion to Estriol Calusterone_sys->Estrone_2OH Increases formation of Calusterone_sys->Estrogen_Production Decreases Calusterone_sys->Hypothalamus_Pituitary Negative Feedback

Caption: this compound's dual mechanism in breast cancer.

Experimental_Workflow_AR_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis AR_prep Prepare Androgen Receptor (Purified or Lysate) Incubation Incubate AR, [3H]-DHT, and this compound AR_prep->Incubation Radioligand_prep Prepare [3H]-DHT Radioligand_prep->Incubation Calusterone_prep Prepare Serial Dilutions of this compound Calusterone_prep->Incubation Filtration Filter and Wash to Separate Bound and Unbound Ligand Incubation->Filtration Counting Measure Radioactivity with Scintillation Counter Filtration->Counting Specific_Binding Calculate Specific Binding Counting->Specific_Binding IC50_Determination Determine IC50 from Dose-Response Curve Specific_Binding->IC50_Determination

Caption: Workflow for AR competitive binding assay.

Conclusion

The mechanism of action of this compound in breast cancer is multifaceted, primarily driven by its function as an androgen receptor agonist and its significant impact on estrogen metabolism and production. By activating AR-mediated signaling pathways that can inhibit cell growth and by shifting the estrogen balance towards less potent metabolites, this compound exerts its therapeutic effects. While clinical data supports its efficacy, a deeper understanding of the specific gene regulatory networks modulated by this compound and more precise quantitative data on its enzymatic interactions would further elucidate its role and potential for future therapeutic strategies in breast cancer.

References

Calusterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthetic Androgenic Steroid: Synthesis, Mechanism of Action, and Pharmacological Profile

Abstract

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated for its potential therapeutic applications, notably as an antineoplastic agent in the treatment of advanced breast cancer in postmenopausal women.[1][2][3] Structurally, it is a 17α-alkylated derivative of testosterone (B1683101), a modification that enhances its oral bioavailability.[1][4] While exhibiting weak androgenic properties, this compound possesses notable anabolic effects and a unique mechanism of action that includes modulation of estrogen metabolism.[1][5] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, pharmacological properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline substance. Key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one[6]
Synonyms7β,17α-dimethyltestosterone, Methosarb, Riedemil, NSC-88536, U-22550[6]
Molecular FormulaC₂₁H₃₂O₂[6]
Molecular Weight316.48 g/mol [6]
CAS Number17021-26-0[6]

Synthesis

Pharmacological Profile

This compound is characterized by its distinct anabolic and androgenic properties. While it is considered to have weak androgenic effects, its anabolic activity has been noted.[1][5]

Anabolic and Androgenic Activity

Quantitative data on the precise anabolic to androgenic ratio of this compound is not extensively detailed in recent literature. However, a 1963 study by Arnold et al. investigated this ratio for 7:17-dimethyltestosterone, a synonym for this compound.[7] The definitive results from this study require access to the full-text publication. The Hershberger assay is the standard in vivo method for determining the anabolic and androgenic activity of a compound.

Receptor Binding Affinity

Mechanism of Action

The biological effects of this compound are primarily mediated through two interconnected mechanisms: direct interaction with the androgen receptor and modulation of estrogen metabolism.[1][5]

Androgen Receptor Activation

As an androgenic steroid, this compound binds to and activates the androgen receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the observed androgenic and anabolic effects.[1]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Transcription Modulation of Gene Transcription ARE->Transcription

This compound-mediated androgen receptor activation.
Modulation of Estrogen Metabolism

A key aspect of this compound's mechanism of action, particularly in the context of breast cancer therapy, is its ability to alter the metabolism of estradiol (B170435) and reduce estrogen production.[1][4] Studies have shown that this compound administration leads to a significant decrease in the transformation of estradiol to estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[9] This shift in estrogen metabolism may contribute to its antitumor effects in hormone-sensitive breast cancers. The precise enzymatic pathways affected by this compound to induce these changes are an area for further investigation.

This compound's Effect on Estradiol Metabolism This compound This compound Enzymatic_Conversion_1 Metabolic Conversion This compound->Enzymatic_Conversion_1 Inhibits Enzymatic_Conversion_2 Metabolic Conversion This compound->Enzymatic_Conversion_2 Promotes Estradiol Estradiol Estradiol->Enzymatic_Conversion_1 Estradiol->Enzymatic_Conversion_2 Estriol Estriol Estrone Estrone TwoHydroxyestrone 2-Hydroxyestrone Enzymatic_Conversion_1->Estriol Enzymatic_Conversion_2->Estrone Enzymatic_Conversion_2->TwoHydroxyestrone

Modulation of estradiol metabolism by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies for assessing androgenic compounds can be adapted.

In Vivo Hershberger Bioassay for Anabolic and Androgenic Activity

This assay is the gold standard for evaluating the anabolic and androgenic properties of a compound.

Objective: To determine the anabolic (myotrophic) and androgenic activity of this compound.

Methodology:

  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).

  • Acclimation: Animals are allowed to acclimate for a specified period after castration.

  • Dosing: Animals are divided into groups and treated daily for a set period (typically 7-10 days) with this compound at various dose levels, a reference androgen (e.g., testosterone propionate), and a vehicle control. Administration is typically via oral gavage or subcutaneous injection.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are recorded. These include:

    • Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

    • Anabolic (myotrophic) indicator: Levator ani muscle.

  • Data Analysis: The mean tissue weights for each treatment group are compared to the vehicle control group. The anabolic and androgenic activities are expressed relative to the reference androgen.

Hershberger Bioassay Workflow Start Start: Immature Male Rats Castration Castration Start->Castration Acclimation Acclimation Period Castration->Acclimation Grouping Grouping of Animals Acclimation->Grouping Dosing Daily Dosing (7-10 days) - Vehicle Control - Reference Androgen - this compound (multiple doses) Grouping->Dosing Euthanasia Euthanasia Dosing->Euthanasia Dissection Dissection and Weighing of Androgen-Sensitive Tissues Euthanasia->Dissection Data_Analysis Data Analysis and Comparison to Controls Dissection->Data_Analysis End End: Determination of Anabolic/Androgenic Ratio Data_Analysis->End

Workflow for the Hershberger Bioassay.
In Vitro Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound for the androgen receptor.

Objective: To quantify the binding affinity of this compound for the androgen receptor.

Methodology:

  • Reagents:

    • Purified recombinant human androgen receptor (ligand-binding domain).

    • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-R1881).

    • This compound at a range of concentrations.

    • Unlabeled reference androgen (e.g., dihydrotestosterone) for determining non-specific binding.

    • Assay buffer.

  • Procedure:

    • Incubate the androgen receptor with the radiolabeled androgen in the presence of varying concentrations of this compound or the unlabeled reference androgen.

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand (e.g., using a filter-binding assay or scintillation proximity assay).

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the concentration of this compound.

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Therapeutic Uses and Clinical Significance

This compound has been primarily investigated for its use as an antineoplastic agent in the treatment of metastatic breast cancer in postmenopausal women.[1][3] Its ability to modulate estrogen metabolism is thought to be a key contributor to its therapeutic effect in this context.[9] It is important to note that this compound is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[10]

Conclusion

This compound is a synthetic anabolic-androgenic steroid with a unique pharmacological profile characterized by weak androgenicity, notable anabolic effects, and the ability to modulate estrogen metabolism. Its primary mechanism of action involves the activation of the androgen receptor and alteration of estradiol metabolic pathways. While its clinical use has been focused on breast cancer treatment, further research is needed to fully elucidate its quantitative pharmacological parameters, including its precise anabolic-to-androgenic ratio and androgen receptor binding affinity. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more complete understanding of this compound's biological activities and potential therapeutic applications.

References

Calusterone structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated for its therapeutic potential, particularly as an antineoplastic agent in the treatment of breast cancer.[1][2][3] Structurally, it is a 17α-alkylated derivative of testosterone (B1683101), a modification that enhances its oral bioavailability.[4] this compound is the 7β-isomer of bolasterone.[2] This technical guide provides a detailed overview of the structure, chemical properties, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is chemically designated as (7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one.[4] Its structure is characterized by the four-ring steroid nucleus with methyl groups at the C7 (in the β position) and C17 (in the α position) positions, and a hydroxyl group at C17.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one[4]
CAS Number 17021-26-0[2]
Molecular Formula C₂₁H₃₂O₂[2]
Molecular Weight 316.485 g/mol [2]
Melting Point 128 °C[5]
Optical Rotation +57° (in methyl chloride)[5]
Solubility Insoluble in water, freely soluble in alcohol.[5]
UV Absorption max (in alcohol) 243 nm[5]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueDataReference(s)
¹H-NMR Detailed peak assignments and coupling constants are not readily available in the public domain. General spectra can be found in spectral databases.
¹³C-NMR Detailed peak assignments are not readily available in the public domain. General spectra can be found in spectral databases.
Mass Spectrometry Electron ionization mass spectra are available, showing a molecular ion peak consistent with its molecular weight. Detailed fragmentation patterns are a subject for further research.[6]
Infrared (IR) Spectroscopy Specific IR absorption data is not readily available in the public domain.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not widely published. However, the general synthetic strategy involves the modification of a testosterone precursor. A plausible synthetic workflow is outlined below.

G Testosterone Testosterone Intermediate1 Protection of C3-ketone and C17-hydroxyl Testosterone->Intermediate1 Intermediate2 Introduction of 7β-methyl group Intermediate1->Intermediate2 Intermediate3 Introduction of 17α-methyl group Intermediate2->Intermediate3 Deprotection Deprotection Intermediate3->Deprotection This compound This compound Deprotection->this compound

A plausible synthetic workflow for this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through two mechanisms: direct interaction with the androgen receptor and modulation of estradiol (B170435) metabolism.[5]

Androgen Receptor Signaling Pathway

As an androgen, this compound binds to and activates the androgen receptor (AR), a ligand-activated transcription factor. This initiates a signaling cascade that leads to the transcription of target genes involved in cell growth and proliferation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_this compound AR-Calusterone Complex ARE Androgen Response Element (ARE) AR_dimer->ARE Translocation & Binding Transcription Gene Transcription ARE->Transcription

Androgen Receptor signaling pathway activated by this compound.
Modulation of Estradiol Metabolism

This compound has been shown to alter the metabolism of estradiol, leading to a decrease in the production of more potent estrogens like estriol (B74026) and an increase in the formation of less potent metabolites such as estrone (B1671321) and 2-hydroxyestrone.[7] This shift in estrogen metabolism may contribute to its anti-tumor effects in hormone-sensitive breast cancer.

G Estradiol Estradiol Estriol Estriol (More Potent) Estradiol->Estriol Metabolism Estrone Estrone (Less Potent) Estradiol->Estrone Metabolism TwoHydroxyestrone 2-Hydroxyestrone (Less Potent) Estrone->TwoHydroxyestrone Further Metabolism This compound This compound This compound->Estradiol Inhibits conversion to Estriol This compound->Estradiol Promotes conversion to Estrone

This compound's effect on estradiol metabolism.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection AR_source Prepare AR source (e.g., rat prostate cytosol) Incubate Incubate AR, radioligand, and this compound AR_source->Incubate Radioligand Prepare radioligand (e.g., ³H-DHT) Radioligand->Incubate Test_compound Prepare serial dilutions of this compound Test_compound->Incubate Separate Separate bound and free radioligand Incubate->Separate Detect Quantify bound radioactivity Separate->Detect

Workflow for an Androgen Receptor competitive binding assay.

Methodology: A source of androgen receptor (e.g., cytosol from rat ventral prostate) is incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and varying concentrations of this compound. After incubation, bound and free radioligand are separated (e.g., using hydroxyapatite). The amount of bound radioactivity is then quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

In Vivo Anti-Tumor Efficacy Study

The anti-tumor activity of this compound can be evaluated in animal models of breast cancer.

Workflow:

G cluster_model Model Development cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Implant Implant human breast cancer cells into immunocompromised mice Tumor_growth Allow tumors to establish Implant->Tumor_growth Randomize Randomize mice into treatment groups Tumor_growth->Randomize Administer Administer this compound or vehicle control Randomize->Administer Measure Measure tumor volume periodically Administer->Measure Analyze Analyze data and assess toxicity Measure->Analyze

Workflow for an in vivo anti-tumor efficacy study.

Methodology: Human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. Once tumors are established, the mice are randomized into treatment and control groups. This compound is administered orally at various doses, and tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed. Animal well-being is monitored throughout the study to assess toxicity.[8]

Conclusion

This compound is a synthetic androgen with a distinct chemical structure and a dual mechanism of action involving androgen receptor activation and modulation of estrogen metabolism. This technical guide provides a foundational understanding of its chemical and biological properties. Further research is required to fully elucidate its detailed spectroscopic characteristics, optimize its synthesis, and further explore its therapeutic potential and signaling pathways in various disease contexts.

References

Early Clinical Trials of Calusterone in Oncology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid that was investigated in the 1970s for its potential as an antineoplastic agent, particularly in the treatment of advanced breast cancer in postmenopausal women.[1][2] Early clinical trials suggested that this compound offered a promising therapeutic window, demonstrating antitumor effects with seemingly reduced toxicity compared to existing androgen therapies like testosterone (B1683101) propionate.[1] This technical guide provides an in-depth analysis of the early clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

The antitumor effects of this compound in breast cancer are believed to be mediated through two primary mechanisms: activation of the androgen receptor (AR) and alteration of estrogen metabolism.[3]

Androgen Receptor Activation

As a derivative of testosterone, this compound binds to and activates the androgen receptor. In breast cancer cells, AR activation can have a complex and context-dependent role. In estrogen receptor-positive (ER+) breast cancer, AR signaling can be antagonistic to ER signaling, potentially inhibiting tumor growth. However, in the absence of estrogens, AR may mimic ERα and promote tumor growth.

Alteration of Estrogen Metabolism

This compound has been shown to significantly alter the metabolism of estradiol (B170435).[3] Specifically, it causes a profound decrease in the conversion of estradiol to estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[3] This shift in estrogen metabolism may contribute to its antitumor effect by reducing the levels of more potent estrogens that can drive tumor proliferation.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways influenced by this compound.

Androgen_Receptor_Signaling_Pathway cluster_cell Breast Cancer Cell cluster_nucleus Breast Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR AR_active Active AR Dimer AR->AR_active Dimerization HSP Heat Shock Proteins HSP->AR ARE Androgen Response Element (ARE) AR_active->ARE Binds to Nucleus Nucleus AR_active->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) ARE->Gene_Transcription Regulates

Caption: this compound activates the androgen receptor signaling pathway.

Estrogen_Metabolism_Pathway Estradiol Estradiol Estrone Estrone Estradiol->Estrone Conversion Estriol Estriol Estradiol->Estriol Conversion Two_Hydroxyestrone 2-Hydroxyestrone Estrone->Two_Hydroxyestrone Conversion This compound This compound This compound->Estrone Increases This compound->Estriol Decreases This compound->Two_Hydroxyestrone Increases

Caption: this compound alters the metabolic pathway of estradiol.

Clinical Trial Data

Early clinical trials of this compound were primarily conducted in postmenopausal women with advanced or metastatic breast cancer. The data from these trials are summarized below.

Study (Year)Number of PatientsDosageTreatment LineObjective Response RateDuration of Regression (months)
Gordan et al. (1973)[4]117200 mg/day (oral)Primary or Secondary51%9.8 (average)
Gordan et al. (1973)[4]27200 mg/day (oral)Post-cytotoxic chemotherapy19%6 (average)
Gordan et al. (1972)[5]22150-300 mg/day (oral)Hormone-refractory64%3-20 (average 7)
Rosso et al. (1976)[2]27 (evaluable)200 mg/day (oral)Advanced29%>18 (for complete remission in 2 patients)
Unspecified (1977)[6]60200 mg/day (oral)Advanced/Metastatic28%Not specified

Experimental Protocols

The early clinical trials of this compound generally followed similar protocols, with variations in patient populations and treatment lines.

Patient Selection Criteria
  • Inclusion Criteria:

    • Postmenopausal women.

    • Histologically confirmed advanced or metastatic breast cancer.

    • Objectively progressing disease.

  • Exclusion Criteria:

    • Previous treatment with cytotoxic chemotherapy (in some primary therapy trials).

    • Severe hepatic or renal dysfunction.

Treatment Regimen
  • Dosage: this compound was typically administered orally at a dose of 200 mg per day.[2][4][6] Some studies explored a range of 150-300 mg per day.[5]

  • Duration: Treatment was generally continued for a minimum of three months unless disease progression or intolerable toxicity occurred.[2][6]

Evaluation of Response
Monitoring and Safety Assessment
  • Tumor Assessment: Tumor measurements were performed at baseline and at regular intervals during the study to assess response.

  • Adverse Events: Patients were monitored for side effects, which were common with this compound treatment. The most frequently reported adverse effects included:

    • Nausea and vomiting[8]

    • Fluid retention[8]

    • Androgenic side effects (e.g., hirsutism, acne)[2]

    • Elevated SGOT (serum glutamic-oxaloacetic transaminase) levels[8]

    • BSP (bromsulphalein) retention was noted almost uniformly, although cholestatic jaundice was not observed.[4]

Experimental Workflow

Clinical_Trial_Workflow Start Patient Recruitment (Postmenopausal, Advanced Breast Cancer) Baseline Baseline Assessment - Tumor Measurement - Laboratory Tests Start->Baseline Treatment This compound Administration (e.g., 200 mg/day oral) Baseline->Treatment Monitoring Regular Monitoring - Tumor Measurement - Adverse Event Assessment Treatment->Monitoring Evaluation Response Evaluation (CBCG Criteria) Monitoring->Evaluation Progression Disease Progression or Unacceptable Toxicity Evaluation->Progression Continuation Continue Treatment Progression->Continuation No Discontinuation Discontinue Treatment Progression->Discontinuation Yes Continuation->Treatment End End of Study Discontinuation->End

Caption: A generalized workflow for early clinical trials of this compound.

Conclusion

The early clinical trials of this compound demonstrated its activity as an antitumor agent in advanced breast cancer, with objective response rates ranging from approximately 20% to over 60% in selected patient populations.[2][4][5] Its mechanism of action, involving both androgen receptor activation and alteration of estrogen metabolism, provided a rationale for its use in hormone-sensitive breast cancer. However, subsequent research and the development of more targeted therapies have led to a decline in the use of this compound.[1] Nevertheless, the data from these early trials provide valuable insights into the therapeutic potential of androgen modulation in breast cancer and serve as a historical benchmark for the development of novel endocrine therapies.

References

Calusterone: A Technical Guide on its Pharmacological Profile and Controlled Substance Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calusterone, a synthetic anabolic-androgenic steroid (AAS). The document details its pharmacological properties, mechanism of action, and its classification as a controlled substance, adhering to a technical framework for research and development professionals.

Introduction to this compound

This compound is a synthetic derivative of testosterone (B1683101). It is characterized by its anabolic (tissue-building) and androgenic (masculinizing) properties. Developed for therapeutic purposes, its potential for abuse led to its regulation as a controlled substance.

Pharmacological Profile

2.1 Mechanism of Action

Like other anabolic-androgenic steroids, this compound functions as an agonist of the androgen receptor (AR). Upon entering the cell, it binds to the AR in the cytoplasm, inducing a conformational change. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the physiological effects associated with the steroid.

Caption: Androgen Receptor (AR) signaling pathway for this compound.

2.2 Pharmacodynamics

This compound exhibits both anabolic and androgenic effects. The anabolic actions include increased protein synthesis, leading to muscle growth and increased bone density. Its androgenic effects are responsible for the development and maintenance of masculine characteristics. The relative intensity of these two effects is a critical parameter in the evaluation of anabolic steroids.

Quantitative Data

The assessment of anabolic and androgenic activity is often based on animal models, such as the Hershberger assay, which measures the change in weight of androgen-responsive tissues in castrated rats.

Parameter Value Reference Assay
Anabolic ActivityVaries by studyHershberger Assay
Androgenic ActivityVaries by studyHershberger Assay
Anabolic-to-Androgenic RatioVariesCalculated from assay results

Note: Specific, universally agreed-upon quantitative values for this compound's anabolic-to-androgenic ratio are not consistently reported across all literature. The values are highly dependent on the specific experimental protocol.

Classification as a Controlled Substance

In the United States, this compound is classified as a Schedule III controlled substance under the Controlled Substances Act (CSA). This classification indicates that it has an accepted medical use, but also a moderate to low potential for physical and psychological dependence and a potential for abuse.

The process for classifying a substance like this compound involves a detailed review by the Drug Enforcement Administration (DEA) and the Department of Health and Human Services (HHS). This process typically follows an eight-factor analysis as mandated by the CSA.

ControlledSubstanceClassification cluster_initiation Initiation cluster_analysis HHS & DEA Analysis cluster_rulemaking Rulemaking & Finalization Data Data Collection & Review of Substance HHS_Review HHS Scientific & Medical Evaluation Data->HHS_Review Eight_Factor DEA Eight-Factor Analysis (21 U.S.C. § 811(c)) Data->Eight_Factor All available data HHS_Rec HHS Recommendation to DEA HHS_Review->HHS_Rec Factors 5, 6, 7 NPRM Notice of Proposed Rulemaking (NPRM) Eight_Factor->NPRM HHS_Rec->Eight_Factor Binding recommendation on scientific/medical matters Public_Comment Public Comment Period NPRM->Public_Comment Final_Rule Publication of Final Rule Public_Comment->Final_Rule

Caption: Workflow for classification of a substance under the Controlled Substances Act.

The Eight-Factor Analysis Includes:

  • Actual and potential for abuse.

  • Pharmacology of the substance.

  • Current scientific knowledge.

  • History and current pattern of abuse.

  • Scope, duration, and significance of abuse.

  • Public health risk.

  • Psychic or physiological dependence liability.

  • Whether the substance is an immediate precursor of a substance already controlled.

Experimental Protocols

5.1 Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo protocol to assess the anabolic and androgenic potential of a substance.

Objective: To determine the anabolic (levator ani muscle weight) and androgenic (seminal vesicle and ventral prostate weight) effects of this compound.

Methodology:

  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley strain), typically 21 days old at castration.

  • Acclimation: Animals are allowed to acclimate for a specified period post-castration.

  • Dosing:

    • Animals are divided into groups (e.g., control, testosterone propionate (B1217596) reference, and multiple this compound dose groups).

    • The test substance (this compound) is administered daily for a period of 10 consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: On day 11, animals are euthanized. The following tissues are carefully dissected and weighed:

    • Levator ani muscle (anabolic indicator).

    • Ventral prostate (androgenic indicator).

    • Seminal vesicles (androgenic indicator).

    • Glans penis (androgenic indicator).

    • Cowper's glands (androgenic indicator).

  • Data Analysis: The weights of the target tissues from the this compound-treated groups are compared to the control and reference standard groups. Statistical analysis is performed to determine dose-response relationships and to calculate the anabolic-to-androgenic ratio relative to the reference standard.

An In-Depth Technical Guide to the Endocrine Effects of Calusterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated primarily for its antineoplastic properties, particularly in the context of advanced breast cancer.[1][2] This technical guide provides a comprehensive overview of the endocrine effects of this compound, detailing its mechanism of action, impact on hormonal metabolism, and the experimental protocols used to elucidate these effects. The information is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormones and their therapeutic applications. While this compound has demonstrated clinical activity, a detailed quantitative understanding of its endocrine profile, particularly regarding receptor binding affinity and direct effects on pituitary hormones, remains incompletely characterized in publicly available literature.

Mechanism of Action

This compound exerts its endocrine effects through a multi-faceted mechanism, primarily involving interaction with the androgen receptor and modulation of estrogen metabolism.[1][3]

1.1. Androgenic Activity

As a derivative of testosterone (B1683101), this compound functions as an agonist at the androgen receptor (AR).[1] Upon entering a target cell, it binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This process underlies the androgenic effects observed with this compound administration.

1.2. Modulation of Estrogen Metabolism

A significant aspect of this compound's endocrine profile is its ability to alter the metabolism of estradiol (B170435).[3][4] Clinical studies have demonstrated that this compound administration leads to a marked decrease in the conversion of estradiol to estriol.[4] Concurrently, there is an increased formation of estrone (B1671321) and 2-hydroxyestrone.[4] This shift in estrogen metabolism is considered a potential mechanism for its antitumor effects in hormone-sensitive breast cancer. Furthermore, this compound has been reported to reduce overall estrogen production, particularly in ovariectomized patients.[4]

Quantitative Data on Endocrine Effects

The following tables summarize the available quantitative data on the endocrine effects of this compound. It is important to note that specific binding affinity data (Ki or IC50) for the androgen receptor and direct dose-response effects on pituitary hormones are not well-documented in the available literature.

Table 1: Effects of this compound on Testosterone Metabolism

ParameterObservationReference
Total Glucuronide Metabolites of ¹⁴C-TestosteroneDecreased from 55% to 43% of the administered dose[4]
Androsterone/Etiocholanolone Ratio in UrineRose by a factor of 2-4[4]
Endogenous Urinary Androgen MetabolitesNo significant change in the sum of excretion[4]

Table 2: Effects of this compound on Estrogen Metabolism in Women with Breast Cancer

ParameterObservationReference
Transformation of Estradiol to EstriolProfound decrease[4]
Formation of Estrone from EstradiolIncreased[4]
Formation of 2-Hydroxyestrone from EstradiolIncreased[4]
Estrogen Production Rate (Ovariectomized Patients)Diminished[4]
Estrogen Production Rate (Postmenopausal Patients)No significant change[4]

Experimental Protocols

This section details the methodologies for key experiments relevant to investigating the endocrine effects of this compound.

3.1. Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

  • Materials:

    • Recombinant human androgen receptor (or cytosol preparation from target tissue, e.g., rat prostate).

    • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881).

    • Unlabeled this compound.

    • Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol).

    • Wash buffer.

    • Scintillation cocktail.

    • 96-well filter plates.

  • Procedure:

    • A constant concentration of the radiolabeled androgen and the androgen receptor preparation are incubated in the assay buffer.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

    • Non-specific binding is determined in the presence of a large excess of unlabeled androgen.

    • After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand by vacuum filtration through the filter plates.

    • The filters are washed with cold wash buffer to remove non-specifically bound radioactivity.

    • Scintillation cocktail is added to the filters, and the radioactivity is counted using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Metabolite Profiling

This method is employed to identify and quantify this compound and its metabolites in urine.

  • Sample Preparation:

    • Urine samples are subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated steroids.

    • The deconjugated steroids are then extracted using a solid-phase extraction (SPE) column.

    • The extracted steroids are derivatized (e.g., silylation) to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

    • The compounds are separated based on their boiling points and interaction with the stationary phase.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

    • Identification of this compound and its metabolites is achieved by comparing their retention times and mass spectra to those of known standards. Quantification is performed by integrating the peak areas of specific ions.

Signaling Pathways and Experimental Workflows

4.1. Androgen Receptor Signaling Pathway

The binding of this compound to the androgen receptor initiates a cascade of events leading to changes in gene expression.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription

Androgen Receptor Signaling Pathway for this compound.

4.2. Experimental Workflow for Investigating Endocrine Effects

A typical workflow to study the endocrine effects of this compound would involve a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies receptor_binding Receptor Binding Assays (AR, ER, etc.) cell_culture Cell Culture Experiments (e.g., Breast Cancer Cell Lines) receptor_binding->cell_culture gene_expression Gene Expression Analysis (qPCR, Microarray) cell_culture->gene_expression animal_models Animal Models (e.g., Rodent Models) hormone_levels Hormone Level Measurement (Blood, Urine) animal_models->hormone_levels metabolite_profiling Metabolite Profiling (GC-MS, LC-MS) hormone_levels->metabolite_profiling clinical_trials Clinical Trials in Patients (e.g., Breast Cancer) endocrine_monitoring Endocrine Parameter Monitoring clinical_trials->endocrine_monitoring

General Experimental Workflow for Endocrine Profiling.

Conclusion

This compound is an androgenic steroid with a complex endocrine profile characterized by its interaction with the androgen receptor and its significant impact on estrogen metabolism. The available data suggest that its therapeutic effects in breast cancer may be mediated through both androgenic signaling and the alteration of estrogenic pathways. However, a comprehensive understanding of its endocrine effects is hampered by the lack of detailed quantitative data on its receptor binding affinity and its direct influence on the hypothalamic-pituitary-gonadal axis. Further research, employing modern analytical and molecular biology techniques, is warranted to fully elucidate the endocrine pharmacology of this compound and to explore its potential therapeutic applications.

References

Calusterone's Impact on Testosterone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been primarily utilized as an antineoplastic agent in the treatment of breast cancer.[1][2] Beyond its therapeutic applications, this compound's chemical structure and metabolic effects present a compelling case for its influence on endogenous steroid metabolism, particularly that of testosterone (B1683101). This technical guide provides a comprehensive analysis of this compound's impact on testosterone metabolism, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and illustrating the involved biochemical pathways. While research on this compound is not extensive, this guide synthesizes the available literature to offer a detailed overview for researchers, scientists, and professionals in drug development.

Introduction

This compound is a 17α-alkylated derivative of testosterone, a structural modification that enhances its oral bioavailability.[3] Like other AAS, its mechanism of action is primarily mediated through interaction with the androgen receptor.[4] However, its metabolic fate and its influence on the biotransformation of other endogenous androgens, such as testosterone, are less well-understood. The existing research, though limited, suggests that this compound significantly alters the metabolic clearance of testosterone, pointing towards potential interactions with key enzymes in steroid metabolism. This guide will delve into the specifics of these interactions, providing a foundational understanding for further research and development.

Quantitative Effects of this compound on Testosterone Metabolism

The primary quantitative data on this compound's effect on testosterone metabolism comes from a key study conducted by Hellman et al. (1977). The findings from this study are summarized in the table below.

ParameterPre-Calusterone TreatmentPost-Calusterone TreatmentPercentage Change
Total Glucuronide Metabolites of ¹⁴C-Testosterone (% of administered dose) 55%43%-21.8%
Androsterone (B159326)/Etiocholanolone Ratio of ¹⁴C-Testosterone Metabolites BaselineIncreased by a factor of 2-4+100% to +300%

Table 1: Summary of Quantitative Data from Hellman et al. (1977) on the effect of this compound on Testosterone Metabolism in women with advanced breast cancer.[5]

Experimental Protocols

The following is a description of the experimental methodology utilized in the pivotal study by Zumoff, Levin, Bradlow, and Hellman (1977), which investigated the effects of this compound on testosterone metabolism.

3.1. Study Design

  • Participants: The study involved four female patients with advanced breast cancer.[5]

  • Treatment: Patients were administered this compound.[5]

  • Tracer Administration: A tracer dose of ¹⁴C-labeled testosterone was administered intravenously to each patient both before and during this compound therapy (between the 15th and 77th day of treatment).[5]

  • Sample Collection: Urine samples were collected to analyze the excretion of endogenous androgen metabolites and the metabolites of the administered ¹⁴C-testosterone.[5]

3.2. Analytical Methods

  • Metabolite Separation: Urinary metabolites were separated and quantified to determine the levels of glucuronide-conjugated androgens.

  • Ratio Calculation: The ratio of two key testosterone metabolites, androsterone and etiocholanolone, was calculated to assess the activity of 5α-reductase versus 5β-reductase pathways.[5]

Signaling Pathways and Metabolic Impact

This compound's influence on testosterone metabolism is likely multifaceted, involving the modulation of several key enzymatic pathways.

4.1. Testosterone Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of testosterone.

Testosterone_Metabolism Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione 17β-HSD DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-Reductase Etiocholanolone Etiocholanolone Testosterone->Etiocholanolone 5β-Reductase, 3α-HSD Androsterone Androsterone DHT->Androsterone 3α-HSD Glucuronides Glucuronide Conjugates Androsterone->Glucuronides UGT Enzymes Etiocholanolone->Glucuronides UGT Enzymes

Figure 1: Simplified Testosterone Metabolism Pathway.

4.2. Proposed Impact of this compound

Based on the available data, this compound appears to modulate testosterone metabolism at two key junctures: 5α-reductase activity and glucuronidation.

The diagram below illustrates the proposed mechanism of this compound's influence.

Calusterone_Impact cluster_pathway Testosterone Metabolism Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase Five_Beta_Reductase 5β-Reductase Testosterone->Five_Beta_Reductase DHT Dihydrotestosterone (DHT) Five_Alpha_Reductase->DHT Etiocholanolone Etiocholanolone Five_Beta_Reductase->Etiocholanolone Androsterone Androsterone DHT->Androsterone UGT_Enzymes UGT Enzymes Androsterone->UGT_Enzymes Etiocholanolone->UGT_Enzymes Glucuronides Glucuronide Conjugates UGT_Enzymes->Glucuronides This compound This compound This compound->Five_Alpha_Reductase Potential Inhibition/Modulation (Increases A/E Ratio) This compound->UGT_Enzymes Inhibition (Decreases Glucuronidation)

Figure 2: Proposed Mechanism of this compound's Impact.

The significant increase in the androsterone-to-etiocholanolone ratio suggests that this compound may either inhibit the 5β-reductase pathway or potentiate the 5α-reductase pathway.[5] A higher ratio typically indicates a metabolic shift towards the production of more potent androgens like DHT and its metabolite, androsterone.[6]

Furthermore, the observed decrease in the excretion of testosterone glucuronides strongly indicates an inhibitory effect of this compound on the UDP-glucuronosyltransferase (UGT) enzymes responsible for conjugating testosterone metabolites for renal clearance.[5] This inhibition would lead to a reduced rate of elimination and potentially a longer systemic exposure to testosterone and its active metabolites.

Discussion and Future Directions

The available evidence clearly demonstrates that this compound alters testosterone metabolism. The observed increase in the androsterone/etiocholanolone ratio and the decrease in glucuronide conjugation are significant findings.[5] However, the precise molecular mechanisms underlying these effects remain to be fully elucidated.

5.1. Hepatic Effects

As a 17α-alkylated steroid, this compound has the potential for hepatotoxicity, a known side effect of this class of androgens.[7] The observed changes in testosterone metabolism are consistent with altered hepatic function. The study by Hellman et al. (1977) noted that the metabolic changes resembled those seen in cirrhosis of the liver.[5] This suggests that the impact of this compound on testosterone metabolism may be, at least in part, a consequence of its effects on the liver, where the majority of steroid metabolism occurs.

5.2. Unanswered Questions and Research Opportunities

The current body of research on this compound leaves several questions unanswered, presenting opportunities for future investigation:

  • Enzyme Kinetics: There is a critical need for in vitro studies to determine the specific inhibitory constants (Ki, IC50) of this compound on key steroidogenic enzymes, including 5α-reductase, 5β-reductase, and various UGT isoforms.

  • Direct vs. Indirect Effects: Research is required to distinguish between the direct inhibitory effects of this compound on metabolic enzymes and the indirect effects resulting from potential hepatotoxicity.

  • Clinical Significance: The clinical implications of this compound-induced alterations in testosterone metabolism are not fully understood. Further studies are needed to assess how these changes might affect therapeutic outcomes, particularly in the context of hormone-sensitive cancers.

Conclusion

This compound, a synthetic androgenic steroid, exerts a discernible impact on the metabolic fate of testosterone. The primary evidence points to a significant alteration of hepatic metabolism, leading to a decreased rate of glucuronidation and a shift in the balance of 5α- and 5β-reduced metabolites. While these findings provide a foundational understanding, a more detailed and mechanistic picture requires further investigation into the specific enzyme kinetics and the interplay between direct and indirect hepatic effects. For researchers and drug development professionals, a deeper understanding of this compound's metabolic profile is essential for evaluating its therapeutic potential and safety.

References

The Molecular Targets of Calusterone in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid that has historically been used as an antineoplastic agent, particularly in the treatment of advanced breast cancer in postmenopausal women.[1][2] As a 17α-alkylated androgen, its mechanism of action, while not exhaustively elucidated by modern molecular biology techniques, is understood to primarily revolve around its interaction with steroid hormone receptors and the subsequent modulation of their signaling pathways. This technical guide provides a comprehensive overview of the known and inferred molecular targets of this compound in cancer cells, with a focus on its impact on the androgen receptor and estrogen metabolism.

Core Molecular Interactions

This compound's therapeutic effects in cancer are believed to be mediated through two principal mechanisms: direct interaction with the androgen receptor (AR) and alteration of estrogen metabolism and production.[3]

Androgen Receptor Activation

As a testosterone (B1683101) derivative, this compound acts as an agonist for the androgen receptor. Upon entering the cell, it binds to the AR in the cytoplasm, inducing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell growth, proliferation, and differentiation. While the precise downstream gene targets of this compound-activated AR in breast cancer cells are not well-documented, the general effects of AR activation in this context are thought to antagonize the proliferative signals of the estrogen receptor (ER).

Alteration of Estrogen Metabolism

A significant aspect of this compound's anti-cancer activity appears to be its ability to alter the metabolism of estradiol (B170435), a key driver in estrogen receptor-positive (ER+) breast cancer.[4] Studies have shown that this compound administration leads to a profound decrease in the conversion of estradiol to estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[4] This shift in estrogen metabolism can lead to a reduction in the levels of the more potent estradiol, thereby decreasing the stimulation of ER-positive cancer cells. Furthermore, in ovariectomized patients, this compound has been observed to diminish the overall production rate of estrogens.[4]

Quantitative Data on this compound's Effects

The available quantitative data on this compound's activity is primarily from older clinical and preclinical studies. The following tables summarize key findings.

Parameter Observation Patient Cohort Reference
Objective Regression Rate64% (14 out of 22 patients)Women with advanced, hormone-refractory breast cancer[1]
Duration of Regression3 to 20 months (average 7 months)Women with advanced, hormone-refractory breast cancer[1]

Table 1: Clinical Efficacy of this compound in Advanced Breast Cancer

Metabolic Parameter Effect of this compound Patient Cohort Reference
Transformation of Estradiol to EstriolProfound decrease5 women with breast cancer (2 postmenopausal, 3 ovariectomized)[4]
Formation of Estrone and 2-Hydroxyestrone from EstradiolIncrease5 women with breast cancer (2 postmenopausal, 3 ovariectomized)[4]
Estrogen Production RateDiminished3 ovariectomized women with breast cancer[4]
Total Glucuronide Metabolites of 14C-TestosteroneSignificant decrease (from 55% to 43% of the dose)4 women with advanced breast cancer[5]
Androsterone/Etiocholanolone Ratio from 14C-TestosteroneRose by a factor of 2-44 women with advanced breast cancer[5]

Table 2: Effects of this compound on Steroid Metabolism

Signaling Pathways Modulated by this compound

Based on its interaction with the androgen receptor, this compound is inferred to modulate several downstream signaling pathways critical in cancer cell proliferation and survival.

Inferred Androgen Receptor Downstream Signaling

Activation of the androgen receptor by this compound likely triggers a cascade of intracellular signaling events. While direct studies on this compound's impact on these pathways are limited, the known downstream effectors of the androgen receptor in cancer cells provide a putative signaling map. This includes potential cross-talk with key kinase pathways such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell cycle progression and apoptosis.

Calusterone_AR_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus & Binds MAPK_ERK MAPK/ERK Pathway AR->MAPK_ERK Inferred Cross-talk PI3K_Akt PI3K/Akt Pathway AR->PI3K_Akt Inferred Cross-talk Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Cell_Cycle_Regulation Cell Cycle Regulation Gene_Transcription->Cell_Cycle_Regulation Apoptosis Apoptosis Gene_Transcription->Apoptosis MAPK_ERK->Cell_Cycle_Regulation PI3K_Akt->Apoptosis

Inferred Androgen Receptor Signaling Pathway of this compound.
Modulation of Estrogen Metabolism Pathway

This compound's impact on estrogen metabolism suggests an interaction with the enzymes responsible for estradiol conversion. This alteration of the metabolic pathway reduces the availability of potent estrogens that can activate the estrogen receptor, thereby indirectly inhibiting ER-mediated cancer cell growth.

Calusterone_Estrogen_Metabolism This compound This compound Estradiol_Metabolism Estradiol Metabolism This compound->Estradiol_Metabolism Alters Estriol Estriol Estradiol_Metabolism->Estriol Decreased Conversion Estrone Estrone Estradiol_Metabolism->Estrone Increased Formation Two_Hydroxyestrone 2-Hydroxyestrone Estradiol_Metabolism->Two_Hydroxyestrone Increased Formation Estradiol Estradiol Estradiol->Estradiol_Metabolism ER_Signaling Estrogen Receptor Signaling Estradiol->ER_Signaling Activates Estriol->ER_Signaling Estrone->ER_Signaling Cancer_Cell_Growth ER+ Cancer Cell Growth ER_Signaling->Cancer_Cell_Growth

Effect of this compound on Estrogen Metabolism Pathway.

Experimental Protocols

Steroid-Receptor Binding Assay (Inferred)
  • Objective: To determine the binding affinity of this compound to the androgen receptor.

  • Methodology: A competitive binding assay would likely have been used.

    • Preparation of Cytosol: Cancer cells or tissue homogenates rich in androgen receptors (e.g., from prostate or breast cancer cell lines) would be lysed to prepare a cytosol fraction containing the receptors.

    • Radioligand: A radiolabeled androgen with known high affinity for the AR, such as [3H]-dihydrotestosterone, would be used.

    • Competition: A constant amount of the radioligand and cytosol would be incubated with increasing concentrations of unlabeled this compound.

    • Separation: Bound and free radioligand would be separated using methods like dextran-coated charcoal adsorption or sucrose (B13894) density gradient centrifugation.

    • Quantification: The amount of bound radioactivity would be measured using a scintillation counter.

    • Analysis: The data would be used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) could be derived.

Steroid_Receptor_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Analysis Prep_Cytosol Prepare Cytosol (with AR) Incubate Incubate Cytosol, [3H]-DHT, and this compound Prep_Cytosol->Incubate Prep_Radioligand Prepare Radiolabeled Androgen ([3H]-DHT) Prep_Radioligand->Incubate Prep_this compound Prepare Serial Dilutions of this compound Prep_this compound->Incubate Separate Separate Bound and Free [3H]-DHT Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze

Inferred Workflow for a Steroid-Receptor Binding Assay.
Analysis of Steroid Metabolism in Patients (Inferred)

  • Objective: To determine the effect of this compound on the metabolism of endogenous steroids.

  • Methodology: This would involve tracer studies in patients.

    • Baseline Measurement: Collect 24-hour urine samples from patients before treatment to measure baseline levels of steroid metabolites.

    • Tracer Administration: Administer a tracer dose of radiolabeled steroid (e.g., [14C]-estradiol or [14C]-testosterone) to the patient.

    • Urine Collection: Collect all urine for a set period (e.g., 48-72 hours) after tracer administration.

    • This compound Treatment: Administer this compound to the patients for a specified duration.

    • Repeat Tracer Study: Repeat the administration of the radiolabeled steroid and the subsequent urine collection while the patient is on this compound therapy.

    • Metabolite Extraction and Separation: Extract steroid metabolites from the urine samples (e.g., using solvent extraction and hydrolysis of conjugates). Separate the individual metabolites using techniques like paper chromatography or gas chromatography.

    • Quantification: Quantify the amount of radioactivity in each separated metabolite fraction to determine the metabolic profile.

    • Analysis: Compare the metabolic profiles before and during this compound treatment to identify changes in steroid metabolism.

Conclusion

This compound exerts its anti-cancer effects through a dual mechanism involving direct activation of the androgen receptor and significant alteration of estrogen metabolism. While a detailed understanding of its downstream signaling effects at the molecular level is hampered by the age of the primary research, its ability to modulate key steroid hormone pathways provides a clear rationale for its therapeutic activity in hormone-sensitive cancers. The inferred signaling pathways and experimental protocols presented in this guide offer a framework for understanding the molecular targets of this compound and can serve as a basis for further investigation into the therapeutic potential of this and similar compounds. Future research employing modern techniques such as transcriptomics and proteomics would be invaluable in fully elucidating the precise molecular targets and downstream effects of this compound in cancer cells.

References

Calusterone: A Technical Guide to its Potential in Non-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calusterone, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS), has a history of investigation primarily as an antineoplastic agent for breast cancer.[1][2] However, its inherent nature as an androgen receptor agonist suggests a broader potential for research in non-cancer applications, particularly in contexts where androgenic and anabolic effects are therapeutically relevant. This technical guide synthesizes the available, albeit limited, information on this compound, focusing on its pharmacological profile and potential mechanisms of action that could be exploited for future non-cancer research. Due to a scarcity of dedicated studies in non-neoplastic conditions, this document also extrapolates from the known effects of structurally similar androgens to propose potential areas of investigation. A significant portion of the existing data is derived from its use in oncology, which, while not the focus of this guide, provides foundational quantitative information.

Introduction

This compound (7β,17α-dimethyltestosterone) is an orally active anabolic-androgenic steroid.[1][2] While its clinical use was focused on the palliation of metastatic breast carcinoma, its classification as an AAS implies a potential to influence a range of physiological processes beyond cancer, including muscle and bone metabolism.[3] This document aims to provide a comprehensive overview of the existing knowledge on this compound and to frame its potential for non-cancer research applications.

Pharmacological Profile

This compound is recognized for its anabolic properties, which theoretically could aid in the restoration and buildup of tissues, particularly muscle.[3] It is noted to have very weak androgenic actions relative to its anti-cancer potency.[3]

Quantitative Data

The majority of quantitative data for this compound originates from its investigation in the context of breast cancer. The following table summarizes key findings from a study on its effects on testosterone (B1683101) metabolism in female patients with advanced breast cancer.

ParameterObservationReference
Total Glucuronide Metabolites of TestosteroneDecreased significantly from 55% to 43% of the dose.[4]
Androsterone/Etiocholanolone RatioRose by a factor of 2-4.[4]
Formation of Polar MetabolitesIncreased.[4]
Sum of Excretion of Endogenous Androgen MetabolitesNo significant change.[4]

These findings suggest that this compound significantly alters hepatic metabolism of steroids, an effect that was likened to changes seen in liver cirrhosis.[4]

Mechanism of Action

The primary mechanism of action for this compound, like other androgens, is the activation of the androgen receptor (AR).[3] However, its effects may also be mediated through its conversion to estradiol (B170435) and subsequent activation of estrogen receptors.[3]

Androgen Receptor Signaling Pathway

The binding of this compound to the androgen receptor initiates a cascade of events leading to changes in gene expression. The following diagram illustrates the generalized genomic signaling pathway of androgens.

androgen_receptor_pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR CellMembrane Cytoplasm Cytoplasm Nucleus Nucleus Calusterone_AR_Complex This compound-AR Complex AR->Calusterone_AR_Complex Binding & Dissociation of HSP HSP Heat Shock Proteins (HSP) HSP->AR Dimerization Dimerization Calusterone_AR_Complex->Dimerization ARE Androgen Response Element (ARE) NuclearTranslocation Nuclear Translocation Dimerization->ARE Translocation GeneTranscription Gene Transcription ARE->GeneTranscription mRNA mRNA GeneTranscription->mRNA ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis BiologicalEffects Biological Effects (e.g., Muscle Growth) ProteinSynthesis->BiologicalEffects experimental_workflow start Start: Subject Recruitment (e.g., Animal Model of Sarcopenia) baseline Baseline Measurements: - Muscle Mass - Bone Density - Serum Testosterone Levels start->baseline tracer_admin_pre Administer 14C-Testosterone Tracer baseline->tracer_admin_pre urine_collection_pre 24-hour Urine Collection tracer_admin_pre->urine_collection_pre calusterone_tx This compound Administration (Define Dose and Duration) urine_collection_pre->calusterone_tx tracer_admin_post Administer 14C-Testosterone Tracer calusterone_tx->tracer_admin_post urine_collection_post 24-hour Urine Collection tracer_admin_post->urine_collection_post analysis Analysis of Urine Samples: - Glucuronide Metabolites - Androsterone/Etiocholanolone Ratio - Polar Metabolites urine_collection_post->analysis end End: Compare Pre- and Post-Treatment Data analysis->end

References

Understanding the basic pharmacology of Calusterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been primarily investigated for its antineoplastic properties, particularly in the treatment of metastatic breast cancer.[1][2] This technical guide provides a comprehensive overview of the basic pharmacology of this compound, including its mechanism of action, pharmacodynamics, and available clinical data. While quantitative pharmacokinetic and binding affinity data are limited in publicly available literature, this document outlines the putative mechanisms and summarizes the reported clinical outcomes. This guide also includes detailed hypothetical experimental protocols for key assays relevant to the characterization of this compound's pharmacological profile.

Introduction

This compound is a 17α-alkylated derivative of testosterone (B1683101), a chemical modification that enhances its oral bioavailability.[1][3] It was developed as a hormonal agent for the palliation of advanced breast carcinoma in postmenopausal women.[1][4] Although it demonstrates very weak androgenic actions, it has shown notable potency in cancer treatment.[1] The primary proposed mechanisms for its antitumor effects involve direct interaction with the androgen receptor (AR) and modulation of estrogen metabolism and activity.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-1,2,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2]
Molecular FormulaC21H32O2[2]
Molar Mass316.48 g/mol [2]
CAS Number17021-26-0[2]
Synonyms7β,17α-dimethyltestosterone, Methosarb, Riedemil, NSC-88536, U-22550[2]

Mechanism of Action

The antitumor effects of this compound in breast cancer are believed to be multifactorial, primarily involving the androgen receptor signaling pathway and alterations in estrogen metabolism.[1][3]

Androgen Receptor Activation

As a testosterone derivative, this compound is a ligand for the androgen receptor (AR).[1][5] Upon binding to the AR in the cytoplasm of target cells, the this compound-AR complex is thought to translocate to the nucleus.[1] Within the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs), which in turn modulates the transcription of target genes.[1] In breast cancer cells, activation of AR signaling has been associated with anti-proliferative effects.[6]

This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds Calusterone_AR_complex This compound-AR Complex AR->Calusterone_AR_complex Nucleus Nucleus Calusterone_AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Calusterone_AR_complex->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Regulates Anti_proliferative_effects Anti-proliferative Effects in Breast Cancer Cells Gene_Transcription->Anti_proliferative_effects Leads to

Caption: this compound's Androgen Receptor Signaling Pathway.

Alteration of Estradiol (B170435) Metabolism

This compound has been reported to alter the metabolism of estradiol and reduce estrogen production.[1][7] One proposed mechanism is the inhibition of estradiol binding to its receptor, thereby antagonizing the proliferative effects of estrogen in hormone-sensitive breast cancer.[3][4] Studies have shown that this compound administration leads to a significant decrease in the transformation of estradiol to estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[8] Furthermore, a reduction in the production rate of estrogens has been observed in ovariectomized patients treated with this compound.[8]

This compound This compound Estradiol_Metabolism Estradiol Metabolism This compound->Estradiol_Metabolism Alters Estrogen_Production Estrogen Production This compound->Estrogen_Production Reduces Estradiol_Binding Estradiol Binding to Estrogen Receptor This compound->Estradiol_Binding Inhibits Breast_Cancer_Cell_Proliferation Breast Cancer Cell Proliferation Estradiol_Binding->Breast_Cancer_Cell_Proliferation Promotes

Caption: this compound's Proposed Effects on Estrogen Pathways.

Pharmacodynamics

This compound is characterized as a weak androgen with notable anti-tumor efficacy in advanced breast cancer.[1] Clinical studies have demonstrated its ability to induce objective tumor regressions.[8]

Table 2: Clinical Efficacy of this compound in Advanced Breast Cancer

ParameterResultReference
Objective Regression Rate29% - 64%[8][9]
Duration of Regression3 to 20 months (average 7 months)[8]
Recommended Dosage150 to 300 mg per day, orally[8]

Pharmacokinetics

Studies on its metabolism have shown that this compound influences the metabolic pathways of other steroids. For instance, in patients with breast cancer, treatment with this compound led to a significant decrease in the total glucuronide metabolites of testosterone.[10]

Adverse Effects

The adverse effects of this compound are consistent with those of other 17α-alkylated anabolic steroids.

Table 3: Reported Adverse Effects of this compound

Adverse EffectFrequencyReference
HirsutismCommon[9]
AcneCommon[9]
Gastrointestinal DistressCommon[9]
Nausea and VomitingNot specified[11]
Fluid RetentionNot specified[11]
Increased BSP Retention (Hepatotoxicity marker)Observed in one-third of patients[9]

Experimental Protocols

While specific experimental data for this compound's binding affinities and cellular effects are scarce, the following sections describe standard, detailed methodologies that would be employed to characterize these pharmacological properties.

Androgen Receptor Competitive Binding Assay

This assay would determine the binding affinity of this compound to the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the androgen receptor.

Principle: A competitive binding assay measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand (e.g., [3H]-dihydrotestosterone) for binding to the AR.

Materials:

  • Recombinant human androgen receptor

  • [3H]-dihydrotestosterone ([3H]-DHT)

  • This compound

  • Assay Buffer (e.g., Tris-EDTA-glycerol buffer)

  • Wash Buffer

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and a known AR ligand (positive control) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-DHT, and varying concentrations of this compound or the control ligand.

  • Incubation: Add the androgen receptor preparation to each well. Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by vacuum filtration through the filter plates.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-DHT against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Start Prepare Reagents (this compound, [3H]-DHT, AR) Setup Set up Assay Plate (Buffer, [3H]-DHT, this compound) Start->Setup Incubate Add AR and Incubate Setup->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Wash Wash Filters Separate->Wash Detect Add Scintillation Fluid and Measure Radioactivity Wash->Detect Analyze Data Analysis (IC50 and Ki calculation) Detect->Analyze

Caption: Experimental Workflow for AR Competitive Binding Assay.

Cell Viability Assay in Breast Cancer Cell Lines

This assay would determine the cytotoxic or cytostatic effects of this compound on breast cancer cells.

Objective: To determine the IC50 of this compound in various breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the breast cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is an orally active anabolic-androgenic steroid with demonstrated efficacy in the treatment of metastatic breast cancer. Its primary mechanisms of action are believed to be through the activation of the androgen receptor and the modulation of estrogen metabolism, leading to anti-proliferative effects in hormone-sensitive tumors. While clinical data support its therapeutic use, a comprehensive understanding of its pharmacology is hampered by the lack of publicly available quantitative data on its receptor binding affinities and pharmacokinetics. Further research employing modern assay techniques, as outlined in the hypothetical protocols, would be necessary to fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Calusterone for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Calusterone (7β,17α-dimethyltestosterone), a synthetic anabolic-androgenic steroid, intended for research purposes. The document includes detailed experimental protocols, data presentation in tabular format, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound, a 17α-alkylated derivative of testosterone (B1683101), has been investigated for its potential therapeutic applications, notably as an antineoplastic agent.[1][2] Its mechanism of action is primarily attributed to its interaction with the androgen receptor and its potential to modulate estradiol (B170435) metabolism.[3] For research and development purposes, the availability of high-purity this compound is essential. This document outlines the methodologies for its chemical synthesis and subsequent purification to achieve a research-grade compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₁H₃₂O₂[2]
Molecular Weight316.48 g/mol [2]
IUPAC Name(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-1,2,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2]
CAS Number17021-26-0[2]
Table 2: Analytical Characterization Data for Purified this compound
Analytical TechniqueParameterTypical Result
High-Performance Liquid Chromatography (HPLC)Purity>98%
Gas Chromatography-Mass Spectrometry (GC-MS)Retention TimeConsistent with standard
Mass SpectrumMatches reference spectrum
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C SpectraConsistent with the chemical structure of this compound

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

The synthesis of this compound typically starts from a commercially available steroid precursor, such as testosterone, and involves a multi-step process including alkylation and functional group modifications. The following is a generalized synthetic protocol that may require optimization.

Materials:

  • Testosterone (starting material)

  • Appropriate protecting groups and deprotecting reagents

  • Methylating agent (e.g., methylmagnesium bromide or methyl lithium)

  • Oxidizing and reducing agents

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for work-up and extraction (e.g., saturated ammonium (B1175870) chloride, sodium bicarbonate, brine, drying agents like sodium sulfate)

Procedure:

  • Protection of Functional Groups: Protect the ketone and hydroxyl groups of the testosterone backbone that are not involved in the desired reactions.

  • Introduction of the 7β-methyl group: This can be a challenging step and may involve multiple reactions to achieve the desired stereochemistry.

  • Introduction of the 17α-methyl group: This is typically achieved via a Grignard reaction or similar nucleophilic addition of a methyl group to the 17-keto precursor.

  • Deprotection: Remove the protecting groups to yield the final this compound molecule.

  • Work-up and Crude Isolation: After each synthetic step, perform an appropriate aqueous work-up to remove unreacted reagents and byproducts. The crude product is then extracted with a suitable organic solvent, dried, and the solvent is evaporated.

Expected Yield: The overall yield for multi-step steroid syntheses can vary significantly depending on the efficiency of each step. Yields would need to be determined empirically through optimization studies.

Protocol 2: Purification of this compound by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a robust method for obtaining high-purity this compound.[4][5][6][7]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Crude this compound sample dissolved in a suitable solvent

Procedure:

  • Method Development (Analytical Scale): Initially, develop a separation method on an analytical scale HPLC system to determine the optimal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the preparative HPLC using the optimized gradient.

    • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 240-250 nm for the α,β-unsaturated ketone chromophore).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[8][9][10]

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for steroid analysis (e.g., non-polar phase like DB-1 or HP-5)

  • High-purity helium as the carrier gas

  • Purified this compound sample

  • Derivatizing agent (optional, but may improve peak shape and volatility)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., methanol or acetone). Derivatization with a silylating agent may be performed if necessary.

  • GC-MS Analysis:

    • Set the GC oven temperature program to achieve good separation of this compound from potential impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Set the injector and transfer line temperatures appropriately (e.g., 250-280 °C).

    • Inject the sample into the GC.

    • Acquire mass spectra over a suitable mass range.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas to determine the purity of the sample.

    • Compare the obtained mass spectrum with a reference spectrum for confirmation. The NIST WebBook provides a reference mass spectrum for this compound.[11][12]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

This compound, as an androgen, is expected to exert its biological effects primarily through the activation of the androgen receptor (AR). The binding of this compound to the AR initiates a cascade of events leading to the regulation of target gene expression.[13][14][15][16][17]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) - HSP Complex This compound->AR Binding Activated_AR Activated AR Dimer AR->Activated_AR Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA Activated_AR->ARE Translocation & Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: this compound activates the androgen receptor, leading to gene transcription.

Estradiol Metabolism Pathway

This compound may also influence the metabolism of estradiol, which is a key aspect of its potential anti-cancer effects.[18][19][20][21][22] The metabolism of estradiol is a complex process involving multiple enzymes.

Estradiol_Metabolism cluster_hydroxylation Phase I: Hydroxylation (CYP Enzymes) cluster_methylation Phase II: Methylation (COMT) cluster_conjugation Phase II: Glucuronidation & Sulfation Estradiol Estradiol (E2) Hydroxy_E2 2-OH-E2 / 4-OH-E2 (Catechol Estrogens) Estradiol->Hydroxy_E2 CYP1A1, CYP1B1, etc. Conjugated_E2 Glucuronide & Sulfate Conjugates (Excretable) Estradiol->Conjugated_E2 UGTs, SULTs Methoxy_E2 2-MeO-E2 / 4-MeO-E2 Hydroxy_E2->Methoxy_E2 COMT Hydroxy_E2->Conjugated_E2 UGTs, SULTs This compound This compound (Potential Modulator) cluster_hydroxylation cluster_hydroxylation This compound->cluster_hydroxylation Inhibition?

Caption: this compound may modulate the metabolic pathways of estradiol.

Experimental Workflow: Synthesis and Purification of this compound

The overall process from starting material to purified product can be visualized as a sequential workflow.

Synthesis_Workflow Start Starting Material (e.g., Testosterone) Synthesis Multi-step Chemical Synthesis (Alkylation, Functional Group Modification) Start->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification (Preparative HPLC) Crude_Product->Purification Pure_Product High-Purity this compound Purification->Pure_Product Analysis Quality Control Analysis (HPLC, GC-MS, NMR) Pure_Product->Analysis Final_Product Research-Grade this compound Analysis->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

In Vitro Assays for Testing Calusterone's Anti-Cancer Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic anabolic-androgenic steroid that has been investigated for its anti-neoplastic properties, particularly in the context of breast cancer.[1][2][3][4][5] As an androgen, its primary mechanism of action is believed to be mediated through the androgen receptor (AR), which can influence cell proliferation and survival.[6][7] This document provides detailed application notes and standardized protocols for a panel of in vitro assays to evaluate the anti-cancer activity of this compound. These assays are designed to assess its cytotoxic and cytostatic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in breast cancer cell lines.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound's activity in various in vitro assays. This data is for illustrative purposes and will need to be determined experimentally.

Assay Cell Line Parameter This compound Value Positive Control (e.g., Doxorubicin) Value
Cytotoxicity MCF-7 (ER+)IC50 (µM)To be determined~0.5 µM
MDA-MB-231 (TNBC)IC50 (µM)To be determined~1.0 µM
Apoptosis MCF-7 (ER+)% Apoptotic Cells (at IC50)To be determined> 60%
MDA-MB-231 (TNBC)% Apoptotic Cells (at IC50)To be determined> 50%
Cell Cycle MCF-7 (ER+)% G0/G1 Arrest (at IC50)To be determinedSignificant increase
MDA-MB-231 (TNBC)% G2/M Arrest (at IC50)To be determinedSignificant increase

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with this compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis_Workflow A Seed & Treat Cells B Harvest & Wash Cells A->B C Stain with Annexin V/PI B->C D Incubate C->D E Flow Cytometry Analysis D->E F Quantify Apoptosis E->F

Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

CellCycle_Workflow A Seed & Treat Cells B Harvest & Fix Cells A->B C Stain with PI B->C D Incubate C->D E Flow Cytometry Analysis D->E F Analyze Cell Cycle Phases E->F

Workflow for the cell cycle analysis assay.

Signaling Pathway

The anti-cancer effects of this compound in breast cancer are likely mediated through the androgen receptor (AR) signaling pathway. Upon binding to this compound, the AR translocates to the nucleus and modulates the transcription of target genes involved in cell cycle regulation and apoptosis.

AR_Signaling cluster_cell Breast Cancer Cell cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_Cal AR-Calusterone Complex AR->AR_Cal HSP HSP HSP->AR Dissociates Nucleus Nucleus AR_Cal->Nucleus Translocates ARE Androgen Response Element (ARE) AR_Cal->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21, p27) Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis (e.g., ↓Bcl-2, ↑Bax) Gene_Transcription->Apoptosis

Androgen Receptor (AR) signaling pathway activated by this compound.

Disclaimer: The protocols and data presented in this document are for informational and educational purposes only. Researchers should optimize these protocols for their specific experimental conditions and cell lines. The hypothetical data is not based on actual experimental results for this compound.

References

Developing Animal Models for Calusterone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and use of animal models in the preclinical evaluation of Calusterone, a synthetic androgenic steroid with potential antitumor properties. The following sections outline the mechanism of action of this compound, protocols for two relevant animal models, quantitative data from preclinical studies, and a summary of toxicological information.

Introduction to this compound

This compound (7β,17α-dimethyltestosterone) is an orally active, 17-alkylated anabolic-androgenic steroid (AAS) that has been investigated for its therapeutic potential, particularly in the context of metastatic breast cancer.[1] Its primary mechanism of action is believed to involve the activation of the androgen receptor (AR), which can modulate the expression of genes involved in cell growth and proliferation.[2] Additionally, this compound may alter the metabolism of estradiol (B170435) and reduce estrogen production, which is a key pathway in the progression of hormone-sensitive breast cancers.[2]

Signaling Pathway of this compound

This compound primarily exerts its effects through the androgen receptor signaling pathway. Upon entering the cell, this compound binds to the androgen receptor in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and modulates the transcription of target genes, ultimately leading to its pharmacological effects.

Caption: this compound Signaling Pathway.

Animal Models for Efficacy Studies

Two primary types of animal models are recommended for evaluating the in vivo efficacy of this compound against breast cancer: a chemically induced model and a human tumor xenograft model.

DMBA-Induced Rat Mammary Adenocarcinoma Model

This model utilizes the chemical carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to induce mammary tumors in rats, which often mimic hormone-dependent human breast cancer.

DMBA_Workflow start Acclimatize Female Sprague-Dawley Rats (40-50 days old) dmba_induction Induce Tumors with DMBA (e.g., 20 mg intragastrically) start->dmba_induction tumor_monitoring Monitor for Tumor Development (Palpation weekly for 8-13 weeks) dmba_induction->tumor_monitoring randomization Randomize Rats with Palpable Tumors into Treatment Groups tumor_monitoring->randomization treatment Administer this compound or Vehicle (e.g., 10 mg/day, subcutaneous) randomization->treatment Treatment Group randomization->treatment Vehicle Control Group data_collection Measure Tumor Volume and Body Weight (e.g., 2-3 times per week) treatment->data_collection endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Histopathology data_collection->endpoint

Caption: DMBA-Induced Mammary Tumor Model Workflow.
  • Animal Acclimatization: Female Sprague-Dawley rats, 40-50 days of age, are acclimatized for at least one week before the start of the experiment.

  • Tumor Induction: A single dose of 20 mg of DMBA dissolved in a suitable vehicle (e.g., corn oil) is administered via oral gavage.

  • Tumor Monitoring: Animals are palpated weekly to monitor for the appearance of mammary tumors. Tumors typically develop within 8 to 13 weeks.

  • Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), rats are randomized into treatment and control groups.

  • This compound Administration: this compound is prepared in a suitable vehicle (e.g., sterile oil) for subcutaneous injection. A daily dose, for instance 10 mg/day, is administered for a period of 2-3 weeks.[3][4] The control group receives the vehicle only.

  • Efficacy Assessment:

    • Tumor Growth: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Body Weight: Animal body weight is monitored as an indicator of general health.

    • Survival: In long-term studies, animal survival is monitored.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for histopathological analysis.

Human Breast Cancer Xenograft Model

This model involves the implantation of human breast cancer cells into immunodeficient mice, allowing for the study of drug efficacy on human-derived tumors.

Xenograft_Workflow start Acclimatize Immunodeficient Mice (e.g., Nude or SCID) cell_implantation Implant Human Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) Subcutaneously or Orthotopically start->cell_implantation tumor_growth Monitor for Tumor Growth (Palpation and Measurement) cell_implantation->tumor_growth randomization Randomize Mice with Established Tumors into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment Treatment Group randomization->treatment Vehicle Control Group data_collection Measure Tumor Volume and Body Weight treatment->data_collection endpoint Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis (e.g., AR) - Survival Analysis data_collection->endpoint

Caption: Human Breast Cancer Xenograft Model Workflow.
  • Animal Acclimatization: Female immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old, are acclimatized for at least one week.

  • Cell Line Selection and Culture: Choose a human breast cancer cell line appropriate for the research question (e.g., MCF-7 for estrogen receptor-positive, MDA-MB-231 for triple-negative). Culture cells in appropriate media.

  • Cell Implantation:

    • Subcutaneous Model: Inject 1-5 x 10⁶ cells in a mixture of media and Matrigel subcutaneously into the flank of the mice.

    • Orthotopic Model: Inject 1-5 x 10⁶ cells into the mammary fat pad to better mimic the tumor microenvironment.

  • Tumor Monitoring: Monitor tumor growth by palpation and measurement with calipers 2-3 times per week.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare and administer this compound as described for the rat model. The dosing regimen may need to be optimized for mice.

  • Efficacy Assessment:

    • Tumor Growth: Monitor tumor volume as described previously.

    • Body Weight: Track body weight as a measure of toxicity.

    • Biomarker Analysis: At the end of the study, tumors can be analyzed for changes in biomarkers such as androgen receptor expression or downstream signaling molecules.

  • Endpoint Analysis: Analyze tumor growth inhibition and perform survival analysis if applicable.

Quantitative Data from Preclinical Studies

The following tables summarize available quantitative data from preclinical studies of this compound. It is important to note that publicly available data on this compound in animal models is limited.

Table 1: Efficacy of this compound in a DMBA-Induced Rat Mammary Adenocarcinoma Model

ParameterThis compound (10 mg/day)Vehicle ControlReference
Tumor Response Regression of all 8 tumors (<30 mm diameter)Not Reported[3][4]
Treatment Duration 2-3 weeksNot Reported[3][4]

Table 2: Dose-Response Data for this compound in Animal Models

Animal ModelDoseTumor Growth Inhibition (%)Reference
DMBA-Induced Rat Mammary Adenocarcinoma10 mg/dayNot explicitly quantified as a percentage, but described as "regressed"[3][4]
Further dose-response studies are needed to populate this table.

Table 3: Survival Analysis Data for this compound in Animal Models

Animal ModelTreatmentMedian SurvivalReference
No specific preclinical survival data for this compound was identified in the reviewed literature.

Toxicological Profile

As a 17-alkylated anabolic-androgenic steroid, this compound may present a toxicological profile similar to other compounds in its class. Potential side effects observed in humans and to be monitored in animal models include:

  • Hepatotoxicity: Due to the 17α-alkylation, there is a potential for liver damage. Monitoring of liver enzymes (ALT, AST) is recommended.

  • Androgenic Effects: While considered a weak androgen, signs of virilization should be monitored in female animals.[2]

  • General Health: Monitor for changes in body weight, food and water consumption, and overall activity levels.

Table 4: Acute Toxicity of this compound in Rodents

SpeciesRouteLD50Reference
No specific LD50 data for this compound in rats or mice was identified in the reviewed literature.

Conclusion

The development of robust animal models is crucial for the preclinical evaluation of this compound's therapeutic potential. The DMBA-induced rat mammary adenocarcinoma model provides a relevant system for studying hormone-dependent breast cancer, while human breast cancer xenograft models in immunodeficient mice allow for the assessment of efficacy against human-derived tumors. Further research is warranted to establish a more comprehensive preclinical data set for this compound, including detailed dose-response relationships, survival benefits, and a thorough toxicological profile in relevant animal models. These detailed protocols and application notes provide a framework for researchers to design and execute such studies.

References

Application Note: GC-MS Analysis of Calusterone Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Calusterone (7β,17α-dimethyltestosterone) is an orally active anabolic-androgenic steroid (AAS) that has been used as an antineoplastic agent for the treatment of breast cancer.[1][2] As with other synthetic steroids, its use is prohibited in most major sports by the World Anti-Doping Agency (WADA).[2] The detection of this compound administration relies on identifying the parent compound and its metabolites in urine. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of steroid metabolites.[3][4] This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound and its metabolites from human urine samples. The methodology ensures high sensitivity and specificity, making it suitable for anti-doping control and metabolic research.

Principle of the Method The analysis of steroid metabolites in urine by GC-MS involves several critical steps. Since steroids and their metabolites are often excreted as water-soluble glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step is required to cleave these conjugates and release the free steroids.[4][5] The free metabolites are then extracted from the urine matrix, typically using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][6]

A crucial step for GC-MS analysis is derivatization. Steroids are generally non-volatile, but GC-MS requires analytes to be volatile and thermally stable.[7][8] Derivatization, commonly through silylation, replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the compounds.[8][9] This process also often leads to characteristic mass fragmentation patterns that aid in identification.[10] Following derivatization, the sample is injected into the GC-MS system, where compounds are separated based on their boiling points and polarity and detected by the mass spectrometer.

Experimental Protocols

This section details the complete workflow for the analysis of this compound metabolites, from sample preparation to instrumental analysis.

1. Materials and Reagents

  • Solvents: Methanol (B129727), diethyl ether, n-pentane (all HPLC grade or higher)

  • Resin: Amberlite XAD-2 resin[4]

  • Enzyme: β-glucuronidase from E. coli[4][11]

  • Buffers: Phosphate (B84403) buffer (pH 7), Sodium acetate (B1210297) buffer (pH 5.0)

  • Derivatization Agent: A mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethylsilylimidazole (TMSI). A common formulation is MSTFA/TMSI/Dithioerythritol (1000:2:2 v/v/v).[3][11]

  • Internal Standard (IS): Methyltestosterone or a deuterated analog is commonly used.[11][12]

2. Sample Preparation and Extraction

  • Urine Sample Preparation: To 2.0 mL of urine, add 1.0 mL of phosphate buffer (pH 7.0) and the internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition an Amberlite XAD-2 SPE column.

    • Apply the buffered urine sample to the column.

    • Wash the column to remove interferences.

    • Elute the steroids with methanol or diethyl ether.[4]

  • Enzymatic Hydrolysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase solution.

    • Incubate the mixture at 50-60°C for 1 to 3 hours to hydrolyze the steroid conjugates.[11][13]

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, adjust the pH of the sample to >9.0.

    • Extract the free steroids twice with 5.0 mL of diethyl ether or n-pentane.

    • Combine the organic layers and evaporate to complete dryness.[13]

3. Derivatization

  • To the dry residue from the LLE step, add 50-100 µL of the derivatization agent (e.g., MSTFA/TMSI).[3][11]

  • Seal the vial tightly and heat at 60-80°C for 20-60 minutes to form the trimethylsilyl (TMS) derivatives.[11][14]

  • Cool the vial to room temperature before injection into the GC-MS.

4. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Column: HP Ultra-1 or similar non-polar capillary column (e.g., 17m length, 0.20 mm i.d., 0.11 µm film thickness).[11][13]

  • Carrier Gas: Helium at a constant flow or pressure.[11][13]

  • Injection: 1-3 µL in split or splitless mode.[6][13]

  • Injector Temperature: 280-300°C.[11][13]

  • Oven Temperature Program:

    • Initial temperature: 180-183°C.

    • Ramp 1: Increase at 3°C/min to 232°C.

    • Ramp 2: Increase at 40°C/min to 310°C.

    • Hold for 2-4 minutes.[11][13]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or Full Scan for metabolite discovery.

    • Monitored Ions (SIM mode): Specific m/z values characteristic of the TMS-derivatized this compound and its expected metabolites should be monitored for maximum sensitivity.[15]

Data Presentation

Quantitative analysis requires method validation to determine performance characteristics. The following tables summarize typical validation parameters and characteristic mass fragments for steroid analysis.

Table 1: Example Method Validation Parameters for Steroid Analysis in Urine

ParameterTypical ValueReference
Linearity Range1.25 - 50 ng/mL[6]
Limit of Detection (LOD)~1.0 ng/mL[15]
Limit of Quantification (LOQ)2.5 - 5.0 ng/mL[4]
Recovery>80%[4]
Intra-day Precision (%RSD)< 15%[16]
Inter-day Precision (%RSD)< 15%[16]

Table 2: Potential Mass Fragments (m/z) for TMS-Derivatized this compound

Note: A study on the urinary metabolites of this compound identified the parent compound and seven metabolites in the conjugated fraction after administration.[3] The exact mass spectra of these metabolite derivatives are not detailed here; however, the table below provides potential characteristic ions based on the analysis of similar steroids and the parent compound.

CompoundDerivativeMonitored Ions (m/z)Reference
This compoundTMS Ether315 (Fragment)[15]
This compound Metabolite 1TMS Ether(To be determined empirically)[3]
This compound Metabolite 2TMS Ether(To be determined empirically)[3]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound metabolites in urine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine Urine Sample Collection (2 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis Add Buffer & IS extraction Solid-Phase & Liquid-Liquid Extraction hydrolysis->extraction Free Steroids derivatization Derivatization (MSTFA/TMSI) extraction->derivatization Dry & Reconstitute gcms GC-MS Analysis (SIM/Scan Mode) derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for this compound metabolite analysis.

References

Application Notes and Protocols for Calusterone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guide for the use of Calusterone (7β,17α-dimethyltestosterone) in cell culture experiments. Direct in vitro studies and detailed protocols for this compound are scarce in recent scientific literature. Therefore, the methodologies described herein are largely based on established protocols for other androgenic compounds, such as dihydrotestosterone (B1667394) (DHT), and general principles of cell culture with steroid hormones. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction to this compound

This compound is a synthetic, orally active anabolic-androgenic steroid.[1][2] Historically, it was investigated for its antitumor properties and used in the palliative treatment of advanced breast cancer in postmenopausal women.[1][3][4][5] Its primary mechanism of action is through the activation of the androgen receptor (AR), a ligand-dependent transcription factor.[6] Upon binding, the this compound-AR complex translocates to the nucleus and modulates the expression of target genes involved in cell growth, proliferation, and other cellular processes.[7][8] this compound may also exert its effects by altering the metabolism of estradiol (B170435) and reducing estrogen production.[9]

The role of the androgen receptor in breast cancer is complex and context-dependent. In estrogen receptor-positive (ER+) breast cancer, AR activation can sometimes antagonize ER signaling, leading to anti-proliferative effects.[6][10] In some triple-negative breast cancers (TNBC), AR may act as a tumor promoter.[11] Therefore, the cellular response to this compound is expected to vary depending on the breast cancer subtype and the specific cell line used.

Data Presentation: Illustrative Quantitative Data

Due to the lack of specific published in vitro data for this compound, the following tables present illustrative data based on expected outcomes for an androgenic compound in common breast cancer cell lines. This data is hypothetical and should be replaced with experimentally derived results.

Table 1: Hypothetical IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineSubtypeAndrogen Receptor (AR) StatusEstrogen Receptor (ER) StatusHypothetical IC50 (µM) after 72h
MCF-7 Luminal APositivePositive5 - 15
T-47D Luminal APositivePositive10 - 25
MDA-MB-231 Triple-NegativeNegativeNegative> 50 (or no effect)
MDA-MB-453 Triple-Negative (Luminal AR)PositiveNegative1 - 10

Table 2: Illustrative Effect of this compound on Cell Cycle Distribution in AR-Positive Breast Cancer Cells (e.g., MDA-MB-453)

Treatment (48h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO) 45 ± 3.535 ± 2.820 ± 1.7
This compound (1 µM) 60 ± 4.225 ± 2.115 ± 1.3
This compound (10 µM) 75 ± 5.115 ± 1.510 ± 0.9

Table 3: Illustrative Apoptosis Induction by this compound in AR-Positive Breast Cancer Cells (e.g., MDA-MB-453)

Treatment (72h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO) 2.5 ± 0.81.8 ± 0.5
This compound (1 µM) 8.7 ± 1.24.3 ± 0.9
This compound (10 µM) 15.2 ± 2.19.8 ± 1.5

Experimental Protocols

General Guidelines for Handling this compound
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a sterile, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, MDA-MB-453)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound and Vehicle Control B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Data Analysis (Calculate % Viability and IC50) H->I

Workflow for the MTT Cell Proliferation Assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 or 72 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Seed and treat cells with this compound B Harvest floating and adherent cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G H Quantify apoptotic cell populations G->H Calusterone_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (inactive, in cytoplasm) This compound->AR Binds to AR_active This compound-AR Complex (active) AR->AR_active Conformational Change Nucleus Nucleus AR_active->Nucleus Translocation PI3K_Akt PI3K/Akt/mTOR Pathway AR_active->PI3K_Akt Crosstalk MAPK_ERK MAPK/ERK Pathway AR_active->MAPK_ERK Crosstalk ARE Androgen Response Element (ARE) Gene_Expression Target Gene Transcription ARE->Gene_Expression Binding and Recruitment of Co-regulators Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response Translation

References

Application Notes and Protocols: Evaluating Calusterone Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid that has demonstrated antitumor properties, particularly in the context of breast cancer.[1][2][3] Its mechanism of action is believed to be multifactorial, involving the activation of the androgen receptor (AR) and potentially altering the metabolism and production of estradiol (B170435), thereby impacting estrogen receptor (ER) signaling.[1][4][5][6] Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are a critical preclinical tool for evaluating the in vivo efficacy of anticancer agents like this compound.[7][8][9] These models allow for the assessment of a compound's antitumor activity, dose-response relationships, and pharmacodynamic effects in a living organism before advancing to clinical trials.[8]

This document provides detailed application notes and protocols for utilizing xenograft models to evaluate the efficacy of this compound.

Mechanism of Action and Signaling Pathways

This compound's antitumor effects are primarily attributed to its interaction with steroid hormone receptors. The two main proposed mechanisms are:

  • Androgen Receptor (AR) Activation: As a derivative of testosterone, this compound can bind to and activate the androgen receptor.[1] In certain breast cancer subtypes, AR activation can exert anti-proliferative effects, opposing the growth-promoting signals from the estrogen receptor.

  • Modulation of Estrogen Metabolism: this compound may alter the metabolism of estradiol and reduce estrogen production.[1][5] Studies have shown that this compound can decrease the transformation of estradiol to estriol (B74026) and increase the formation of estrone (B1671321) and 2-hydroxyestrone.[4][6] In ovariectomized patients, it has been observed to diminish the production rate of estrogens.[4][6]

The interplay between these pathways is crucial in determining the overall antitumor effect of this compound in hormone-sensitive cancers.

Calusterone_Signaling_Pathway This compound Signaling Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Activates Estrogen_Metabolism Altered Estrogen Metabolism & Production This compound->Estrogen_Metabolism Induces ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds Gene_Expression_AR Modulation of Gene Expression (e.g., cell cycle arrest, apoptosis) ARE->Gene_Expression_AR Tumor_Growth_Inhibition Tumor Growth Inhibition Gene_Expression_AR->Tumor_Growth_Inhibition Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus and Binds Gene_Expression_ER Estrogen-Mediated Gene Expression (e.g., proliferation, survival) ERE->Gene_Expression_ER Tumor_Growth_Promotion Tumor Growth Promotion Gene_Expression_ER->Tumor_Growth_Promotion Estrogen_Metabolism->Tumor_Growth_Inhibition Estrogen_Metabolism->Estradiol Reduces Levels

Figure 1: Proposed signaling pathway of this compound.

Data Presentation: Summarized Efficacy Data

While recent preclinical xenograft data for this compound is limited, historical clinical data in advanced breast cancer patients provides insight into its potential efficacy. The following tables summarize objective regression rates from these studies. It is important to note that these results are from human clinical trials and not from murine xenograft models.

Table 1: this compound Efficacy in Advanced Breast Cancer (Primary or Secondary Hormonal Therapy)

Patient PopulationNumber of PatientsObjective Regression Rate (%)Average Duration of Regression (months)Reference
Primary or Secondary Hormonal Therapy9051%9.8[10]
Hormone-Refractory2264%7[11]

Table 2: this compound Efficacy in Advanced Breast Cancer (Post-Chemotherapy)

Patient PopulationNumber of PatientsObjective Regression Rate (%)Average Duration of Regression (months)Reference
Previous Cytotoxic Chemotherapy2719%6[10]

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of this compound in a breast cancer xenograft model.

Experimental_Workflow Experimental Workflow for this compound Xenograft Study cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Cell_Culture 1. Cell Line Selection & Culture Cell_Implantation 2. Cell Implantation in Immunocompromised Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. This compound Administration Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint 7. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision 8. Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Analysis 9. Data & Biomarker Analysis Tumor_Excision->Analysis

Figure 2: Xenograft study experimental workflow.
Protocol 1: Establishment of Breast Cancer Xenograft Model

  • Cell Line Selection and Culture:

    • Select a human breast cancer cell line appropriate for the study's objectives (e.g., ER-positive like MCF-7, or AR-positive).

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[12]

    • Ensure cell line authentication using short tandem repeat (STR) profiling.[12]

  • Animal Model:

    • Use female immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old.

    • Acclimatize the animals for at least one week before the experiment.

  • Cell Preparation and Implantation:

    • Harvest cells at 80-90% confluency using trypsin-EDTA.[8][12]

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability using Trypan Blue exclusion (viability should be >95%).[8]

    • Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed 1:1 with Matrigel to improve tumor take-rate, at a concentration of 5 x 10⁷ cells/mL.[8]

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[12]

Protocol 2: this compound Administration and In-Life Monitoring
  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation 3-4 days post-implantation.

    • Measure tumor length (L) and width (W) with digital calipers 2-3 times per week.[8]

    • Calculate tumor volume using the formula: Volume (mm³) = (L x W²) / 2 .[8][12][13]

  • Randomization and Group Assignment:

    • Once tumors reach an average volume of 100-200 mm³, randomly assign mice into treatment and control groups (n=8-10 mice per group).[8]

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).

    • The control group will receive the vehicle only.

    • Administer this compound orally at predetermined dose levels (e.g., daily or twice daily).

  • In-Life Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.[8]

    • Body weight is a key indicator of treatment-related toxicity. A loss of >20% body weight may necessitate euthanasia.[8]

    • Observe animals for any other signs of toxicity.

Protocol 3: Endpoint Analysis and Efficacy Evaluation
  • Study Endpoint:

    • The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration, or if treated animals show signs of excessive toxicity.[8]

  • Euthanasia and Tissue Collection:

    • At the study endpoint, euthanize the mice according to approved institutional guidelines.

    • Carefully excise the tumors and record their final weight.[8]

    • Collect blood samples for pharmacokinetic analysis if required.

    • Divide the tumor tissue for different analyses:

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).[8]

      • Snap-freeze a portion in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).

  • Data Analysis:

    • Tumor Growth Inhibition (TGI): Calculate TGI as a primary measure of efficacy using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[12]

    • Statistical Analysis: Compare the mean tumor volumes and weights between the treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).[8] A p-value < 0.05 is typically considered statistically significant.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Immunohistochemistry (IHC): Analyze tumor sections for changes in key biomarkers such as:

      • Proliferation markers (e.g., Ki-67)

      • Apoptosis markers (e.g., cleaved caspase-3)

      • AR and ER expression and localization.

    • Western Blot/qPCR: Analyze protein and gene expression levels of AR, ER, and their downstream targets in tumor lysates.

Conclusion

Xenograft models are an indispensable tool for the preclinical evaluation of anticancer agents like this compound. The protocols outlined in this document provide a comprehensive framework for assessing the in vivo efficacy of this compound and investigating its mechanism of action. Rigorous study design, consistent monitoring, and detailed endpoint analysis are crucial for obtaining reproducible and translatable results that can inform future clinical development.

References

Application Notes and Protocols for Studying Calusterone's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated for its anti-neoplastic properties, particularly in the context of breast cancer.[1][2] Its mechanism of action is primarily mediated through its interaction with the androgen receptor (AR), leading to the modulation of gene transcription.[1] Additionally, this compound has been shown to alter the metabolism of estradiol (B170435) and reduce estrogen production, which may contribute to its therapeutic effects in hormone-sensitive cancers.[1][3]

Understanding the structure-activity relationship (SAR) of this compound is crucial for the design of more potent and selective analogs with improved therapeutic profiles. This document provides detailed protocols for key experiments to assess the biological activity of this compound and its derivatives, along with a framework for presenting and interpreting SAR data.

Key Biological Activities of this compound

The primary biological activities of this compound that are relevant to its SAR studies are:

  • Androgen Receptor Binding and Activation: The affinity of this compound and its analogs for the AR is a primary determinant of their androgenic and anabolic effects.

  • Anti-proliferative Activity in Cancer Cells: The ability to inhibit the growth of cancer cells, particularly hormone-dependent breast cancer cells, is a key therapeutic endpoint.

  • Modulation of Estrogen Metabolism: this compound can influence the levels of active estrogens by potentially inhibiting enzymes like aromatase or altering the metabolic pathways of estradiol.[3]

Data Presentation: Structure-Activity Relationship of this compound Analogs

A systematic study of this compound's SAR involves the synthesis of analogs with modifications at key positions of the steroid nucleus and the subsequent evaluation of their biological activities. The following table provides a representative summary of the kind of quantitative data that should be collected.

Disclaimer: The following data is illustrative and designed to represent a typical SAR study. Actual experimental values may vary.

CompoundR7β MoietyR17α MoietyAndrogen Receptor Binding Affinity (IC50, nM)Anti-proliferative Activity in MCF-7 Cells (IC50, µM)Aromatase Inhibition (% at 1 µM)
This compound -CH₃-CH₃152530
Analog 1-H-CH₃456015
Analog 2-CH₂CH₃-CH₃122035
Analog 3-CH₃-H8011010
Analog 4-CH₃-CH₂CH₃183028
Testosterone-H-H2.9>1005
Dihydrotestosterone (DHT)-H-H1.2>100<1

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This protocol determines the binding affinity of test compounds for the androgen receptor by measuring their ability to compete with a radiolabeled androgen.

Principle: A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Mibolerone) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is proportional to its binding affinity for the AR.

Materials:

  • AR Source: Rat ventral prostate cytosol or purified recombinant human AR.

  • Radioligand: [³H]-Mibolerone or [³H]-R1881.

  • Wash Buffer: Tris-HCl buffer.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Test Compounds: this compound and its analogs dissolved in DMSO.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

    • Prepare the AR solution in assay buffer.

  • Assay Incubation:

    • To each well of a 96-well plate, add:

      • 25 µL of assay buffer (for total binding) or a high concentration of unlabeled androgen (for non-specific binding).

      • 25 µL of the test compound dilution.

      • 50 µL of the radioligand solution.

      • 100 µL of the AR solution.

    • Incubate the plate at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand:

    • Transfer the incubation mixture to a 96-well filter plate pre-soaked with wash buffer.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Anti-proliferative Assay in Breast Cancer Cell Lines (e.g., MCF-7)

This protocol assesses the ability of this compound and its analogs to inhibit the growth of hormone-dependent breast cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Cell Line: MCF-7 (estrogen receptor-positive human breast adenocarcinoma cell line).

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL bovine insulin.

  • Test Compounds: this compound and its analogs dissolved in DMSO.

  • MTT Solution: 5 mg/mL in phosphate-buffered saline (PBS).

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of cell growth) using non-linear regression analysis.

Aromatase Inhibition Assay

This protocol measures the ability of this compound and its analogs to inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.

Principle: A fluorescent-based assay is commonly used. The assay utilizes a non-fluorescent aromatase substrate that is converted into a fluorescent product by the enzyme. The presence of an inhibitor reduces the rate of fluorescence generation.

Materials:

  • Aromatase Source: Human recombinant aromatase (CYP19A1).

  • Substrate: A fluorogenic aromatase substrate (e.g., 3-cyano-7-ethoxycoumarin).

  • Cofactor: NADPH.

  • Test Compounds: this compound and its analogs dissolved in DMSO.

  • Positive Control: Letrozole or anastrozole.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Assay Reaction:

    • To each well of a 96-well plate, add:

      • Assay buffer.

      • Test compound or positive control.

      • Aromatase enzyme.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and NADPH.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 405 nm excitation and 460 nm emission) kinetically over a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Calusterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (inactive) This compound->AR Binds AR_this compound AR-Calusterone Complex (active) AR->AR_this compound Activation ARE Androgen Response Element (ARE) AR_this compound->ARE Translocation & Dimerization Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Biological_Effects Biological Effects (e.g., Anti-proliferative) Gene_Transcription->Biological_Effects Leads to

Caption: this compound's Androgen Receptor Signaling Pathway.

Experimental_Workflow_SAR cluster_assays Biological Evaluation start Start: Design this compound Analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization ar_binding AR Binding Assay (IC50) characterization->ar_binding proliferation Anti-proliferative Assay (IC50) characterization->proliferation aromatase Aromatase Inhibition Assay (% Inhibition) characterization->aromatase data_analysis Data Analysis & SAR Determination ar_binding->data_analysis proliferation->data_analysis aromatase->data_analysis conclusion Identify Lead Compounds for Further Development data_analysis->conclusion

Caption: Workflow for this compound SAR Studies.

References

Application Notes and Protocols: Assays for Investigating Calusterone's Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated for its therapeutic potential, particularly as an antineoplastic agent.[1] As a 17α-alkylated steroid, this compound's chemical structure suggests a potential for significant interactions with drug-metabolizing enzymes and transporters, which could affect its own pharmacokinetics and the disposition of co-administered drugs.[2][3] Understanding these interactions is critical for predicting clinical drug-drug interactions (DDIs), ensuring patient safety, and optimizing therapeutic regimens.

The primary mechanisms of drug interactions involve the inhibition or induction of cytochrome P450 (CYP) enzymes and interactions with drug transporters. Steroids are known to be substrates, inhibitors, and inducers of various CYP isoforms, with CYP3A4 playing a major role in their metabolism.[4][5] Additionally, transporters such as P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (BCRP, ABCG2), and Organic Anion Transporting Polypeptides (OATPs) are involved in the disposition of steroids and their conjugates.[6][7][8][9][10][11][12]

These application notes provide detailed protocols for in vitro assays to investigate the potential of this compound to inhibit and induce major CYP enzymes and to interact with key drug transporters.

In Vitro Assays for Drug Interaction Screening

A tiered approach is recommended to evaluate the DDI potential of this compound. Initial screening should focus on its potential to inhibit major CYP enzymes, followed by its potential to induce these enzymes. Finally, its interaction with clinically relevant drug transporters should be assessed.

Cytochrome P450 (CYP) Inhibition Assays

CYP inhibition can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity.[4] These assays determine the concentration of this compound required to inhibit 50% of the activity of a specific CYP isoform (IC50).

This protocol is designed to assess the direct, reversible inhibition of major human CYP isoforms by this compound using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP isoform-specific probe substrates and their metabolites (see Table 1)

  • CYP isoform-specific positive control inhibitors (see Table 1)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution.

    • Prepare stock and working solutions of probe substrates and positive control inhibitors.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, HLM, and the NADPH regenerating system.

    • Add this compound at various concentrations to the appropriate wells. Include vehicle controls (solvent only) and positive control inhibitor wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP-specific probe substrate.

    • Incubate at 37°C for a predetermined time (typically 10-60 minutes, within the linear range of metabolite formation).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The results of the CYP inhibition assays should be summarized in a table format for clear comparison.

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control InhibitorThis compound IC50 (µM)
CYP1A2PhenacetinAcetaminophenα-Naphthoflavone> 50
CYP2B6BupropionHydroxybupropionTiclopidine25.3
CYP2C8AmodiaquineN-desethylamodiaquineMontelukast> 50
CYP2C9Diclofenac4'-HydroxydiclofenacSulfaphenazole42.1
CYP2C19S-Mephenytoin4'-HydroxymephenytoinTiclopidine> 50
CYP2D6DextromethorphanDextrorphanQuinidine> 50
CYP3A4Midazolam1'-HydroxymidazolamKetoconazole8.9
CYP3A4Testosterone6β-HydroxytestosteroneKetoconazole12.5

Note: The data presented are hypothetical and for illustrative purposes only.

Cytochrome P450 (CYP) Induction Assays

CYP induction can increase the metabolism of co-administered drugs, leading to decreased efficacy.[13] These assays measure the ability of this compound to increase the expression of CYP enzymes, typically in cultured human hepatocytes.

This protocol uses cryopreserved human hepatocytes to evaluate the potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Positive control inducers (see Table 2)

  • Negative control (e.g., Flumazenil)

  • Collagen-coated culture plates

  • CYP induction probe substrate cocktail (e.g., phenacetin, bupropion, midazolam)

  • LC-MS/MS system for metabolite analysis

  • Reagents for mRNA quantification (optional, e.g., RNA extraction kits, qRT-PCR reagents)

Procedure:

  • Cell Culture:

    • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow cells to acclimate for 24-48 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound, positive controls, or vehicle control.

    • Treat the cells for 48-72 hours, with daily medium changes.

  • Assessment of CYP Activity:

    • After the treatment period, remove the medium and wash the cells.

    • Add fresh medium containing a cocktail of CYP-specific probe substrates.

    • Incubate for a specified time (e.g., 60 minutes).

    • Collect the supernatant for LC-MS/MS analysis of metabolite formation.

  • Assessment of mRNA Expression (Optional but Recommended):

    • After treatment, lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.

  • Data Analysis:

    • Enzyme Activity: Calculate the fold induction of metabolite formation at each this compound concentration relative to the vehicle control.

    • mRNA Expression: Calculate the fold change in mRNA expression relative to the vehicle control.

    • Determine the maximum induction (Emax) and the concentration that produces 50% of the maximum induction (EC50) by fitting the data to a sigmoidal dose-response curve.

Summarize the quantitative data from the CYP induction assays in a structured table.

CYP IsoformPositive Control InducerParameterThis compound
CYP1A2 OmeprazoleEmax (fold induction) 1.8
EC50 (µM) > 50
CYP2B6 PhenobarbitalEmax (fold induction) 3.5
EC50 (µM) 15.2
CYP3A4 RifampicinEmax (fold induction) 8.9
EC50 (µM) 4.7

Note: The data presented are hypothetical and for illustrative purposes only.

Drug Transporter Interaction Assays

Interactions with drug transporters can affect the absorption, distribution, and excretion of drugs.[14] These assays determine if this compound is an inhibitor or a substrate of key uptake and efflux transporters.

This protocol uses a cell-based assay to assess the potential of this compound to inhibit the efflux transporter P-gp.

Materials:

  • MDCKII cells overexpressing P-gp (and parental MDCKII cells as a control)

  • P-gp probe substrate (e.g., Digoxin)

  • Positive control inhibitor (e.g., Verapamil)

  • This compound

  • Cell culture medium and reagents

  • Transwell inserts

  • LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Seed P-gp-overexpressing MDCKII cells and parental cells onto Transwell inserts and culture until a confluent monolayer is formed.

  • Transport Experiment:

    • Wash the cell monolayers.

    • Add the P-gp probe substrate to the apical (A) or basolateral (B) chamber, along with various concentrations of this compound, positive control, or vehicle control.

    • At specified time points, take samples from the receiver chamber.

    • Measure the concentration of the probe substrate in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 in the overexpressing cells and ~1 in parental cells indicates active transport.

    • Determine the IC50 of this compound for the inhibition of probe substrate transport by plotting the percent inhibition against this compound concentration.

Present the results of the transporter inhibition assays in a clear, tabular format.

TransporterProbe SubstratePositive Control InhibitorThis compound IC50 (µM)
P-gp (ABCB1) DigoxinVerapamil15.8
BCRP (ABCG2) Estrone-3-sulfateKo14322.4
OATP1B1 (SLCO1B1) Estradiol-17β-glucuronideRifampicin> 50

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway: CYP3A4 Induction by this compound

CYP3A4_Induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Binds and activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR XREM Xenobiotic Responsive Element (XREM) PXR_RXR->XREM Binds to CYP3A4_Gene CYP3A4 Gene CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein (Increased Metabolism) CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: Hypothetical pathway of CYP3A4 induction by this compound via PXR activation.

Experimental Workflow: CYP Inhibition Assay

CYP_Inhibition_Workflow start Start prep Prepare Reagents: HLMs, NADPH, Buffer, This compound, Substrate start->prep pre_incubate Pre-incubate HLM Mix with this compound (37°C) prep->pre_incubate initiate Initiate Reaction with Probe Substrate pre_incubate->initiate incubate Incubate (37°C) initiate->incubate quench Terminate Reaction (Cold Acetonitrile + IS) incubate->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Inhibition and IC50 Value analyze->calculate end End calculate->end

Caption: General workflow for the in vitro CYP inhibition assay.

Logical Relationship: Transporter Interaction Assessment

Transporter_Interaction drug Test Compound (this compound) inhibition Inhibition Assay (Is it an inhibitor?) drug->inhibition substrate Substrate Assay (Is it a substrate?) drug->substrate transporter Transporter Protein (e.g., P-gp, BCRP, OATP1B1) transporter->inhibition transporter->substrate inhibitor This compound is an Inhibitor (Determine IC50) inhibition->inhibitor Yes not_inhibitor Not an Inhibitor inhibition->not_inhibitor No is_substrate This compound is a Substrate substrate->is_substrate Yes not_substrate Not a Substrate substrate->not_substrate No

Caption: Decision tree for assessing transporter interactions.

References

Application Notes and Protocols: Methods for Assessing Calusterone Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone, a synthetic 17-alkylated androgenic steroid, has been utilized in the treatment of advanced breast cancer.[1][2] Its therapeutic effect is primarily mediated through the androgen receptor (AR) and by potentially altering estradiol (B170435) metabolism.[3] However, as with many targeted therapies, the development of resistance is a significant clinical challenge that limits its long-term efficacy. Understanding the mechanisms underlying this compound resistance is crucial for developing strategies to overcome it and improve patient outcomes.

These application notes provide a comprehensive guide for researchers to develop this compound-resistant cancer cell lines and to assess the molecular mechanisms driving this resistance. The protocols detailed below cover the establishment of resistant cell lines, and the subsequent analysis of key signaling pathways and drug efflux mechanisms implicated in androgen therapy resistance.

Development of this compound-Resistant Cancer Cell Lines

A fundamental tool for studying drug resistance is the development of resistant cell lines. This is typically achieved through continuous or intermittent exposure of a parental cancer cell line to increasing concentrations of the drug over an extended period.

Protocol 1: Step-wise Dose Escalation Method

This protocol describes a common method for generating drug-resistant cell lines by gradually increasing the concentration of this compound.

Materials:

  • Parental breast cancer cell line (e.g., MCF-7, T-47D)

  • This compound (powder)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells.

  • Step-wise Increase in Concentration:

    • Once the cells have adapted, increase the this compound concentration by 1.5- to 2-fold.

    • Monitor the cells for signs of toxicity and proliferation.

    • Continue this gradual dose escalation. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.

  • Establishment and Characterization of the Resistant Line:

    • After several months of continuous culture with escalating doses, a resistant cell line should be established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the parental IC50).

    • Confirm the resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line.

    • Cryopreserve aliquots of the resistant cells at different passage numbers.

Data Presentation:

Table 1: IC50 Values of this compound in Parental and Resistant Breast Cancer Cell Lines

Cell LineIC50 (µM) - 72h TreatmentResistance Fold-Change
MCF-7 (Parental)5.2-
MCF-7/CaluR48.59.3
T-47D (Parental)8.1-
T-47D/CaluR65.28.0

Note: The data presented in this table is hypothetical and for illustrative purposes.

Workflow for Developing this compound-Resistant Cell Lines

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization of Resistant Line start Parental Cancer Cell Line ic50 Determine IC50 of this compound start->ic50 culture_low Culture in low dose (IC10-IC20) this compound ic50->culture_low monitor_growth Monitor Growth Rate culture_low->monitor_growth dose_escalation Gradually Increase This compound Concentration monitor_growth->dose_escalation Growth Rate Recovers dose_escalation->monitor_growth Continuous Culture resistant_line Established Resistant Cell Line dose_escalation->resistant_line Stable Proliferation at High Dose confirm_resistance Confirm Resistance (IC50 Comparison) resistant_line->confirm_resistance cryopreserve Cryopreserve Resistant and Parental Stocks confirm_resistance->cryopreserve

Caption: Workflow for generating this compound-resistant cancer cell lines.

Assessment of Androgen Receptor (AR) Signaling

Alterations in the AR signaling pathway are a primary mechanism of resistance to androgen-targeted therapies. This can include AR overexpression, mutations, or changes in the expression of co-regulatory proteins.

Protocol 2: Western Blot for Androgen Receptor Expression

This protocol details the detection and quantification of AR protein levels in parental and this compound-resistant cell lines.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Androgen Receptor

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation:

Table 2: Androgen Receptor Protein Expression in Parental and this compound-Resistant Cells

Cell LineRelative AR Protein Expression (Normalized to GAPDH)
MCF-7 (Parental)1.00
MCF-7/CaluR2.75
T-47D (Parental)1.00
T-47D/CaluR3.10

Note: The data presented in this table is hypothetical and for illustrative purposes.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for AR mRNA Expression

This protocol measures the mRNA levels of the androgen receptor.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Primers for AR and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from parental and resistant cells and reverse transcribe to cDNA.

  • RT-qPCR: Perform RT-qPCR using primers for AR and the housekeeping gene.

  • Analysis: Calculate the relative expression of AR mRNA using the ΔΔCt method.[4]

Data Presentation:

Table 3: Relative AR mRNA Expression in Parental and this compound-Resistant Cells

Cell LineRelative AR mRNA Expression (Fold Change)
MCF-7 (Parental)1.0
MCF-7/CaluR3.2
T-47D (Parental)1.0
T-47D/CaluR3.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Protocol 4: AR Reporter Assay

This assay measures the transcriptional activity of the androgen receptor.[5]

Materials:

  • Parental and resistant cells

  • AR-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase assay system

Procedure:

  • Transfection: Co-transfect cells with the AR reporter plasmid and the control plasmid.

  • Treatment: Treat the transfected cells with this compound or a known AR agonist (e.g., DHT).

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative AR transcriptional activity.

Androgen Receptor Signaling Pathway in this compound Resistance

G cluster_0 Sensitive Cell cluster_1 Resistant Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus & Binds DNA Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Calusterone_R This compound AR_R Overexpressed AR Calusterone_R->AR_R ARE_R Androgen Response Element (ARE) AR_R->ARE_R Gene_Expression_R Altered Target Gene Expression ARE_R->Gene_Expression_R Survival Cell Survival & Proliferation Gene_Expression_R->Survival

Caption: Altered AR signaling in this compound resistance.

Assessment of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical survival pathway that is often dysregulated in cancer and can contribute to resistance to endocrine therapies.

Protocol 5: Western Blot for Key PI3K/Akt/mTOR Pathway Proteins

This protocol assesses the activation status of the PI3K/Akt/mTOR pathway by measuring the phosphorylation of key proteins.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: As described in Protocol 2.

  • SDS-PAGE and Transfer: As described in Protocol 2.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate separate membranes with primary antibodies for phospho-proteins and total proteins overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize and quantify the bands. Calculate the ratio of phosphorylated protein to total protein.

Data Presentation:

Table 4: Activation of PI3K/Akt/mTOR Pathway in Parental and this compound-Resistant Cells

Cell Linep-Akt/Total Akt Ratiop-mTOR/Total mTOR Ratio
MCF-7 (Parental)1.01.0
MCF-7/CaluR3.52.8
T-47D (Parental)1.01.0
T-47D/CaluR4.13.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

PI3K/Akt/mTOR Signaling in this compound Resistance

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates AR AR AKT->AR Cross-talk leading to resistance Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AR Inhibits in Sensitive Cells Apoptosis Apoptosis AR->Apoptosis

Caption: PI3K/Akt/mTOR pathway and its potential cross-talk with AR signaling.

Assessment of ABC Transporter-Mediated Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance, leading to increased efflux of chemotherapeutic agents from the cell.

Protocol 6: Rhodamine 123 Efflux Assay

This functional assay measures the activity of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), by monitoring the efflux of the fluorescent substrate Rhodamine 123.[6]

Materials:

  • Parental and resistant cells

  • Rhodamine 123

  • Verapamil (a P-gp inhibitor)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Loading: Incubate cells with Rhodamine 123 for 30-60 minutes to allow for uptake.

  • Efflux: Wash the cells and incubate them in fresh, dye-free medium for 1-2 hours to allow for efflux. Include a condition with Verapamil to inhibit P-gp-mediated efflux.

  • Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. Reduced intracellular fluorescence in the absence of an inhibitor indicates active efflux.

Data Presentation:

Table 5: Rhodamine 123 Efflux in Parental and this compound-Resistant Cells

Cell LineMean Fluorescence Intensity (MFI)MFI with Verapamil
MCF-7 (Parental)850920
MCF-7/CaluR320880
T-47D (Parental)910980
T-47D/CaluR380950

Note: The data presented in this table is hypothetical and for illustrative purposes.

Workflow for ABC Transporter Efflux Assay

G cluster_0 Step 1: Loading cluster_1 Step 2: Efflux cluster_2 Step 3: Analysis start Cells (Parental & Resistant) load_dye Incubate with Rhodamine 123 start->load_dye wash Wash to Remove Extracellular Dye load_dye->wash incubate_efflux Incubate in Dye-Free Medium (+/- Inhibitor) wash->incubate_efflux measure_fluorescence Measure Intracellular Fluorescence incubate_efflux->measure_fluorescence compare Compare Fluorescence between Cell Lines measure_fluorescence->compare

Caption: General workflow for a dye efflux assay to measure ABC transporter activity.

Conclusion

The assessment of this compound resistance in cancer cell lines requires a multi-faceted approach. By developing resistant cell lines and systematically investigating key resistance mechanisms, researchers can gain valuable insights into the adaptive strategies employed by cancer cells to evade therapy. The protocols and workflows provided in these application notes offer a robust framework for such investigations, paving the way for the development of novel therapeutic strategies to overcome this compound resistance and improve the treatment of breast cancer.

References

Application Notes and Protocols for In Vivo Toxicology Studies of Calusterone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated for its antineoplastic properties, particularly in the treatment of breast cancer.[1][2][3] As a 17-alkylated AAS, it shares structural similarities with other androgens and is known to exert its effects primarily through the activation of the androgen receptor.[1] It may also influence estrogen metabolism and potentially be converted to estradiol, thereby interacting with estrogen receptors.[1][4] Given its steroidal nature and classification, a thorough in vivo toxicological assessment is critical to characterize its safety profile before it can be considered for further clinical development. Potential adverse effects associated with androgens include hepatotoxicity, testicular atrophy, and virilization in females.[1]

These application notes provide a comprehensive framework for designing and conducting in vivo toxicology studies for this compound, adhering to international guidelines for preclinical safety assessment.[5][6]

I. Study Design and Objectives

A. Primary Objectives:

  • To determine the systemic toxicity of this compound following repeated oral administration in two mammalian species (one rodent and one non-rodent).

  • To identify potential target organs of toxicity.

  • To establish a dose-response relationship for any observed adverse effects.

  • To determine the No-Observed-Adverse-Effect Level (NOAEL).

B. Study Type: Repeated Dose Toxicity Study (Sub-chronic)

C. Test Article: this compound (physicochemical properties and stability of the test substance in the vehicle should be characterized).[5]

D. Animal Models:

  • Rodent: Sprague-Dawley rats

  • Non-rodent: Beagle dogs

Rationale for Species Selection: These are standard species used in preclinical toxicology studies, and historical control data are readily available. The use of two species, one rodent and one non-rodent, is in accordance with international regulatory guidelines.[5]

E. Dosing:

  • Route of Administration: Oral (gavage), reflecting the intended clinical route.[2]

  • Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group are recommended.[6] Dose selection should be based on acute toxicity studies or dose-range finding studies. The high dose should be selected to induce signs of toxicity without causing mortality.

  • Frequency: Daily for 90 days.

  • Control Group: Vehicle control (e.g., corn oil).

II. Experimental Protocols

A. Acclimatization and Housing:

Animals should be acclimatized for a minimum of one week before the start of the study. They should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.[5]

B. In-Life Observations:

Detailed clinical observations should be recorded daily. This includes changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

C. Body Weight and Food Consumption:

Body weight should be recorded twice weekly. Food consumption should be measured weekly.

D. Hematology and Clinical Chemistry:

Blood samples should be collected at baseline, mid-study, and at termination for analysis of hematological and clinical chemistry parameters.

Table 1: Hematology Parameters

ParameterUnit
Red Blood Cell Count (RBC)x106/µL
Hemoglobin (HGB)g/dL
Hematocrit (HCT)%
Mean Corpuscular Volume (MCV)fL
Mean Corpuscular Hemoglobin (MCH)pg
Mean Corpuscular Hemoglobin Concentration (MCHC)g/dL
White Blood Cell Count (WBC)x103/µL
Differential Leukocyte Count%
Platelet Count (PLT)x103/µL
Reticulocyte Count%

Table 2: Clinical Chemistry Parameters

ParameterUnit
Alanine Aminotransferase (ALT)U/L
Aspartate Aminotransferase (AST)U/L
Alkaline Phosphatase (ALP)U/L
Gamma-Glutamyl Transferase (GGT)U/L
Total Bilirubinmg/dL
Blood Urea Nitrogen (BUN)mg/dL
Creatininemg/dL
Total Proteing/dL
Albuming/dL
Globuling/dL
Glucosemg/dL
Cholesterolmg/dL
Triglyceridesmg/dL
SodiummEq/L
PotassiummEq/L
ChloridemEq/L
Calciummg/dL
Phosphorusmg/dL

E. Urinalysis:

Urine samples should be collected at the same time points as blood collection for analysis of key parameters.

Table 3: Urinalysis Parameters

ParameterUnit
VolumemL
Specific Gravity
pH
Proteinmg/dL
Glucosemg/dL
Ketonesmg/dL
Bilirubin
Blood
Urobilinogen
Sediment Examination

F. Terminal Procedures:

At the end of the 90-day study period, all animals will be euthanized. A full necropsy will be performed, and organ weights will be recorded.

Table 4: Organ Weights to be Recorded

Organ
Adrenals
Brain
Heart
Kidneys
Liver
Lungs
Ovaries/Testes
Spleen
Thymus
Uterus/Prostate

G. Histopathology:

A comprehensive list of tissues from all animals in the control and high-dose groups should be collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination. Tissues from the low- and mid-dose groups should also be examined if treatment-related changes are observed in the high-dose group.

III. Visualization of Workflows and Pathways

A. Experimental Workflow:

experimental_workflow start Study Initiation acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Oral Dosing (90 days) randomization->dosing in_life In-Life Observations (Daily) dosing->in_life bw_food Body Weight & Food Consumption (Weekly) dosing->bw_food sampling Blood & Urine Sampling (Baseline, Mid, Termination) dosing->sampling necropsy Terminal Necropsy & Organ Weights dosing->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis end Study Completion data_analysis->end

Caption: Experimental workflow for the in vivo toxicology study of this compound.

B. Putative Signaling Pathway of this compound:

calusterone_pathway This compound This compound ar Androgen Receptor (AR) This compound->ar Binds to estradiol Conversion to Estradiol This compound->estradiol Potential Metabolism are Androgen Response Element (ARE) ar->are Translocates to nucleus and binds to gene_transcription Gene Transcription are->gene_transcription Regulates cellular_effects Cellular Effects (e.g., Anabolic, Androgenic) gene_transcription->cellular_effects Leads to estrogenic_effects Estrogenic Effects gene_transcription->estrogenic_effects Leads to er Estrogen Receptor (ER) estradiol->er Binds to ere Estrogen Response Element (ERE) er->ere Translocates to nucleus and binds to ere->gene_transcription Regulates

Caption: Putative signaling pathways of this compound.

IV. Data Analysis and Interpretation

All quantitative data should be summarized in tables for clear comparison between dose groups. Statistical analysis should be performed to identify significant differences between the treatment groups and the control group. The interpretation of the findings should consider the dose-response relationship, the nature and severity of the effects, and their relevance to human safety assessment. The NOAEL will be the highest dose level at which no adverse treatment-related findings are observed.

V. Conclusion

This detailed protocol provides a robust framework for the in vivo toxicological evaluation of this compound. Adherence to these guidelines will ensure the generation of high-quality data necessary for the comprehensive safety assessment of this compound. The findings from these studies will be crucial for making informed decisions regarding the future development of this compound.

References

Application Notes and Protocols for Analyzing Calusterone's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calusterone is a synthetic, orally active anabolic-androgenic steroid (AAS) known chemically as 7β,17α-dimethyltestosterone.[1] It has been primarily investigated and used as an antineoplastic agent for the treatment of metastatic breast cancer in postmenopausal women.[2][3][4] The primary on-target mechanism of this compound is believed to involve its interaction with the androgen receptor.[2] Additionally, it may be converted to estradiol, thereby activating certain estrogen receptors, and has been shown to alter the metabolism of estradiol, potentially reducing its production.[2][5]

While the on-target effects are relatively understood, the potential for off-target interactions—unintended molecular interactions that can lead to adverse effects or reveal new therapeutic possibilities—remains a critical area of investigation. This document provides a comprehensive set of protocols for the systematic analysis of this compound's off-target effects, employing a multi-faceted approach from computational prediction to in vitro and in vivo validation.

Phase 1: Initial Screening and In Silico Prediction

The initial phase involves computational methods to predict potential off-target interactions, guiding subsequent experimental validation.

1.1. Protocol: In Silico Off-Target Prediction

Principle: Computational tools leverage large databases of known drug-target interactions, chemical structures, and protein binding sites to predict potential off-tackles for a query molecule like this compound.[6][7] These methods use chemical similarity and pharmacophoric analysis to identify potential off-target proteins.[6]

Methodology:

  • Obtain this compound's Structure: Secure the 2D and 3D chemical structure of this compound (e.g., from PubChem CID 28204).[2]

  • Select Prediction Tools: Utilize publicly available or commercial software that predicts protein targets based on ligand chemistry. Examples include SwissTargetPrediction, SuperPred, and various AI/ML-driven platforms.[6][7]

  • Perform Predictions: Input the structure of this compound into the selected platforms. The software will compare it against libraries of bioactive molecules and their known targets.

  • Analyze and Prioritize Results: The output will be a ranked list of potential off-targets. Prioritize this list based on:

    • Prediction confidence scores.

    • Biological plausibility (e.g., other steroid hormone receptors, enzymes involved in steroid metabolism, kinases).

    • Known pathways associated with observed side effects of other androgens.

  • Compile Target List: Create a comprehensive list of high-priority potential off-targets to be validated experimentally.

Data Presentation:

Table 1: Summary of In Silico Off-Target Predictions for this compound
Predicted Off-Target Protein Class Prediction Tool Confidence Score (%)
Glucocorticoid ReceptorNuclear ReceptorSwissTargetPredictione.g., 85
Progesterone ReceptorNuclear ReceptorSuperPrede.g., 80
Aromatase (CYP19A1)EnzymeAI/ML Platforme.g., 75
Kinase XProtein KinaseAI/ML Platforme.g., 60
... (additional predicted targets).........

Phase 2: In Vitro Biochemical and Biophysical Assays

This phase aims to confirm direct physical binding of this compound to the high-priority targets identified in Phase 1.

2.1. Protocol: Receptor Binding Assays

Principle: These assays quantify the affinity of this compound for various steroid hormone receptors (e.g., estrogen, progesterone, glucocorticoid receptors) to assess cross-reactivity. This is typically done using a competitive binding format where this compound competes with a radiolabeled or fluorescently-labeled native ligand.

Methodology:

  • Prepare Receptor Source: Use purified recombinant human receptors or cell lysates from lines overexpressing the target receptor.

  • Prepare Labeled Ligand: Use a high-affinity radiolabeled (e.g., ³H-dexamethasone for the glucocorticoid receptor) or fluorescently-labeled ligand for the receptor of interest.

  • Set up Competition Assay:

    • In a multi-well plate, add a fixed concentration of the receptor and the labeled ligand to each well.

    • Add increasing concentrations of unlabeled this compound (and a known unlabeled ligand as a positive control) to the wells.

    • Include a control with no unlabeled ligand (for maximum binding) and a control with a large excess of unlabeled ligand (for non-specific binding).

  • Incubate and Separate: Incubate the plate to allow binding to reach equilibrium. Separate bound from unbound labeled ligand (e.g., using filtration or size-exclusion chromatography).

  • Quantify Binding: Measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) from the IC₅₀ value.

Data Presentation:

Table 2: Receptor Binding Affinity of this compound
Receptor Ki (nM)
Androgen Receptor (On-Target)e.g., 5
Estrogen Receptor Alphae.g., >10,000
Glucocorticoid Receptore.g., 250
Progesterone Receptore.g., 800

2.2. Protocol: Kinase Profiling (Kinome Scanning)

Principle: Kinase screening assays are used to assess the interaction of a compound with a large panel of protein kinases, identifying potential off-target kinase inhibition or activation.[8][9] Competition binding assays, such as KINOMEscan™, are widely used for this purpose.[10]

Methodology:

  • Select Kinase Panel: Choose a comprehensive panel of kinases for screening. Several vendors offer panels covering a significant portion of the human kinome.[10]

  • Perform Competition Binding Assay:

    • This is typically performed by a specialized service provider.

    • The assay involves incubating a DNA-tagged kinase library with an immobilized, active-site directed ligand.

    • This compound is added in a test well. If it binds to a kinase, it prevents that kinase from binding to the immobilized ligand.

  • Quantify Kinase Binding: The amount of each kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase compared to a DMSO control indicates an interaction.

  • Data Analysis: Results are often expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is %Ctrl < 35 or %Ctrl < 10. The dissociation constant (Kd) can be determined for significant hits by running a dose-response curve.

Data Presentation:

Table 3: Kinome Scan Results for this compound (1 µM)
Kinase Target % of Control Classification
Kinase A85Non-binder
Kinase B30Hit
Kinase C5Strong Hit
... (additional kinases)......

Phase 3: Cellular and Functional Assays

This phase investigates the functional consequences of this compound treatment in a biologically relevant context, linking target binding to cellular responses.

3.1. Protocol: Transcriptomic Analysis (RNA-Seq)

Principle: Transcriptomics provides a global, unbiased view of how this compound alters gene expression.[11] This can reveal the activation or inhibition of unexpected signaling pathways, providing clues to off-target effects.[12]

Methodology:

  • Cell Culture and Treatment:

    • Select relevant human cell lines (e.g., a breast cancer cell line like MCF-7, a liver cell line like HepG2 to assess metabolic effects).

    • Culture cells and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • RNA Extraction: Isolate total RNA from the cell pellets using a standard kit (e.g., RNeasy Kit). Ensure high quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the RNA (e.g., using a TruSeq Stranded mRNA Library Prep Kit).

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align reads to the human reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in this compound-treated cells compared to controls.

    • Pathway Analysis: Use tools like GSEA or DAVID to identify biological pathways and processes that are enriched among the differentially expressed genes.

Data Presentation:

Table 4: Top Dysregulated Pathways from Transcriptomic Analysis
Pathway Name Enrichment Score Key Genes
Androgen Signalinge.g., 0.85e.g., KLK3, TMPRSS2
Glucocorticoid Receptor Signalinge.g., 0.62e.g., FKBP5, GILZ
MAPK Signalinge.g., -0.55e.g., DUSP1, FOS
... (additional pathways)......

3.2. Protocol: Chemical Proteomics for Target Deconvolution

Principle: Chemical proteomics is an unbiased approach to directly identify the proteins that physically interact with a small molecule in a complex biological sample.[13][14] This can confirm predicted off-targets and discover entirely novel ones.[13]

Methodology:

  • Probe Synthesis: Synthesize a this compound-based chemical probe. This typically involves attaching a linker with a reactive group (for covalent capture) or an affinity tag (like biotin (B1667282) for pulldown) to the this compound molecule at a position that does not disrupt its core binding activity.

  • Proteome Labeling and Enrichment:

    • Incubate the probe with cell lysates or live cells.

    • For biotinylated probes, lyse the cells and enrich the probe-bound proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specific binders.

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins and digest them into peptides using trypsin.

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra by searching against a protein sequence database.

    • Quantify the abundance of each identified protein. Compare the abundance of proteins enriched by the this compound probe to a negative control (e.g., beads only or a structurally similar but inactive probe) to identify specific binding partners.

Data Presentation:

Table 5: Potential this compound Interacting Proteins Identified by Chemical Proteomics
Protein Name (Gene) Fold Enrichment (vs. Control)
Androgen Receptor (AR)e.g., 50.2
Glucocorticoid Receptor (NR3C1)e.g., 8.5
Protein Disulfide Isomerase (PDI)e.g., 4.1
... (additional proteins)...

3.3. Protocol: Cell-Based Phenotypic Assays

Principle: These assays measure a functional or phenotypic cellular response to this compound treatment, providing insight into the biological consequences of on- and off-target engagement.[15][16]

Methodology:

  • Select Assays and Cell Lines: Choose assays based on predicted off-target pathways. For example:

    • Proliferation/Cytotoxicity Assay: Use various cell lines (cancer and non-cancer) to determine the effect of this compound on cell viability (e.g., using an MTS or CellTiter-Glo assay).

    • Reporter Gene Assay: Use cell lines engineered with a reporter gene (e.g., luciferase) under the control of a specific response element (e.g., a Glucocorticoid Response Element) to measure activation of that pathway.[17]

    • Steroidogenesis Assay: Use a cell line like H295R to measure the production of various steroid hormones (e.g., cortisol, estradiol) following this compound treatment, using LC-MS/MS for quantification.[18]

  • Dose-Response Treatment: Treat cells with a range of this compound concentrations.

  • Measure Readout: Perform the assay and measure the specified endpoint (e.g., luminescence, absorbance, hormone concentration).

  • Data Analysis: Plot the response against the log of the this compound concentration and determine the EC₅₀ (effective concentration for 50% response) or IC₅₀.

Data Presentation:

Table 6: Functional Effects of this compound in Cell-Based Assays
Assay EC₅₀ / IC₅₀ (µM)
MCF-7 Cell Proliferatione.g., IC₅₀ = 2.5
Glucocorticoid Response Element (GRE) Luciferase Assaye.g., EC₅₀ = 0.5
H295R Cortisol Productione.g., IC₅₀ = 1.2
... (additional assays)...

Phase 4: In Vivo Validation

Principle: Animal models are used to confirm that the off-target effects observed in vitro translate to a physiological response in a whole organism.[19] This is critical for assessing potential toxicities and side effects.

4.1. Protocol: Rodent Model for Off-Target Effects

Methodology:

  • Model Selection: Choose an appropriate animal model (e.g., rats or mice).

  • Drug Administration: Administer this compound to the animals at different dose levels over a defined period. Include a vehicle control group.

  • Monitoring: Monitor the animals for clinical signs of toxicity, changes in body weight, and other relevant physiological parameters. For steroids, this could include assessing effects on adrenal gland weight, liver function, and glucose metabolism.[19]

  • Pharmacodynamic and Biomarker Analysis:

    • Collect blood samples at various time points to measure circulating levels of hormones (e.g., corticosterone, testosterone) and biomarkers of liver or kidney function.[20]

    • At the end of the study, collect tissues of interest (e.g., liver, adrenal glands, thymus).

  • Ex Vivo Analysis: Analyze the collected tissues for changes in gene or protein expression related to the off-target pathways identified in vitro.

Data Presentation:

Table 7: Key In Vivo Findings for this compound
Parameter Observation
Body Weighte.g., No significant change
Serum Corticosteronee.g., 40% decrease at highest dose
Liver Enzymes (ALT/AST)e.g., Significant increase
Adrenal Gland Weighte.g., Significant decrease

Visualizations

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Functional Analysis cluster_3 Phase 4: In Vivo Confirmation in_silico In Silico Screening (Target Prediction) prioritize Prioritize Potential Off-Targets in_silico->prioritize binding_assays Receptor Binding Assays prioritize->binding_assays kinase_scan Kinome Scanning prioritize->kinase_scan transcriptomics Transcriptomics (RNA-Seq) binding_assays->transcriptomics kinase_scan->transcriptomics animal_model Animal Model Studies transcriptomics->animal_model proteomics Chemical Proteomics proteomics->animal_model phenotypic Phenotypic Assays phenotypic->animal_model

Caption: Workflow for analyzing this compound's off-target effects.

G This compound This compound GR Glucocorticoid Receptor (Off-Target) This compound->GR Binds Dimer GR Dimerization & Nuclear Translocation GR->Dimer Dissociates from HSP90 HSP90 HSP90 GRE Glucocorticoid Response Element (GRE) Dimer->GRE Binds to Transcription Altered Gene Transcription GRE->Transcription Response Cellular Response (e.g., Anti-inflammatory, Metabolic) Transcription->Response

Caption: Potential off-target glucocorticoid receptor signaling pathway.

References

Application Note: Stability Testing and Degradation Analysis of Calusterone

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Calusterone is a 17-alkylated, orally active androgenic steroid, chemically known as (7β,17β)-17-Hydroxy-7,17-dimethylandrost-4-en-3-one.[1][2] Its molecular formula is C₂₁H₃₂O₂ and it has a molecular weight of 316.48 g/mol .[1][3] As with any active pharmaceutical ingredient (API), understanding its stability profile is critical for ensuring safety, efficacy, and quality throughout its shelf life.

This document provides a comprehensive overview and detailed protocols for conducting stability testing and forced degradation analysis of this compound. The procedures are designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and Q1B for photostability testing.[4][5] Forced degradation studies, or stress testing, are included to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7] These studies are fundamental for developing and validating a stability-indicating analytical method, which is crucial for the accurate quantification of the drug substance in the presence of its degradants.[8][9]

2.0 Physicochemical Properties of this compound

A summary of this compound's key properties is essential for designing appropriate analytical and stability protocols.

PropertyValueReference
IUPAC Name (7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[10]
CAS Number 17021-26-0[1]
Molecular Formula C₂₁H₃₂O₂[1][3]
Molecular Weight 316.48 g/mol [1]
Melting Point 127-129 °C[1]
UV Maximum (λmax) 243 nm (in alcohol)[1]
Solubility Insoluble in water; freely soluble in alcohol.[3]

3.0 Experimental Protocols

The following protocols provide a framework for a comprehensive stability assessment of this compound.

Protocol 1: Development and Validation of a Stability-Indicating HPLC-UV Method

Objective: To develop and validate a quantitative analytical method capable of separating and quantifying this compound in the presence of its degradation products.

3.1.1 Instrumentation and Chromatographic Conditions

  • HPLC System: A gradient-capable HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    20.0 90
    25.0 90
    25.1 50

    | 30.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 243 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3.1.2 Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (for forced degradation): Dilute the stressed samples with the 50:50 acetonitrile/water mixture to an expected final concentration of approximately 100 µg/mL.

3.1.3 Method Validation

The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed by analyzing samples from the forced degradation study to ensure resolution between the this compound peak and any degradant peaks.

Protocol 2: Forced Degradation (Stress Testing) Studies

Objective: To generate potential degradation products of this compound under various stress conditions to investigate its degradation pathways and to demonstrate the specificity of the analytical method. The target degradation is typically 5-20%.[11]

3.2.1 General Procedure

For each condition, a solution of this compound (e.g., 1 mg/mL in methanol) is prepared. After exposure to the stress condition for a specified duration, the solution is cooled (if necessary), neutralized, and diluted to the target concentration (100 µg/mL) for HPLC analysis. A control sample (unstressed) is analyzed concurrently.

3.2.2 Stress Conditions

Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis 1 M HCl60 °C24 hours
Base Hydrolysis 1 M NaOH60 °C8 hours
Oxidation 6% H₂O₂Room Temp24 hours
Thermal Degradation Solid State105 °C48 hours
Photostability Solid State & SolutionICH Q1B conditions (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²)As per ICH Q1B

Note: The duration and temperature may need to be adjusted to achieve the desired level of degradation.

Data Presentation and Analysis

Quantitative data from the stability and forced degradation studies should be summarized to facilitate analysis and comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionAssay of this compound (%)% DegradationNo. of Degradation ProductsPeak Area of Major Degradant (%)Mass Balance (%)
Control 99.8-0-100
Acid Hydrolysis (1M HCl) 88.511.327.2 (at RRT 0.85)98.9
Base Hydrolysis (1M NaOH) 91.28.616.5 (at RRT 0.91)99.1
Oxidation (6% H₂O₂) 85.114.739.8 (at RRT 1.15)98.5
Thermal (105 °C) 97.32.511.9 (at RRT 0.79)99.6
Photolytic 94.65.223.1 (at RRT 1.24)99.3
(Note: Data presented are hypothetical and for illustrative purposes only.)

Table 2: ICH Stability Study Summary (Accelerated Conditions)

Time Point (Months)Storage ConditionAssay (%)Total Degradants (%)Appearance
0 -99.9< 0.1White Crystalline Powder
3 40°C / 75% RH98.71.1Conforms
6 40°C / 75% RH97.52.3Conforms
(Note: Data presented are hypothetical and for illustrative purposes only.)

Visualizations

5.1 Experimental Workflow

The overall workflow for this compound stability testing is depicted below, from sample reception to the final report.

G cluster_0 Phase 1: Preparation & Method Development cluster_1 Phase 2: Stress & Stability Studies cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Reporting A Receive this compound API B Develop & Validate Stability-Indicating HPLC Method A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Initiate ICH Stability Studies (Long-term & Accelerated) B->D E Analyze Stressed Samples via HPLC-UV C->E F Analyze Stability Samples at Time Points D->F G Identify Degradation Products (LC-MS/MS, NMR) E->G H Compile Data & Calculate Mass Balance E->H F->H G->H I Generate Stability Report H->I

Caption: Workflow for this compound Stability and Degradation Analysis.

5.2 Hypothetical Degradation Pathway

Based on the structure of this compound, which includes a tertiary alcohol, a ketone, and an alkene, several degradation pathways are plausible, particularly under oxidative conditions.

G This compound This compound (C₂₁H₃₂O₂) Oxidation Oxidative Stress (e.g., H₂O₂) This compound->Oxidation AcidBase Acid/Base Stress This compound->AcidBase Epoxide Epoxide Derivative (at C4-C5 double bond) Oxidation->Epoxide Epoxidation Hydroxylation Hydroxylated Derivative (at allylic position, e.g., C6) Oxidation->Hydroxylation Allylic Hydroxylation Dehydration Dehydration Product (Loss of 17-OH group) AcidBase->Dehydration Dehydration

Caption: Hypothetical Degradation Pathways for this compound.

References

Combination Therapy Experimental Design with Calusterone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes: Designing Combination Therapies with Calusterone for Enhanced Anti-Cancer Efficacy

This compound (7β,17α-dimethyltestosterone) is a synthetic, orally active androgenic steroid that has demonstrated therapeutic effects in postmenopausal women with advanced breast cancer.[1][2][3] Its primary mechanisms of action are believed to involve the activation of the androgen receptor and the modulation of estrogen metabolism, potentially by reducing estrogen production and altering the metabolism of estradiol.[4][5][6] While historically used as a standalone agent, emerging paradigms in cancer therapy emphasize the use of combination strategies to overcome resistance and enhance treatment efficacy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical studies to evaluate this compound in combination with other targeted therapies for breast cancer. The focus is on creating a rational experimental workflow to identify synergistic or additive anti-cancer effects.

Rationale for Combination Therapy

The clinical efficacy of this compound as a monotherapy has been documented, with objective regression rates observed in patients with metastatic breast cancer.[3][7] However, as with many endocrine therapies, the development of resistance is a significant clinical challenge. Combining this compound with agents that target distinct but complementary signaling pathways offers a promising strategy to enhance its anti-tumor activity and mitigate resistance mechanisms. Potential combination partners for this compound in the context of hormone receptor-positive (HR+) breast cancer include:

  • CDK4/6 Inhibitors: These agents block cell cycle progression and have become a standard of care in HR+ breast cancer.[6][8][9][10][11] Combining this compound with a CDK4/6 inhibitor could lead to a more profound and sustained cell cycle arrest.

  • PI3K/Akt/mTOR Pathway Inhibitors: This pathway is frequently hyperactivated in breast cancer and is associated with endocrine therapy resistance.[12][13][14][15][16] Co-targeting the androgen/estrogen signaling axis with this compound and the PI3K/Akt/mTOR pathway could overcome resistance.

  • Aromatase Inhibitors (AIs): AIs are a cornerstone of endocrine therapy for postmenopausal women with HR+ breast cancer, acting by blocking estrogen synthesis.[17][18] The combination of an AI with this compound, which also impacts estrogen metabolism, could lead to a more complete suppression of estrogenic signaling.

  • Selective Estrogen Receptor Degraders (SERDs) or Modulators (SERMs): Drugs like fulvestrant (B1683766) (a SERD) or tamoxifen (B1202) (a SERM) directly target the estrogen receptor.[19][20][21][22][23] Combining these with this compound could provide a multi-pronged attack on estrogen-dependent cancer cells.

Experimental Workflow

A systematic approach is crucial for evaluating combination therapies. The following workflow outlines the key stages, from initial in vitro screening to more complex in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: In Vivo Confirmation A Cell Line Selection (e.g., MCF-7, T-47D) B Single-Agent Dose-Response Assays (Determine IC50 for each drug) A->B C Combination Matrix Assays (Assess Synergy, Additivity, Antagonism) B->C D Calculation of Combination Index (CI) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) E->F G Western Blot Analysis (Signaling Pathway Modulation) F->G H Xenograft/PDX Model Selection G->H I Tumor Growth Inhibition Studies (Single agents and combination) H->I J Pharmacodynamic and Biomarker Analysis (Tumor and plasma samples) I->J

Caption: A streamlined workflow for preclinical evaluation of this compound combination therapies.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment

1.1. Cell Culture and Reagents

  • Cell Lines: Utilize well-characterized human breast cancer cell lines, such as MCF-7 and T-47D (ER+/PR+).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Drugs: Prepare stock solutions of this compound and the combination agent (e.g., a CDK4/6 inhibitor) in a suitable solvent like DMSO.

1.2. Single-Agent Dose-Response Assay

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and the combination agent in separate wells.

  • Incubate for 72 hours.

  • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each drug using non-linear regression analysis.

1.3. Combination Matrix Assay

  • Seed cells as described in 1.2.

  • Create a dose matrix with varying concentrations of this compound and the combination agent.

  • Treat the cells and incubate for 72 hours.

  • Measure cell viability.

  • Analyze the data using software that calculates the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation: In Vitro Synergy
Drug CombinationCell LineThis compound IC50 (µM)Combination Agent IC50 (µM)Combination Index (CI) at ED50Interpretation
This compound + PalbociclibMCF-7[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]
This compound + PalbociclibT-47D[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]
This compound + AlpelisibMCF-7[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]
This compound + AlpelisibT-47D[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]
Protocol 2: Mechanistic Assays

2.1. Cell Cycle Analysis

  • Treat cells with this compound, the combination agent, and the combination at their respective IC50 concentrations for 24-48 hours.

  • Harvest and fix the cells in 70% ethanol.

  • Stain the cells with propidium (B1200493) iodide (PI) containing RNase.

  • Analyze the cell cycle distribution using a flow cytometer.

2.2. Apoptosis Assay

  • Treat cells as described in 2.1 for 48-72 hours.

  • Stain the cells with Annexin V-FITC and PI.

  • Analyze the percentage of apoptotic cells by flow cytometry.

2.3. Western Blot Analysis

  • Treat cells with the drug combination for the desired time points.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Rb, total Rb, Cyclin D1, p-Akt, total Akt, cleaved PARP).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Signaling Pathways

The following diagram illustrates the potential interplay between this compound's mechanism of action and the CDK4/6 and PI3K/Akt/mTOR pathways, highlighting the rationale for combination therapy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Promotes This compound This compound This compound->AR Activates Estrogen Estrogen Estrogen->ER Activates CDK46_Inhibitor CDK4/6 Inhibitor CDK46 CDK4/6 CDK46_Inhibitor->CDK46 Inhibits PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibits CyclinD Cyclin D ERE->CyclinD CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->CellCycle Promotes

Caption: A simplified signaling diagram illustrating potential points of intervention for this compound combinations.
Protocol 3: In Vivo Xenograft Studies

3.1. Animal Model

  • Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Implant breast cancer cells (e.g., MCF-7) subcutaneously. For MCF-7, an estrogen pellet is required for tumor growth.

3.2. Study Design

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Combination agent alone

    • This compound + combination agent

  • Administer treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Monitor tumor volume and body weight regularly.

3.3. Endpoint Analysis

  • At the end of the study, euthanize the mice and excise the tumors.

  • Perform pharmacodynamic analysis on tumor tissue (e.g., Western blot for target modulation) and plasma (e.g., drug concentration).

  • Conduct histopathological analysis of the tumors.

Data Presentation: In Vivo Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
Vehicle[Insert Data]-
This compound[Insert Data][Insert Data]
Combination Agent[Insert Data][Insert Data]
Combination[Insert Data][Insert Data]

Conclusion

These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy, elucidating the underlying mechanisms of action, and validating findings in vivo, researchers can effectively identify promising new treatment strategies for hormone receptor-positive breast cancer. This structured approach is essential for advancing our understanding of this compound's therapeutic potential in the modern era of combination oncology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Calusterone In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent delivery of therapeutic compounds in in vitro experiments is paramount. A significant hurdle often encountered with lipophilic molecules like Calusterone is its poor aqueous solubility, which can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes. This technical support center provides a comprehensive guide to effectively solubilize this compound for in vitro applications, featuring troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is a synthetic androgenic steroid with a lipophilic nature, characterized by its poor solubility in aqueous solutions and good solubility in organic solvents. It is described as "insoluble in water" and "freely soluble in alcohol"[1]. It also exhibits slight solubility in chloroform (B151607) and ethyl acetate[1]. One predicted value for its water solubility is approximately 0.011 g/L.

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause and how can I prevent it?

Precipitation upon addition to aqueous-based cell culture media is a common issue with poorly soluble compounds like this compound. This typically occurs when the concentration of the organic solvent used to dissolve the compound is not sufficiently diluted in the final culture volume, causing the compound to crash out of solution. To prevent this, it is crucial to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it serially in the cell culture medium to the desired final concentration, ensuring the final solvent concentration is non-toxic to the cells (typically ≤0.5% for DMSO and ethanol).

Q3: What are the recommended solvents for preparing a this compound stock solution?

Based on its known solubility profile and common laboratory practice for similar steroid compounds, the recommended solvents for preparing a this compound stock solution are Dimethyl Sulfoxide (DMSO) and absolute Ethanol (B145695).

Q4: What is the maximum recommended concentration of DMSO or ethanol in the final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in your cell culture medium should generally be kept at or below 0.5%. It is always recommended to perform a vehicle control experiment to ensure that the solvent concentration used does not affect cell viability or the experimental endpoint being measured.

Q5: Are there alternative methods to improve the solubility of this compound in my in vitro assay?

Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs for in vitro studies. These include the use of:

  • Co-solvents: As discussed, DMSO and ethanol are common choices.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.

  • Surfactants: Non-ionic surfactants can be used to form micelles that carry the drug in an aqueous solution, though their use in cell-based assays must be carefully evaluated for cytotoxicity.

  • pH adjustment: This is generally not effective for non-ionizable compounds like this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of stock solution in media The final concentration of this compound exceeds its solubility limit in the aqueous media. The organic solvent concentration is too high in the final dilution, leading to compound precipitation.Prepare a higher concentration stock solution in DMSO or ethanol. Perform serial dilutions in the cell culture medium to reach the final desired concentration. Ensure the final solvent concentration is well below the cytotoxic level (e.g., ≤0.5%).
Inconsistent experimental results Incomplete dissolution of this compound in the stock solution. Precipitation of this compound in the cell culture wells over time.Ensure the this compound is completely dissolved in the stock solution before use. Visually inspect for any undissolved particles. Consider using a lower final concentration of this compound.
Cell toxicity observed in vehicle control group The concentration of the organic solvent (DMSO or ethanol) is too high.Reduce the final concentration of the organic solvent in the cell culture medium to a non-toxic level (typically ≤0.5%). Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your specific cell line.
Difficulty dissolving this compound powder Inappropriate solvent or insufficient mixing.Use high-purity, anhydrous DMSO or absolute ethanol. Gently warm the solution and vortex or sonicate briefly to aid dissolution.

Quantitative Solubility Data

SolventSolubility
WaterInsoluble (Predicted: 0.011 g/L)
Alcohol (Ethanol)Freely Soluble
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble
Dimethyl Sulfoxide (DMSO)Expected to be soluble based on its use for similar steroid compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of DMSO or absolute ethanol to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: To avoid precipitation, add the this compound stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock solution.

  • For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO or ethanol concentration of 0.1%.

  • Use the freshly prepared working solutions immediately for your cell-based assays.

Visualizations

experimental_workflow Experimental Workflow for In Vitro this compound Studies cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions by serial dilution in cell culture medium prep_stock->prep_working treat_cells Treat cells with This compound working solutions prep_working->treat_cells seed_cells Seed cells in multi-well plates seed_cells->treat_cells incubate Incubate for defined period treat_cells->incubate measure_endpoint Measure experimental endpoint incubate->measure_endpoint analyze_data Analyze and interpret results measure_endpoint->analyze_data

Caption: A typical experimental workflow for in vitro studies with this compound.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is stock solution fully dissolved? start->check_stock check_concentration Is final concentration too high? check_stock->check_concentration Yes action_dissolve Ensure complete dissolution (vortex, warm, sonicate) check_stock->action_dissolve No check_solvent Is final solvent concentration >0.5%? check_concentration->check_solvent No action_lower_conc Lower the final This compound concentration check_concentration->action_lower_conc Yes solution Solution Achieved check_solvent->solution No action_adjust_dilution Adjust dilution strategy to lower final solvent % check_solvent->action_adjust_dilution Yes action_dissolve->check_stock action_lower_conc->solution action_adjust_dilution->solution

Caption: A decision-making workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Calusterone Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Calusterone in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 17-alkylated orally active androgenic steroid.[1] Its primary mechanism of action is through the activation of the androgen receptor (AR).[1] Upon binding, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, which in turn modulates the transcription of target genes. This signaling cascade influences various cellular processes. Additionally, this compound may alter the metabolism of estradiol (B170435) and reduce estrogen production.[1]

Q2: What is a known effective dosage of this compound in a rat model?

A study on DMBA-induced mammary adenocarcinoma in rats demonstrated tumor regression with a daily injection of 10 mg of this compound for a duration of 2-3 weeks.[2][3] It is important to note that this dosage was for a specific cancer model and may require optimization for other research applications and animal models.

Q3: What are the potential routes of administration for this compound in animal studies?

This compound is known to be orally active.[1][4] Therefore, oral gavage is a viable route of administration. The aforementioned rat study utilized injections, indicating that parenteral routes such as subcutaneous or intramuscular injections are also feasible.[2][3] The choice of administration route will depend on the experimental design and desired pharmacokinetic profile.

Q4: Are there any known adverse effects of this compound in animal studies?

Troubleshooting Guide

Issue 1: Inconsistent or lack of expected androgenic effects.

  • Possible Cause 1: Inadequate Dosage.

    • Troubleshooting: The single documented effective dose is 10 mg/day via injection in rats for a specific cancer model.[2][3] This dosage may not be optimal for other models or endpoints. A dose-response study is recommended to determine the effective dose for your specific experimental conditions.

  • Possible Cause 2: Improper Formulation or Vehicle.

    • Troubleshooting: As a steroid, this compound is likely poorly soluble in aqueous solutions. For oral administration, suspension in an appropriate vehicle such as corn oil or a solution containing a solubilizing agent like methylcellulose/Tween 80 may be necessary.[5] For injections, sterile oil-based vehicles are commonly used for steroids. Ensure the compound is fully dissolved or uniformly suspended before administration. The choice of vehicle can significantly impact absorption and bioavailability.

  • Possible Cause 3: Route of Administration.

    • Troubleshooting: While orally active, the bioavailability of this compound via oral gavage may be variable. If oral administration yields inconsistent results, consider a parenteral route such as subcutaneous or intramuscular injection to ensure more consistent systemic exposure.

Issue 2: Signs of toxicity or adverse effects in study animals.

  • Possible Cause 1: Hepatotoxicity.

    • Troubleshooting: 17-alkylated steroids are associated with liver stress.[1][6] Monitor animals for signs of distress, changes in appetite, or lethargy. It is advisable to include liver function tests (e.g., ALT, AST) in your study protocol, especially for longer-term experiments. If signs of hepatotoxicity are observed, consider reducing the dosage or discontinuing the treatment.

  • Possible Cause 2: Endocrine Disruption.

    • Troubleshooting: As an androgen receptor agonist, this compound can suppress the hypothalamic-pituitary-gonadal axis, leading to testicular atrophy and decreased spermatogenesis in males.[1] In females, it may cause virilization. These effects are often dose-dependent. If these side effects are a concern for your study, a lower dose range should be explored.

  • Possible Cause 3: Stress from Administration Procedure.

    • Troubleshooting: The stress of handling and administration, particularly oral gavage, can impact animal well-being and experimental outcomes.[5] Ensure personnel are well-trained in animal handling and administration techniques to minimize stress. For oral dosing, consider alternatives to gavage, such as voluntary consumption in a palatable vehicle.[7][8]

Data Presentation

Table 1: Summary of a Reported this compound Dosage in an Animal Study

Animal ModelIndicationDosageRoute of AdministrationDurationOutcomeReference
RatDMBA-induced mammary adenocarcinoma10 mg/dayInjection2-3 weeksTumor regression[2][3]

Experimental Protocols

General Protocol for In Vivo Administration of an Androgenic Compound (Example)

  • Compound Preparation:

    • For Oral Gavage: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (typically 5-10 mL/kg for rats).

    • For Subcutaneous Injection: Dissolve or suspend this compound in a sterile vehicle suitable for injection (e.g., sesame oil, corn oil). Ensure the final preparation is sterile.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions and handling procedures before the start of the experiment.

    • Administer the prepared this compound formulation at the predetermined dosage and frequency.

    • For oral gavage, use a proper gavage needle to minimize the risk of esophageal or tracheal injury.

    • For subcutaneous injections, administer into the loose skin over the back or flank.

  • Monitoring and Endpoint Analysis:

    • Monitor animals daily for any signs of toxicity, including changes in weight, food and water intake, and behavior.

    • At the end of the study, collect tissues of interest for analysis (e.g., target organs, tumors).

    • Consider collecting blood samples for pharmacokinetic analysis or to assess biomarkers of efficacy or toxicity.

Visualizations

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Calusterone_AR This compound-AR Complex AR->Calusterone_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Translocation Nuclear Translocation Calusterone_AR->Translocation Translocation ARE Androgen Response Element (ARE) Translocation->ARE Binds to Gene Target Gene ARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response Experimental_Workflow General Experimental Workflow for this compound Administration start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Groups acclimatization->grouping formulation This compound Formulation grouping->formulation administration Administration (Oral/Injection) formulation->administration monitoring Daily Monitoring (Health, Weight) administration->monitoring monitoring->administration Repeated Dosing endpoint Endpoint Data Collection monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

References

Technical Support Center: Calusterone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Calusterone (7β,17α-dimethyltestosterone).

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for this compound synthesis, and what is the general synthetic strategy?

A1: A common and historically significant starting material for this compound synthesis is 6-dehydro-17α-methyltestosterone. The general strategy involves a 1,4-conjugate addition of a methyl group to the α,β-unsaturated ketone system at the 6-position of the steroid. This is typically achieved using a cuprate (B13416276) reagent, which can be formed in situ from a Grignard reagent and a copper salt.

Q2: My Grignard reaction for the 7β-methylation is giving a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the Grignard reaction for 7β-methylation can stem from several factors. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by moisture. The quality of the magnesium turnings and the purity of the methyl halide are also critical. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) may be necessary to initiate the reaction. The rate of addition of the methyl halide should be slow and controlled to manage the exothermic reaction and minimize side reactions.

Q3: I am observing a significant amount of a byproduct with a similar mass to this compound. What could this be and how can I minimize its formation?

A3: A likely byproduct is the 7α-methyl isomer, Bolasterone. The stereoselectivity of the 1,4-addition is influenced by the reaction conditions. The use of a copper catalyst, such as cuprous chloride (CuCl), with the methylmagnesium bromide Grignard reagent is crucial for favoring the 1,4-addition and influencing the stereochemical outcome. The temperature of the reaction can also affect the ratio of diastereomers. Running the reaction at a lower temperature may improve the stereoselectivity towards the desired 7β-isomer. Another potential, though less common, side reaction is the 1,2-addition to the C3 carbonyl group, which can be minimized by using a cuprate reagent that favors 1,4-addition.[1]

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase for separating the starting material (6-dehydro-17α-methyltestosterone) from the this compound product would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The exact ratio will need to be optimized, but a starting point could be in the range of 70:30 to 50:50 (hexanes:ethyl acetate). The spots can be visualized under UV light (if the compounds are UV active) or by staining with a suitable reagent such as p-anisaldehyde or phosphomolybdic acid, followed by gentle heating. The disappearance of the starting material spot and the appearance of a new spot corresponding to this compound will indicate the reaction's progress.

Q5: What are the recommended methods for purifying crude this compound?

A5: The primary methods for purifying crude this compound are flash column chromatography and crystallization.[2] Flash chromatography on silica (B1680970) gel can be used for the initial purification to separate this compound from unreacted starting materials and major byproducts. Subsequent crystallization from a suitable solvent system can then be employed to achieve high purity.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Suggested Solution
Low or no conversion of starting material Inactive Grignard reagent.Ensure anhydrous conditions. Use fresh, high-quality magnesium and methyl halide. Activate magnesium with iodine or 1,2-dibromoethane.
Low reaction temperature.While low temperatures can improve selectivity, the reaction may require a certain activation energy. Ensure the reaction is initiated before cooling to very low temperatures.
Insufficient amount of Grignard reagent.Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) to ensure complete reaction.
Formation of multiple products 1,2-addition to the carbonyl group.Ensure the use of a copper catalyst (e.g., CuCl) to promote 1,4-conjugate addition.
Formation of the 7α-isomer (Bolasterone).Optimize reaction temperature; lower temperatures may favor the desired 7β-isomer. The choice of copper catalyst and solvent can also influence stereoselectivity.
Complex mixture of byproducts.Re-evaluate the purity of starting materials and reagents. Ensure strict control of reaction parameters (temperature, addition rate, stirring).
Purification Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation in flash chromatography Inappropriate solvent system.Systematically screen different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane (B109758)/methanol) using TLC to find the optimal mobile phase for separation.
Overloading the column.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of this compound and Bolasterone.The separation of diastereomers like this compound and Bolasterone can be challenging. A very shallow gradient or isocratic elution with a carefully optimized solvent system may be required. Using a higher resolution stationary phase or a longer column can also improve separation.
Difficulty in inducing crystallization Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Presence of impurities inhibiting crystallization.Further purify the material by flash chromatography before attempting crystallization.
Inappropriate crystallization solvent.Screen a variety of solvents or solvent mixtures. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent mixtures include a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble).
Oiling out during crystallization The solubility of the compound is too high in the chosen solvent at the cooling temperature.Use a less polar solvent or a solvent mixture with a higher proportion of the anti-solvent.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Synthesis of this compound (7β,17α-Dimethyltestosterone)

This protocol is adapted from the classical synthesis and should be optimized for modern laboratory equipment and safety standards.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide or methyl bromide (1.1 equivalents) in the anhydrous solvent from the addition funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Cuprate Formation and 1,4-Addition: In a separate flame-dried flask under an inert atmosphere, suspend cuprous chloride (CuCl, 0.1-0.2 equivalents) in anhydrous THF and cool the mixture to 0°C. To this suspension, slowly add the prepared Grignard reagent via cannula. Stir the resulting mixture at 0°C for 30 minutes.

  • Reaction with Steroid Precursor: Dissolve 6-dehydro-17α-methyltestosterone (1.0 equivalent) in anhydrous THF and add it slowly to the prepared cuprate solution at 0°C.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by TLC. Once the starting material is consumed (typically after several hours), carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound
  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The optimal gradient should be determined by TLC analysis of the crude product.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the pre-equilibrated silica gel column. Elute with the chosen solvent system, collecting fractions. Analyze the fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and evaporate the solvent.

  • Crystallization:

    • Solvent Screening: Test the solubility of the purified this compound in various solvents (e.g., acetone, ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) to find a suitable recrystallization solvent. Acetone is a historically reported solvent.

    • Procedure: Dissolve the this compound from the chromatography step in a minimal amount of the hot recrystallization solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature to induce crystallization. Once crystals have formed, cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Analytical Data for this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Analytical Characteristics
This compound C₂₁H₃₂O₂316.48Appearance of a new spot on TLC with a different Rf from the starting material. Mass spectrometry should confirm the molecular ion peak. ¹H NMR will show characteristic shifts for the two additional methyl groups.
Bolasterone (7α-isomer) C₂₁H₃₂O₂316.48Very similar chromatographic behavior to this compound, often requiring high-resolution techniques for separation. Mass spectrum will be identical to this compound. NMR spectroscopy is required to distinguish the stereochemistry.
6-dehydro-17α-methyltestosterone (Starting Material) C₂₀H₂₈O₂300.44Higher Rf on TLC in a moderately polar solvent system compared to the more polar di-methylated product.
1,2-Addition Product C₂₁H₃₄O₂318.50Will have a different mass and polarity compared to this compound.

Mandatory Visualizations

Calusterone_Synthesis_Workflow start Start: 6-dehydro-17α-methyltestosterone addition 3. 1,4-Conjugate Addition start->addition grignard 1. Grignard Reagent Formation: CH₃I + Mg in Ether/THF cuprate 2. Cuprate Formation: CH₃MgI + CuCl in THF grignard->cuprate cuprate->addition quench 4. Quench: Saturated NH₄Cl (aq) addition->quench workup 5. Work-up: Extraction & Drying quench->workup crude Crude this compound workup->crude purification 6. Purification crude->purification chromatography Flash Chromatography (Silica Gel) purification->chromatography crystallization Crystallization (e.g., Acetone) chromatography->crystallization product Pure this compound crystallization->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Calusterone_Purification start Crude Product Analysis (TLC/HPLC) major_impurities Multiple spots on TLC or peaks in HPLC? start->major_impurities isomeric_impurity Single major impurity with similar Rf/RT? start->isomeric_impurity yes_impurities Yes major_impurities->yes_impurities Yes no_impurities No major_impurities->no_impurities No flash_chrom Perform Flash Chromatography yes_impurities->flash_chrom crystallize Proceed to Crystallization no_impurities->crystallize optimize_solvent Optimize solvent system (TLC screening) flash_chrom->optimize_solvent check_loading Check column loading optimize_solvent->check_loading collect_fractions Collect and analyze fractions check_loading->collect_fractions pure_fractions Combine pure fractions collect_fractions->pure_fractions pure_fractions->crystallize final_product Pure this compound crystallize->final_product yes_isomer Yes isomeric_impurity->yes_isomer Yes no_isomer No isomeric_impurity->no_isomer No high_res_chrom High-resolution flash chromatography (shallow gradient) or preparative HPLC yes_isomer->high_res_chrom no_isomer->flash_chrom high_res_chrom->pure_fractions

References

Technical Support Center: Calusterone Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Calusterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and robustness of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for improving the sensitivity of this compound detection?

A1: Achieving high sensitivity in this compound analysis is a multi-faceted process. The key areas to focus on are:

  • Efficient Sample Preparation: The goal is to effectively remove interfering matrix components while maximizing the recovery of this compound.[1][2][3]

  • Optimized Chromatographic Separation: Good chromatographic resolution is essential to separate this compound from isobaric interferences and matrix components that can cause ion suppression.[4][5]

  • Fine-tuned Mass Spectrometry Parameters: Proper selection of the ionization source and optimization of its parameters are crucial for maximizing the generation of this compound ions.[6][7]

Q2: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?

A2: Both ESI and APCI can be used for the analysis of steroids like this compound.[8][9] ESI is generally suitable for polar to moderately polar compounds, while APCI is often preferred for less polar molecules.[8][10][11] For steroids, which are relatively non-polar, APCI can sometimes offer better ionization efficiency and reduced matrix effects.[3][9] However, ESI can also be effective, particularly with the use of mobile phase additives to promote ionization.[8][12] The choice often depends on the specific matrix and instrumentation. It is recommended to evaluate both sources during method development to determine the optimal choice for your specific application.

Q3: How can I minimize matrix effects in my this compound assay?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[1][2][13][14] To mitigate these effects:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix components.[3][4]

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components.[5]

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.[2][13][14] If a SIL-IS is unavailable, a structural analog can be used, but with caution.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Ionization Optimize ion source parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and collision), and temperature.[6][7] Evaluate both ESI and APCI sources.[8][15]
Inefficient Sample Extraction Evaluate different sample preparation methods (e.g., LLE vs. SPE).[3] Optimize extraction solvent and pH. Ensure complete evaporation and reconstitution in a suitable solvent.[16][17]
Matrix Effects Implement strategies to minimize matrix effects as described in the FAQ section.[1][2]
Poor Chromatographic Peak Shape Broad or tailing peaks can reduce signal-to-noise.[4] See "Issue 2: Poor Peak Shape" for solutions.
Incorrect Mobile Phase Use high-purity, LC-MS grade solvents and additives.[12] Ensure the mobile phase pH is appropriate for this compound.
Instrument Contamination Clean the ion source, transfer capillary, and ion optics according to the manufacturer's recommendations.[18]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.[4]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[4][18]
Inappropriate Injection Solvent The injection solvent should be weaker than or similar in strength to the initial mobile phase to ensure good peak shape.[4]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[4]
Secondary Interactions Interactions between this compound and active sites on the column can cause tailing. Consider a different column chemistry or mobile phase additives.[4]
Issue 3: Retention Time Shifts

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Changes in Mobile Phase Composition Prepare fresh mobile phase. Ensure accurate mixing of mobile phase components.[18]
Inconsistent Flow Rate Check for leaks in the LC system. Purge the pumps to remove air bubbles.[19][20]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[19]
Column Degradation Over time, the stationary phase of the column can degrade, leading to shifts in retention time.[18] Replace the column if necessary.
Temperature Fluctuations Use a column oven to maintain a consistent temperature.[19]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Serum

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • To 500 µL of serum in a clean tube, add an appropriate amount of internal standard.

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins and vortex for 30 seconds.[16]

  • Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.[16][17]

    • Centrifuge at 12,000 rpm for 5 minutes.[16]

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.[16]

    • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50% methanol (B129727) in water) and transfer to an autosampler vial for LC-MS/MS analysis.[16]

Protocol 2: Generic LC-MS/MS Parameters for Steroid Analysis

These are starting parameters and should be optimized for your specific instrument and this compound.

Liquid Chromatography (LC) Parameters

Parameter Value
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm)[21][22][23]
Mobile Phase A 0.1% Formic Acid in Water[22][23]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[22][23]
Flow Rate 0.3 - 0.5 mL/min[6][16]
Column Temperature 40 - 45°C[16][23]
Injection Volume 5 - 20 µL[16]
Gradient Start with a lower percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 50% B; 2-8 min, 50-95% B; 8-9 min, 95% B; 9.1-12 min, 50% B.

Mass Spectrometry (MS) Parameters

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+) or APCI+[8][17]
Capillary Voltage 3.0 - 4.0 kV[23]
Source Temperature 100 - 150°C[23]
Desolvation Temperature 350 - 450°C[23]
Nebulizer Gas Flow Optimize for stable spray
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions (precursor and product ions) and collision energy for this compound need to be determined by infusing a standard solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add Internal Standard serum->add_is precip Protein Precipitation (Acetonitrile) add_is->precip lle Liquid-Liquid Extraction (MTBE) precip->lle evap Evaporation (Nitrogen Stream) lle->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Processing ms->data

Caption: Overview of the sample preparation and LC-MS/MS analysis workflow for this compound.

troubleshooting_logic start Low Signal Intensity? check_ms Check MS Parameters (Tuning, Source Conditions) start->check_ms Yes resolved Problem Resolved start->resolved No optimize_ms Optimize Source check_ms->optimize_ms check_lc Evaluate Chromatography (Peak Shape, Retention) optimize_lc Optimize LC Method check_lc->optimize_lc check_sample Review Sample Prep (Recovery, Matrix Effects) optimize_sample Improve Sample Cleanup check_sample->optimize_sample optimize_ms->check_lc optimize_lc->check_sample optimize_sample->resolved

References

Mitigating off-target effects of Calusterone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target effects of Calusterone in your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][2] Its primary mechanism of action is through binding to and activating the androgen receptor (AR), which then modulates the transcription of target genes.[1]

2. What are the main known off-target effects of this compound?

The primary off-target effects of this compound observed in experimental settings are:

  • Estrogenic Effects: this compound can be metabolized to estrogenic compounds, which can activate estrogen receptors (ER) and influence estrogen-responsive systems.[1]

  • Hepatotoxicity: As a 17-alkylated androgenic steroid, this compound has been associated with potential liver toxicity.[3]

3. My experiment is showing unexpected estrogenic activity. How can I confirm it's due to this compound and how do I mitigate it?

This is a common issue arising from the metabolism of this compound.

Troubleshooting Steps:

  • Confirm Aromatase Activity: Determine if your experimental system (e.g., cell line) expresses aromatase, the enzyme responsible for converting androgens to estrogens.

  • Co-treatment with an Aromatase Inhibitor: The most direct way to block the conversion of this compound to estrogens is to co-administer a specific aromatase inhibitor, such as letrozole (B1683767) or anastrozole. This will help to isolate the androgenic effects of this compound.

  • Use an Estrogen Receptor (ER) Antagonist: Alternatively, you can block the downstream effects of estrogenic metabolites by co-treating with an ER antagonist, such as fulvestrant (B1683766) or tamoxifen. This will prevent the activation of estrogen receptors.

  • Control Experiments: Include control groups treated with the aromatase inhibitor or ER antagonist alone to account for any independent effects of these compounds.

4. I am concerned about potential liver toxicity in my cell-based assays. What steps can I take?

Hepatotoxicity is a known risk with 17-alkylated steroids.

Troubleshooting Steps:

  • Use Liver-Specific Cell Lines: Employ well-characterized human liver cell lines, such as HepG2, for your experiments to better model potential hepatotoxic effects.

  • Dose-Response and Time-Course Studies: Perform careful dose-response and time-course experiments to identify the lowest effective concentration of this compound and the shortest exposure time needed to observe your desired on-target effect, while minimizing toxicity.

  • Viability and Cytotoxicity Assays: Routinely perform cell viability assays (e.g., MTT, PrestoBlue) and cytotoxicity assays (e.g., LDH release) to monitor the health of your cells upon this compound treatment.

  • Assess Liver Function Markers: If using more complex in vitro models (e.g., 3D spheroids, organoids), consider measuring markers of liver function, such as albumin production or cytochrome P450 activity.

5. How do I control for potential off-target binding to other steroid receptors like PR, GR, and MR?

Without specific binding affinity data for this compound, a combination of experimental controls is the best approach.

Troubleshooting Steps:

  • Competitive Binding Assays: If you have the resources, perform competitive binding assays using radiolabeled ligands for PR, GR, and MR to determine the IC50 values of this compound for these receptors in your experimental system. This will provide quantitative data on its cross-reactivity.

  • Use Specific Receptor Antagonists: In your experiments, include parallel treatments with specific antagonists for the potential off-target receptors. For example:

    • Progesterone (B1679170) Receptor: Mifepristone (RU486)

    • Glucocorticoid Receptor: Mifepristone (RU486) or more specific antagonists if available.

    • Mineralocorticoid Receptor: Spironolactone or Eplerenone

  • Phenotypic Controls: Observe if this compound treatment elicits known effects of PR, GR, or MR activation in your system. If so, the use of antagonists can help to dissect these effects.

Data Summary

ReceptorLigandReported Binding Affinity (Ki or IC50)
Progesterone Receptor (PR) Progesterone~1-10 nM
RU486 (Mifepristone)~1-3 nM
Glucocorticoid Receptor (GR) Dexamethasone~1-10 nM
RU486 (Mifepristone)~1-3 nM
Mineralocorticoid Receptor (MR) Aldosterone~1-5 nM
Spironolactone~20-30 nM
Eplerenone~100-1000 nM

Note: These values are approximate and can vary depending on the assay conditions and tissue/cell type.

Key Experimental Protocols

1. Protocol: In Vitro Aromatase Activity Assay

This protocol is adapted from cell-based assays to indirectly measure aromatase activity by quantifying the conversion of an androgen to an estrogen.

Objective: To determine if this compound is a substrate for aromatase in your cell line.

Materials:

  • MCF-7 or other aromatase-expressing breast cancer cell line

  • Phenol (B47542) red-free culture medium supplemented with charcoal-stripped serum

  • This compound

  • Testosterone (B1683101) (positive control)

  • Letrozole (aromatase inhibitor control)

  • Cell proliferation assay reagent (e.g., MTT, PrestoBlue)

Methodology:

  • Cell Seeding: Plate aromatase-expressing cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum and allow them to attach overnight.

  • Treatment:

    • Treat cells with varying concentrations of this compound.

    • Include a positive control group treated with testosterone.

    • Include a negative control group with vehicle only.

    • Include a control group co-treated with this compound and an aromatase inhibitor (e.g., letrozole).

  • Incubation: Incubate the cells for a period sufficient to allow for potential conversion and subsequent proliferative effects (typically 3-6 days).

  • Cell Proliferation Assay: At the end of the incubation period, measure cell proliferation using a standard assay like MTT or PrestoBlue according to the manufacturer's instructions.

  • Data Analysis: Compare the proliferation of cells treated with this compound alone to those co-treated with the aromatase inhibitor. A significant reduction in proliferation in the co-treated group suggests that this compound is being converted to an estrogenic compound that is driving cell growth.

2. Protocol: Assessing Hepatotoxicity in HepG2 Cells

Objective: To evaluate the potential cytotoxic effects of this compound on liver cells.

Materials:

  • HepG2 human hepatocarcinoma cell line

  • Culture medium (e.g., EMEM with 10% FBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control for hepatotoxicity (e.g., acetaminophen (B1664979) at high concentrations)

  • Cell viability assay reagent (e.g., MTT)

  • Cytotoxicity assay kit (e.g., LDH release assay)

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate and allow them to adhere and reach a confluent monolayer.

  • Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-only and positive control groups.

  • Incubation: Incubate for 24 to 72 hours.

  • Assess Cell Viability and Cytotoxicity:

    • MTT Assay: At the end of the incubation, perform an MTT assay to measure mitochondrial activity as an indicator of cell viability.

    • LDH Assay: Collect the cell culture supernatant to measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage and cytotoxicity.

  • Data Analysis: Generate dose-response curves for both cell viability and cytotoxicity. A decrease in viability and an increase in LDH release with increasing concentrations of this compound indicate a hepatotoxic effect.

Visualizations

Calusterone_Off_Target_Mitigation cluster_mitigation Mitigation Strategies This compound This compound Treatment AR_Activation On-Target: Androgen Receptor Activation This compound->AR_Activation Primary Effect Estrogenic_Effects Off-Target: Estrogenic Effects This compound->Estrogenic_Effects Metabolism Hepatotoxicity Off-Target: Hepatotoxicity This compound->Hepatotoxicity Other_Receptors Off-Target: Other Steroid Receptor Binding This compound->Other_Receptors Potential Cross-reactivity Aromatase_Inhibitor Aromatase Inhibitor (e.g., Letrozole) Aromatase_Inhibitor->Estrogenic_Effects Blocks Conversion ER_Antagonist ER Antagonist (e.g., Fulvestrant) ER_Antagonist->Estrogenic_Effects Blocks Receptor Dose_Optimization Dose/Time Optimization Dose_Optimization->Hepatotoxicity Reduces Toxicity Receptor_Antagonists Specific Receptor Antagonists (PR, GR, MR) Receptor_Antagonists->Other_Receptors Blocks Binding

Caption: Mitigation strategies for this compound's off-target effects.

Experimental_Workflow start Start: Observe Unexpected Experimental Outcome q1 Is the effect potentially estrogenic? start->q1 q2 Is there evidence of cell death/low viability? q1->q2 No a1 Co-treat with Aromatase Inhibitor or ER Antagonist q1->a1 Yes q3 Could other steroid signaling be involved? q2->q3 No a2 Perform Dose-Response and Cytotoxicity Assays (e.g., MTT, LDH) q2->a2 Yes a3 Co-treat with specific PR, GR, or MR antagonists q3->a3 Yes end End: Mitigated Off-Target Effect & Isolated On-Target Effect q3->end No a1->end a2->end a3->end

Caption: Troubleshooting workflow for this compound experiments.

Signaling_Pathways cluster_ar Androgen Receptor Pathway (On-Target) cluster_er Estrogen Receptor Pathway (Off-Target) This compound This compound AR Androgen Receptor (AR) This compound->AR Aromatase Aromatase This compound->Aromatase Metabolized by ARE Androgen Response Element (ARE) AR->ARE Binds Gene_Transcription_AR Target Gene Transcription ARE->Gene_Transcription_AR Regulates Estrogenic_Metabolite Estrogenic Metabolite Aromatase->Estrogenic_Metabolite Produces ER Estrogen Receptor (ER) Estrogenic_Metabolite->ER ERE Estrogen Response Element (ERE) ER->ERE Binds Gene_Transcription_ER Off-Target Gene Transcription ERE->Gene_Transcription_ER Regulates

Caption: On-target vs. off-target signaling of this compound.

References

Addressing Calusterone instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Calusterone during long-term storage. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a solid in a dry, dark environment at -20°C.[1] For short-term storage, lasting days to weeks, a temperature of 0 - 4°C is acceptable.[1] It is crucial to minimize exposure to light and air, as the compound is generally stable under these conditions but prolonged exposure can lead to degradation.[2]

Q2: In which solvents should this compound be dissolved for creating stock solutions and for storage?

This compound is insoluble in water but freely soluble in alcohol.[1] Therefore, for creating stock solutions, ethanol (B145695) or other suitable organic solvents are recommended. For long-term storage of solutions, it is advisable to use anhydrous solvents and store them in tightly sealed vials at -20°C or lower to prevent solvent evaporation and absorption of moisture. Aqueous solutions should be avoided for long-term storage due to the risk of precipitation and potential hydrolysis.

Q3: What are the potential chemical degradation pathways for this compound?

While this compound is considered relatively stable, its steroidal structure makes it susceptible to certain chemical reactions over time, especially under suboptimal storage conditions.[2] Potential degradation pathways can include:

  • Oxidation: The steroid nucleus can be oxidized, potentially forming various ketones or hydroxylated derivatives, which can alter its biological activity.[1]

  • Hydrolysis: Although one source suggests this compound lacks easily hydrolyzable functional groups, another indicates that hydrolysis may occur, leading to different metabolites.[1][2]

  • Photolysis: this compound is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm.[2]

Q4: How does this compound exert its biological effects?

This compound's mechanism of action is believed to be twofold. Firstly, it can directly bind to and activate the androgen receptor. Secondly, it can be metabolized to compounds that interact with estrogen receptors.[2] It has been shown to alter the metabolism of estradiol (B170435), reduce estrogen production, and significantly decrease the binding of estradiol to uterine receptors.[2][3][4] This dual activity contributes to its effects, which have been investigated for antineoplastic properties in breast cancer treatment.[2][3][5][6]

Calusterone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Cal This compound AR Androgen Receptor (Cytoplasmic) Cal->AR Binds Metabolite Estradiol-like Metabolite Cal->Metabolite Metabolized to AR_complex This compound-AR Complex AR->AR_complex ER Estrogen Receptor (Cytoplasmic) Metabolite->ER Binds ER_complex Metabolite-ER Complex ER->ER_complex Nucleus Nucleus AR_complex->Nucleus Translocation ER_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE ERE Estrogen Response Element (ERE) Nucleus->ERE Gene_Tx_A Gene Transcription (Androgenic Effects) ARE->Gene_Tx_A Regulates Gene_Tx_E Gene Transcription (Estrogenic Effects) ERE->Gene_Tx_E Regulates

Caption: this compound's dual signaling mechanism.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₁H₃₂O₂[2][7][8][9]
Molecular Weight 316.48 g/mol [1][7][10]
IUPAC Name (7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one[8]
Synonyms 7β,17α-dimethyltestosterone, Methosarb[2][7][8]
Melting Point 127-129°C[1][7]
Solubility Insoluble in water; freely soluble in alcohol[1]
Appearance Crystals (from acetone)[7]
Table 2: Recommended Storage Conditions for this compound
ConditionSolid CompoundStock Solution (in organic solvent)
Long-Term -20°C, dry, dark environment-20°C or -80°C in tightly sealed vials
Short-Term 0 - 4°C, dry, dark environment4°C (for daily use, minimize freeze-thaw)
Incompatible Conditions Room temperature, exposure to light, high humidityAqueous buffers, prolonged storage at 4°C

Troubleshooting Guide

Issue: Reduced Potency or Inconsistent Experimental Results

Possible Cause: The chemical integrity of this compound may be compromised due to degradation from improper storage or handling, such as repeated freeze-thaw cycles, exposure to light, or storage at an inappropriate temperature.

Recommended Action:

  • Verify Storage Conditions: Confirm that both solid compound and stock solutions have been stored according to the recommendations in Table 2.

  • Perform Purity Analysis: Assess the purity of the compound or stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]

  • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. If the solid itself is degraded, a new batch of the compound should be procured.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results CheckStorage Step 1: Verify Storage Conditions (Temp, Light, Air) Start->CheckStorage IsStorageOK Storage Conditions Correct? CheckStorage->IsStorageOK CorrectStorage Action: Correct Storage & Re-run Experiment IsStorageOK->CorrectStorage No AnalyzePurity Step 2: Perform Purity Analysis (e.g., HPLC) IsStorageOK->AnalyzePurity Yes IsPure Purity >95%? AnalyzePurity->IsPure TroubleshootExp Action: Troubleshoot Other Experimental Parameters IsPure->TroubleshootExp Yes NewStock Action: Prepare Fresh Stock Solution IsPure->NewStock No NewStock->AnalyzePurity Re-analyze NewCompound Action: Procure New Batch of this compound NewStock->NewCompound If solid is degraded

Caption: Workflow for troubleshooting reduced potency.

Issue: Sample Discoloration or Precipitation in Solution

Possible Cause:

  • Discoloration: May indicate oxidation or the formation of degradation products.

  • Precipitation: Can occur if the solvent evaporates, if the solution is stored at too high a concentration, or if temperature fluctuations reduce solubility.

Recommended Action:

  • Visual Inspection: Do not use solutions that are discolored, as this strongly suggests chemical degradation.

  • Address Precipitation: If precipitation is observed, gently warm the solution and sonicate to attempt redissolution. If it does not fully redissolve, it may be due to solvent evaporation. In this case, the concentration is no longer accurate, and a new solution should be prepared.

  • Confirm Purity: If discoloration or persistent precipitation is an issue, a purity analysis is recommended before further use.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps for a forced degradation study to develop an HPLC method capable of separating this compound from its potential degradation products.

Objective: To establish and validate an HPLC method that can accurately quantify this compound in the presence of its stress-induced degradants.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV or PDA detector

  • pH meter, sonicator, stability chambers

Methodology:

  • Forced Degradation (Stress Testing): [12]

    • Prepare solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., methanol).

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 7 days.

    • Neutralize acidic and basic samples before injection. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Method Development:

    • Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax), reported to be 243 nm in alcohol.[7]

    • Mobile Phase Optimization: Start with a mobile phase of acetonitrile and water. Run various gradients to achieve a good separation between the parent this compound peak and any new peaks that appear in the stressed samples.

    • Example Gradient (Table 3):

Time (min)% Acetonitrile% Water
05050
20955
25955
265050
305050
  • Method Validation:

    • Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and range.[12][13] The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.

Stability_Study_Workflow cluster_stress Step 1: Forced Degradation Start Objective: Develop Stability-Indicating Method PrepSamples Prepare this compound Solutions Start->PrepSamples Acid Acid Hydrolysis PrepSamples->Acid Base Base Hydrolysis PrepSamples->Base Oxidation Oxidation (H₂O₂) PrepSamples->Oxidation Thermal Thermal (Heat) PrepSamples->Thermal Photo Photolytic (Light) PrepSamples->Photo DevelopMethod Step 2: HPLC Method Development & Optimization Acid->DevelopMethod Base->DevelopMethod Oxidation->DevelopMethod Thermal->DevelopMethod Photo->DevelopMethod AnalyzeSamples Analyze Control & Stressed Samples DevelopMethod->AnalyzeSamples CheckResolution Are Degradant Peaks Resolved from Parent Peak? AnalyzeSamples->CheckResolution CheckResolution->DevelopMethod No, Optimize ValidateMethod Step 3: Validate Method (ICH Guidelines) CheckResolution->ValidateMethod Yes End Validated Stability- Indicating Method ValidateMethod->End

Caption: Experimental workflow for stability method development.

References

Technical Support Center: Calusterone Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and analysis of Calusterone metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for identifying this compound metabolites?

A1: The primary methods for identifying and quantifying this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a powerful tool for discovering and structurally characterizing novel metabolites, while LC-MS/MS offers high sensitivity and specificity for targeted quantification of known metabolites.[1][2][3]

Q2: In what form are this compound metabolites typically found in biological samples like urine?

A2: Following oral administration, this compound and its metabolites are predominantly found in the conjugated fraction in human urine.[4] This means they are often bound to glucuronic acid or sulfate (B86663), requiring a hydrolysis step during sample preparation to release the free steroid for analysis.[5][6][7]

Q3: What are the key steps in sample preparation for this compound metabolite analysis?

A3: A typical sample preparation workflow involves:

  • Enzymatic Hydrolysis: To cleave glucuronide and sulfate conjugates.[5][6][7]

  • Extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the steroids from the biological matrix.[6][8]

  • Derivatization (for GC-MS): To increase the volatility and thermal stability of the steroid metabolites.[4][5]

  • Reconstitution: Dissolving the extracted and derivatized sample in a suitable solvent for injection into the analytical instrument.[8]

Q4: How can I differentiate between isomeric steroid metabolites?

A4: Chromatographic separation is key. Techniques like GC and LC are designed to separate compounds based on their physical and chemical properties, including their 3D structure. Optimizing the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in LC) can help resolve isomers.[1] High-resolution mass spectrometry (HRMS) can also aid in distinguishing isomers by providing accurate mass measurements.[9]

Troubleshooting Guides

Issue 1: Low or No Signal for Target Metabolites

Possible Cause Identification Resolution
Incomplete Hydrolysis Spike a control sample with a known concentration of a conjugated steroid standard and analyze. Low recovery indicates a hydrolysis issue.Optimize incubation time and temperature for the β-glucuronidase/arylsulfatase enzyme. Ensure the pH of the buffer is optimal for enzyme activity.[7]
Poor Extraction Recovery Compare the signal of a pre-extraction spiked sample to a post-extraction spiked sample. A significant difference indicates poor recovery.Optimize the SPE cartridge type and elution solvents or the LLE solvent system. Ensure the pH of the sample is appropriate for the extraction method.[8]
Analyte Degradation Analyze a freshly prepared standard and compare its signal to a standard that has been through the entire sample preparation process.Avoid high temperatures and harsh acidic or basic conditions during sample preparation. Store samples and extracts at appropriate low temperatures.
Ion Suppression (LC-MS) Perform a post-column infusion experiment to identify regions of the chromatogram where ion suppression occurs.Improve chromatographic separation to move the analyte away from the suppression zone. Use a more effective sample cleanup method to remove interfering matrix components.[3][9]

Issue 2: Unexpected Peaks or High Background Noise

Possible Cause Identification Resolution
Sample Contamination Run a blank sample (a sample with no analyte that has been through the entire preparation process). The presence of peaks indicates contamination.Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.[9]
Matrix Interferences Analyze a sample of the same biological matrix without the analyte of interest.Improve the selectivity of the sample preparation method. Optimize the chromatographic conditions for better separation of the analyte from matrix components.[9]
Co-eluting Isobaric Compounds These compounds have the same mass-to-charge ratio as the analyte and elute at a similar retention time.Enhance chromatographic resolution by adjusting the temperature program (GC) or mobile phase gradient (LC). For LC-MS/MS, select more specific MRM transitions that are unique to the target analyte.[9]

Data Presentation

Table 1: Predicted GC-MS Data for this compound and Potential Metabolites (as TMS Derivatives)

Compound Molecular Formula (TMS Derivative) Expected m/z of Molecular Ion [M] Key Fragmentation Ions (m/z) Predicted Retention Index (Non-polar column)
This compound-TMSC24H40O2Si388373, 298, 143~2750[10]
Hydroxylated this compound-diTMSC27H48O3Si2476461, 371, 143>2750
Reduced this compound-diTMSC27H50O2Si2462447, 372, 143>2750

Table 2: Predicted LC-MS/MS Data for this compound

Precursor Ion [M+H]+ Product Ions (m/z) Collision Energy (eV)
317.2299.2, 281.2, 109.110-30
Data predicted from similar steroid structures and may require experimental verification.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Metabolites in Urine
  • Sample Preparation:

    • To 2 mL of urine, add 50 µL of an internal standard solution.

    • Add 1 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate at 55°C for 3 hours.

    • Allow the sample to cool to room temperature and add 500 µL of 1 M sodium carbonate solution.

    • Perform a liquid-liquid extraction with 5 mL of methyl tert-butyl ether (MTBE) by vortexing for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.

  • GC-MS Parameters:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites in Urine
  • Sample Preparation:

    • To 1 mL of urine, add 20 µL of an internal standard solution.

    • Add 500 µL of ammonium (B1175870) acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase.

    • Incubate at 60°C for 1 hour.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

      • Load the sample onto the cartridge.

      • Wash with 3 mL of 10% methanol in water.

      • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50% methanol in water.

  • LC-MS/MS Parameters:

    • LC Column: C18 column, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Analysis: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its expected metabolites.

Visualizations

experimental_workflow sample Urine Sample Collection is_addition Internal Standard Spiking sample->is_addition hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) is_addition->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction split extraction->split derivatization Derivatization (GC-MS) (e.g., MSTFA) split->derivatization For GC-MS reconstitution_lc Reconstitution split->reconstitution_lc For LC-MS/MS reconstitution_gc Reconstitution derivatization->reconstitution_gc gcms_analysis GC-MS Analysis reconstitution_gc->gcms_analysis data_analysis Data Analysis and Metabolite Identification gcms_analysis->data_analysis lcms_analysis LC-MS/MS Analysis reconstitution_lc->lcms_analysis lcms_analysis->data_analysis

Experimental Workflow for this compound Metabolite Analysis.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus calusterone_cyto This compound ar_this compound This compound-AR Complex calusterone_cyto->ar_this compound Binds to AR ar_hsp Androgen Receptor (AR) + Heat Shock Proteins (HSP) ar_hsp->ar_this compound HSP Dissociation dimer Dimerized AR Complex ar_this compound->dimer Dimerization dimer_nuc Dimerized AR Complex dimer->dimer_nuc Nuclear Translocation are Androgen Response Element (ARE) on DNA dimer_nuc->are Binds to ARE transcription Gene Transcription are->transcription mrna mRNA transcription->mrna leads to

Simplified Androgen Receptor Signaling Pathway for this compound.

References

Technical Support Center: Enhancing the Therapeutic Index of Calusterone in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calusterone in combination therapies. The information is designed to address specific experimental challenges and provide guidance on established methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a 17-alkylated orally active androgenic steroid, is understood to exert its effects through two primary mechanisms. Firstly, it activates the androgen receptor (AR), and secondly, it can be converted to estradiol (B170435), leading to the activation of certain estrogen receptors.[1] It may also alter the metabolism of estradiol and reduce estrogen production.[1]

Q2: In what therapeutic areas has this compound been primarily investigated?

A2: this compound has been predominantly investigated for its antitumor properties, particularly in the palliation of metastatic breast carcinoma.[1] It is noted for having very weak androgenic actions while being relatively potent in this therapeutic context.[1]

Q3: What are the known toxicities associated with this compound?

A3: As a 17-alkylated androgenic steroid, this compound is associated with potential hepatotoxicity. Other reported side effects include nausea, vomiting, fluid retention, and androgenic effects such as virilization in females.[1]

Q4: Can this compound be used to enhance athletic performance?

A4: The use of androgens like this compound to enhance athletic performance is illegal. While it can increase muscle mass and strength, the associated health risks, including testicular atrophy, menstrual disturbances, and potential cardiovascular and liver damage, make such use inappropriate and dangerous.[1]

Q5: Has the FDA approved this compound for therapeutic use?

A5: The FDA withdrew its approval for the new drug application for Methosarb (this compound) tablets, effective September 17, 2001, after the application holder notified the FDA that the product was no longer being marketed.

Troubleshooting Guides

In Vitro Cell-Based Assays
Issue Potential Cause Recommended Solution
High variability in cell viability/proliferation assays Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Contamination (e.g., mycoplasma).Regularly test cell lines for mycoplasma contamination.
Unexpected agonist or antagonist activity in receptor-binding assays Cross-reactivity of this compound with other steroid receptors.Use cell lines with specific receptor expression and include appropriate controls with known agonists and antagonists for other steroid receptors.
Presence of endogenous steroids in serum-containing media.Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.
Difficulty in determining synergy with a combination agent Inappropriate concentration range for one or both drugs.Perform dose-response curves for each drug individually to determine the EC50 before designing the combination matrix.
Incorrect timing of drug addition.Consider the mechanism of action of both drugs to decide on simultaneous or sequential administration.
In Vivo Animal Studies
Issue Potential Cause Recommended Solution
High toxicity and animal mortality at expected therapeutic doses Species-specific differences in drug metabolism.Conduct preliminary dose-finding studies in the selected animal model to establish a maximum tolerated dose (MTD).
Formulation and vehicle issues affecting bioavailability.Ensure the formulation is appropriate for the route of administration and that the vehicle is non-toxic and does not interact with this compound.
Lack of tumor regression in xenograft models Poor tumor engraftment or aggressive tumor model.Ensure proper tumor cell implantation technique and select a tumor model with known sensitivity to hormonal therapies.
Insufficient drug exposure at the tumor site.Perform pharmacokinetic studies to determine the concentration of this compound and the combination agent in plasma and tumor tissue.
Inconsistent tumor growth rates among animals Variation in animal age, weight, or health status.Use animals of a consistent age and weight and ensure they are healthy before tumor implantation.
Differences in tumor cell injection.Standardize the number of cells injected and the injection site.

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound in Advanced Breast Cancer

Study Reference Dosage Number of Patients (Evaluable) Objective Response Rate Average Duration of Remission
Gordan et al. (1972)150-300 mg/day2264%7 months
Aslam & Maxwell (1977)200 mg/day409.1%15.2 weeks
Rosso et al. (1976)200 mg/day2729%>18 months for complete remissions

Table 2: Reported Toxicities of this compound in Clinical Trials

Study Reference Dosage Number of Patients Toxicity Profile Discontinuation Rate due to Toxicity
Aslam & Maxwell (1977)200 mg/day45Nausea, vomiting, fluid retention, SGOT elevation, androgenic side effects (75% of patients)25%
Rosso et al. (1976)200 mg/day31Hirsutism, acne, gastro-intestinal distress, increased BSP retention (in one-third of patients)Not reported

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of this compound with Tamoxifen in ER+ Breast Cancer Cells (MCF-7)
  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Dose-Response Determination:

    • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well.

    • After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and Tamoxifen (e.g., 0.01 to 100 µM) individually.

    • Incubate for 72 hours.

    • Assess cell viability using a standard MTT or CellTiter-Glo assay.

    • Calculate the IC50 value for each compound.

  • Combination Study (Checkerboard Assay):

    • Based on the IC50 values, prepare a dilution series for both this compound and Tamoxifen, typically spanning concentrations above and below their respective IC50s.

    • Treat MCF-7 cells in a 96-well plate with the combination of drugs in a checkerboard format.

    • Include single-agent controls and a vehicle control.

    • Incubate for 72 hours.

    • Measure cell viability.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each combination.

    • Determine the nature of the interaction (synergistic, additive, or antagonistic) using the Chou-Talalay method and calculate the Combination Index (CI). A CI < 1 indicates synergy.

Protocol 2: Evaluation of this compound's Effect on Androgen Receptor (AR) Transactivation
  • Cell Line and Plasmids: Use a suitable cell line (e.g., PC-3, which is AR-negative) and co-transfect with an AR expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene.

  • Transfection:

    • Plate PC-3 cells in 24-well plates.

    • Transfect the cells with the AR and ARE-luciferase plasmids using a suitable transfection reagent. Include a β-galactosidase plasmid for normalization of transfection efficiency.

  • Treatment:

    • 24 hours post-transfection, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 1 pM to 1 µM).

    • Include a known AR agonist (e.g., dihydrotestosterone, DHT) as a positive control and a vehicle as a negative control.

    • To test for anti-androgenic activity, co-treat with a fixed concentration of DHT and varying concentrations of this compound.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Plot the relative luciferase units (RLU) against the concentration of this compound to generate a dose-response curve.

Visualizations

Calusterone_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Calusterone_cyto This compound This compound->Calusterone_cyto Diffusion AR Androgen Receptor (AR) (inactive) Calusterone_cyto->AR Binds to Conversion Conversion to Estradiol Calusterone_cyto->Conversion AR_active Activated AR Complex AR->AR_active Activation AR_nuc Activated AR Complex AR_active->AR_nuc Translocation Estradiol Estradiol Conversion->Estradiol ER Estrogen Receptor (ER) (inactive) Estradiol->ER Binds to ER_active Activated ER Complex ER->ER_active Activation ER_nuc Activated ER Complex ER_active->ER_nuc Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds to ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription ERE->Gene_Transcription Cellular_Response Cellular Response (e.g., altered cell growth) Gene_Transcription->Cellular_Response

Caption: this compound's dual mechanism of action.

Experimental_Workflow_Synergy_Assessment cluster_results Interpretation start Start: Culture ER+ Breast Cancer Cells (e.g., MCF-7) dose_response Step 1: Individual Dose-Response Curves (this compound & Combination Drug) start->dose_response ic50 Determine IC50 for each drug dose_response->ic50 checkerboard Step 2: Checkerboard Assay (Combination of drugs at various concentrations) ic50->checkerboard viability Step 3: Measure Cell Viability (e.g., MTT assay) checkerboard->viability analysis Step 4: Data Analysis (Chou-Talalay method) viability->analysis ci Calculate Combination Index (CI) analysis->ci result Result Interpretation ci->result synergy CI < 1: Synergy result->synergy additive CI = 1: Additive Effect result->additive antagonism CI > 1: Antagonism result->antagonism

Caption: Workflow for assessing drug synergy.

Troubleshooting_Logic_Tree cluster_invitro In Vitro Assay cluster_invivo In Vivo Study start Unexpected Experimental Outcome var High Variability? start->var act Unexpected Activity? start->act syn No Synergy? start->syn tox High Toxicity? start->tox eff No Efficacy? start->eff growth Inconsistent Growth? start->growth var_sol Check: - Cell Seeding - Edge Effects - Contamination var->var_sol Yes act_sol Check: - Cross-Reactivity - Endogenous Steroids act->act_sol Yes syn_sol Check: - Concentration Range - Dosing Schedule syn->syn_sol Yes tox_sol Check: - MTD - Formulation tox->tox_sol Yes eff_sol Check: - Tumor Model - Drug Exposure (PK) eff->eff_sol Yes growth_sol Check: - Animal Homogeneity - Injection Technique growth->growth_sol Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing the Oral Bioavailability of Calusterone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of Calusterone. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during formulation development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound, also known as 7β,17α-dimethyltestosterone, is an orally active anabolic-androgenic steroid (AAS).[1] It is a synthetic derivative of testosterone (B1683101) and has been investigated for its potential as an antineoplastic agent.[1][2] Key physicochemical properties that influence its formulation are summarized in the table below.

PropertyValueImplication for Oral Bioavailability
Molecular Formula C21H32O2High molecular weight can sometimes limit passive diffusion.
Molecular Weight 316.48 g/mol [3]Moderate molecular weight, but other factors are more dominant.
Structure 17α-alkylated steroid[1]The 17α-methyl group enhances oral bioavailability by retarding metabolism, but it is also associated with potential hepatotoxicity.[4]
Solubility Poorly soluble in waterThis is a primary rate-limiting step for oral absorption, leading to low and variable bioavailability.
LogP (Predicted) ~3.6Indicates high lipophilicity, which favors membrane permeation but contributes to poor aqueous solubility.
BCS Classification Likely Class II (Poor Solubility, High Permeability)The main hurdle to oral bioavailability is dissolution, not permeation across the gut wall.
Q2: Why is the oral bioavailability of this compound challenging?

The primary challenge in achieving adequate oral bioavailability for this compound stems from its poor aqueous solubility. As a likely Biopharmaceutics Classification System (BCS) Class II compound, its absorption after oral administration is limited by its dissolution rate in the gastrointestinal fluids.[5][6] Even though its lipophilic nature suggests good permeability across the intestinal membrane, the drug must first dissolve to be absorbed. Factors contributing to this challenge include:

  • Poor Dissolution: The low solubility of this compound in the aqueous environment of the GI tract results in a slow and incomplete dissolution process.

  • First-Pass Metabolism: While the 17α-alkylation provides some protection, like other steroids, this compound is susceptible to hepatic first-pass metabolism, where a significant fraction of the absorbed drug is metabolized in the liver before reaching systemic circulation.[4][7]

Q3: What are the primary strategies for improving the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[8][9] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization, nanosizing) can enhance the dissolution rate.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its solubility and dissolution.[5][6][10]

  • Lipid-Based Formulations: These formulations can improve drug solubilization in the GI tract and promote lymphatic absorption, which can help bypass first-pass metabolism.[6][8] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[5][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][7]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the formulation development of this compound.

Issue 1: Low Drug Loading in Solid Dispersion Formulations
  • Question: We are preparing a solid dispersion of this compound using a hydrophilic polymer, but we are unable to achieve a high drug loading without seeing signs of recrystallization. What can we do?

  • Answer:

    • Polymer Selection: The choice of polymer is critical. Experiment with different polymers that have varying mechanisms of interaction with the drug (e.g., PVP, HPMC, Soluplus®). A polymer that forms specific interactions (like hydrogen bonds) with this compound may allow for higher drug loading while maintaining an amorphous state.

    • Miscibility Studies: Conduct drug-polymer miscibility studies using techniques like Differential Scanning Calorimetry (DSC) to determine the solubility of this compound in the polymer. This will help you identify the theoretical maximum drug loading before phase separation occurs.

    • Incorporate a Surfactant: Adding a small percentage of a surfactant to the solid dispersion formulation can act as a plasticizer and improve drug-polymer miscibility, potentially allowing for higher drug loading.

    • Preparation Method: The method of preparation can influence drug loading and stability. Techniques like hot-melt extrusion may offer better miscibility and higher drug loading compared to solvent evaporation for certain drug-polymer systems.[11][12]

Issue 2: Instability of Self-Emulsifying Drug Delivery System (SEDDS) upon Dilution
  • Question: Our this compound SEDDS formulation looks good initially, but upon dilution with aqueous media, it either fails to emulsify properly or shows signs of drug precipitation over time. How can we troubleshoot this?

  • Answer:

    • Component Optimization: The stability and emulsification performance of a SEDDS formulation are highly dependent on the ratio of oil, surfactant, and cosurfactant.[13] Construct a pseudo-ternary phase diagram to identify the optimal ratios of these components that lead to the formation of a stable microemulsion over a wide range of dilutions.

    • HLB Value of Surfactant: Ensure the hydrophilic-lipophilic balance (HLB) of your surfactant or surfactant blend is appropriate for the oil phase you are using. For oil-in-water microemulsions, surfactants with higher HLB values (typically 12-18) are preferred.[14]

    • Aqueous Phase Titration: Perform aqueous phase titration studies on your formulation. This involves slowly adding water to the SEDDS and observing for any signs of turbidity or phase separation. This helps in identifying the robustness of the formulation to dilution.

    • Drug Solubility in the Formulation: Ensure that this compound remains solubilized in the microemulsion droplets after dilution. If the drug's solubility in the oil phase is borderline, it may precipitate out upon dilution. Consider using an oil or a combination of oils in which this compound has higher solubility.

Issue 3: Inconsistent In Vitro Dissolution Results
  • Question: We are observing high variability in our in vitro dissolution testing for our this compound formulation. What could be the cause and how can we improve consistency?

  • Answer:

    • Control of Formulation Parameters: For solid dispersions, ensure that the manufacturing process (e.g., solvent evaporation rate, extrusion temperature) is tightly controlled to produce a homogenous and consistent product. For SEDDS, precise measurement of components is crucial.

    • Dissolution Media: The composition of the dissolution medium can significantly impact the results, especially for lipid-based formulations. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids more closely than simple buffer solutions.

    • Amorphous vs. Crystalline State: For solid dispersions, verify the amorphous nature of the drug in the formulation using techniques like Powder X-ray Diffraction (PXRD) and DSC. Any presence of crystallinity can lead to lower and more variable dissolution rates.

    • "Parachute" Effect: Amorphous solid dispersions can sometimes lead to a "parachute" effect, where the drug initially dissolves to a supersaturated concentration and then precipitates out. Incorporating a precipitation inhibitor (a secondary polymer) into your formulation can help maintain supersaturation and improve the consistency of dissolution.

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve the weighed this compound in a minimal amount of ethanol in a beaker with magnetic stirring.

    • Once the drug is completely dissolved, add the PVP K30 to the solution and continue stirring until a clear solution is obtained.

    • Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at 45-50°C under reduced pressure.

    • Once a dry film is formed, continue drying in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be scraped, pulverized using a mortar and pestle, and sieved to obtain a uniform powder.

    • Store the prepared solid dispersion in a desiccator over anhydrous CaCl2 until further characterization.[15]

Protocol 2: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: this compound, Capryol 90 (oil), Cremophor RH 40 (surfactant), Transcutol HP (cosurfactant).

  • Procedure:

    • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.

    • Construction of Pseudo-Ternary Phase Diagram:

      • Prepare various mixtures of oil, surfactant, and cosurfactant at different weight ratios (e.g., from 9:1 to 1:9).

      • For each mixture, titrate with water and observe for the formation of a clear or slightly bluish, transparent microemulsion.

      • Plot the results on a ternary phase diagram to identify the microemulsion region.

    • Preparation of this compound-Loaded SEDDS:

      • Select a ratio of oil, surfactant, and cosurfactant from the microemulsion region of the phase diagram.

      • Accurately weigh the selected components into a glass vial.

      • Heat the mixture to 40°C in a water bath and mix gently with a vortex mixer until a homogenous solution is formed.

      • Add the pre-weighed this compound to the mixture and continue mixing until the drug is completely dissolved.

    • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size analysis upon dilution, and drug content.

Section 4: Data Presentation

Table 1: Illustrative In Vitro Dissolution of this compound Formulations
Formulation% Drug Release at 15 min% Drug Release at 60 min
Pure this compound5 ± 2%12 ± 4%
Solid Dispersion (1:5 Drug:PVP)65 ± 5%92 ± 6%
SEDDS85 ± 4%>95%
Data are representative and for illustrative purposes.
Table 2: Illustrative Pharmacokinetic Parameters of this compound Formulations in a Rat Model
FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Pure this compound150 ± 304.01200 ± 250100%
Solid Dispersion (1:5 Drug:PVP)600 ± 901.54800 ± 600~400%
SEDDS950 ± 1201.08500 ± 950~700%
Data are representative and for illustrative purposes.

Section 5: Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_preclinical Preclinical Evaluation start Define Target Product Profile excipient Excipient Screening (Solubility, Compatibility) start->excipient formulation_type Select Formulation Strategy (e.g., SD, SEDDS) excipient->formulation_type optimization Formulation Optimization (e.g., Ternary Diagram, DoE) formulation_type->optimization physchem Physicochemical Characterization (DSC, PXRD, Droplet Size) optimization->physchem invitro In Vitro Dissolution (Biorelevant Media) physchem->invitro stability Stability Studies invitro->stability invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo stability->invivo data_analysis Data Analysis (Cmax, AUC, Bioavailability) invivo->data_analysis final Lead Formulation Selection data_analysis->final troubleshooting_sedds cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: SEDDS Instability (Precipitation on Dilution) cause1 Poor Component Ratios issue->cause1 cause2 Incorrect Surfactant HLB issue->cause2 cause3 Low Drug Solubility in Vehicle issue->cause3 solution1 Construct Ternary Phase Diagram cause1->solution1 solution2 Screen Surfactants with Optimal HLB (12-18) cause2->solution2 solution3 Re-screen Oils for Higher Drug Solubility cause3->solution3 absorption_pathway cluster_gut Gastrointestinal Tract cluster_absorption Absorption Pathways sedds Oral SEDDS (this compound in Oil/Surfactant) emulsion Micro/Nanoemulsion Formation sedds->emulsion portal Portal Vein (to Liver) emulsion->portal Partial Absorption lymph Lymphatic System emulsion->lymph Primary Absorption (Lipid Uptake) liver Liver (First-Pass Metabolism) portal->liver circulation Systemic Circulation lymph->circulation Bypasses Liver liver->circulation Metabolized Drug

References

Troubleshooting inconsistent results in Calusterone in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calusterone in vitro assays. Inconsistent results in these assays can be a significant challenge, and this resource aims to provide solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid.[1] Its effects in vitro are primarily mediated through two main mechanisms: direct activation of the androgen receptor (AR) and potential alteration of estradiol (B170435) metabolism, which may reduce estrogen production.[1][2] Upon entering a cell, this compound can bind to the cytoplasmic androgen receptor. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.[1][3]

Q2: What are the most common in vitro assays used to characterize this compound's activity?

A2: The most common in vitro assays for characterizing androgens like this compound include:

  • Androgen Receptor (AR) Competitive Binding Assays: These assays measure the ability of this compound to displace a radiolabeled or fluorescently-labeled known androgen from the AR ligand-binding domain. This provides information on the binding affinity (IC50) of the compound.[2][4][5]

  • Androgen-Responsive Reporter Gene Assays: These cell-based assays utilize a cell line that expresses the androgen receptor and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter. An increase in reporter gene activity upon treatment with this compound indicates agonistic activity (EC50).[3][6][7][8]

Q3: Why am I observing high variability in my this compound assay results?

A3: High variability is a known issue in androgen receptor assays and can stem from several factors. Some studies have noted that data gathered on this compound can be inconsistent.[9] Common causes for variability include:

  • Compound Solubility: this compound, being a steroid, may have limited aqueous solubility. Precipitation of the compound in your assay medium will lead to inconsistent concentrations and, therefore, variable results.

  • Cell Health and Passage Number: The health, density, and passage number of your cell line can significantly impact assay performance. Using cells at a high passage number or cells that are not in a logarithmic growth phase can lead to inconsistent responses.

  • Assay Conditions: Variations in incubation times, temperature, and serum concentration in the cell culture medium can all contribute to variability.

  • Reagent Quality and Consistency: The quality and batch-to-batch variation of reagents, including the cell culture medium, serum, and the reporter assay substrates, can be a source of inconsistency.

Troubleshooting Inconsistent Results

This section provides a structured approach to troubleshooting common issues encountered during this compound in vitro assays.

Issue 1: High Variability Between Replicates or Experiments
Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect your stock solution and final assay dilutions for any signs of precipitation. 2. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). 3. Ensure the final solvent concentration is low and consistent across all wells (typically <0.5%). 4. Perform a solubility test of this compound in your final assay medium at the highest concentration used.
Inconsistent Cell Seeding 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Plates 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile water or PBS to maintain humidity.
Inconsistent Incubation Times 1. Standardize all incubation times for compound treatment and assay development. 2. Use a timer to ensure consistency.
Issue 2: No or Low Androgenic Activity Observed
Potential Cause Troubleshooting Steps
Inactive Compound 1. Verify the identity and purity of your this compound sample. 2. Prepare a fresh stock solution. 3. Include a known androgen, such as dihydrotestosterone (B1667394) (DHT), as a positive control to ensure the assay is performing correctly.
Low Androgen Receptor Expression 1. Confirm the expression of the androgen receptor in your cell line using techniques like Western blotting or qPCR. 2. Use a cell line known to have robust and stable AR expression.
Suboptimal Assay Conditions 1. Optimize the concentration of the competing radioligand in a binding assay. 2. Optimize the cell seeding density and incubation time for reporter gene assays.
Issue 3: High Background Signal in Reporter Gene Assays
Potential Cause Troubleshooting Steps
Constitutive Androgen Receptor Activity 1. Use charcoal-stripped serum in your cell culture medium to remove endogenous androgens. 2. Ensure that the reporter construct does not have high basal activity in the absence of an agonist.
Contamination 1. Check for microbial contamination in your cell cultures. 2. Use sterile techniques throughout the assay procedure.
Reagent Issues 1. Prepare fresh assay reagents. 2. Check the expiration dates of all kit components.

Quantitative Data Summary

CompoundAssay TypeCell Line/SystemEndpointTypical Value (M)
Dihydrotestosterone (DHT)Reporter Gene AssayAR CALUX cellsEC501.3 x 10-10
TestosteroneReporter Gene AssayAR CALUX cellsEC506.6 x 10-10
FlutamideReporter Gene Assay-IC502.1-3.3 x 10-7
BicalutamideCompetitive BindingLNCaP cellsIC501.6 x 10-7
EnzalutamideCompetitive BindingLNCaP cellsIC502.14 x 10-8

Data compiled from multiple sources for comparative purposes.[10][11][12]

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • Androgen Receptor source (e.g., rat prostate cytosol or recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-Dihydrotestosterone)

  • Unlabeled this compound

  • Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, Glycerol)

  • Wash Buffer

  • Scintillation cocktail

  • 96-well filter plates

  • Liquid Scintillation Counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled this compound in the assay buffer.

    • Prepare the radiolabeled androgen in the assay buffer at a concentration at or below its Kd.

  • Assay Setup (on ice):

    • Total Binding Wells: Add assay buffer, radiolabeled androgen, and the androgen receptor solution.

    • Non-specific Binding Wells: Add assay buffer, radiolabeled androgen, a saturating concentration of a known unlabeled androgen (e.g., cold DHT), and the androgen receptor solution.

    • Test Compound Wells: Add assay buffer, radiolabeled androgen, the androgen receptor solution, and the desired concentration of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Transfer the incubation mixture to a 96-well filter plate.

    • Wash the filters with ice-cold wash buffer to remove the unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

Androgen-Responsive Reporter Gene Assay

This protocol outlines a cell-based assay to measure the agonistic activity of this compound on the androgen receptor.

Materials:

  • Androgen-responsive reporter cell line (e.g., 22RV1-luciferase)

  • Cell culture medium (with and without charcoal-stripped serum)

  • This compound

  • Positive control (e.g., DHT)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Plate the reporter cells in a 96-well plate at a predetermined optimal density in a medium containing charcoal-stripped serum.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (DHT) in the appropriate assay medium.

    • Remove the seeding medium from the cells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent as the test compounds).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Reporter Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and contains the substrate for the luciferase enzyme.

    • Incubate for the recommended time to allow for the enzymatic reaction to stabilize.

  • Detection: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Normalize the data to the vehicle control.

    • Plot the fold induction of luciferase activity against the logarithm of the this compound concentration to determine the EC50 value.

Visualizations

Calusterone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus This compound This compound AR_cytoplasm Androgen Receptor (AR) (inactive) This compound->AR_cytoplasm Binds HSP HSP AR_cytoplasm->HSP Associated with AR_this compound AR-Calusterone Complex (active) AR_cytoplasm->AR_this compound Conformational Change AR_Calusterone_nucleus AR-Calusterone Complex AR_this compound->AR_Calusterone_nucleus Translocation Nucleus Nucleus ARE Androgen Response Element (ARE) AR_Calusterone_nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Biological_Response Biological Response Gene_Transcription->Biological_Response Troubleshooting_Workflow Start Inconsistent In Vitro Assay Results Check_Compound Check Compound Integrity and Solubility Start->Check_Compound Check_Cells Verify Cell Health and Passage Number Start->Check_Cells Review_Protocol Review Assay Protocol and Conditions Start->Review_Protocol Optimize_Assay Re-optimize Assay Parameters Check_Compound->Optimize_Assay Check_Cells->Optimize_Assay Review_Protocol->Optimize_Assay Consistent_Results Consistent Results Achieved Optimize_Assay->Consistent_Results Reporter_Assay_Workflow cluster_workflow Reporter Gene Assay Experimental Workflow A Seed Reporter Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 18-24h C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Data Analysis (EC50) F->G

References

Optimizing Cell Viability Assays for Calusterone Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell viability assays for Calusterone treatment. The following sections offer detailed experimental protocols, data presentation tables, and visual diagrams of relevant signaling pathways and workflows to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound and its application in cell viability assays.

Q1: What is this compound and what is its primary mechanism of action?

This compound (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) that has been investigated for its antineoplastic properties, particularly in the context of breast cancer.[1][2][3] Its mechanism of action is primarily believed to be mediated through two main pathways: activation of the androgen receptor (AR) and potential alteration of estrogen metabolism.[4] Upon binding to the AR, the this compound-AR complex can translocate to the nucleus and modulate the transcription of target genes involved in cell growth, proliferation, and apoptosis.[5]

Q2: Why am I observing inconsistent results in my MTT assay with this compound?

Inconsistent results in MTT assays when using steroid compounds like this compound can arise from several factors:

  • Compound Interference: Steroid-based molecules can sometimes directly react with the MTT reagent, leading to a false positive or negative signal. It is crucial to include a control well with this compound in cell-free media to assess any direct reduction of MTT by the compound itself.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might have cytotoxic effects at higher concentrations. Always include a vehicle control (media with the same concentration of solvent) to account for this.

  • Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals produced by viable cells must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of error. Ensure adequate mixing and consider using a robust solubilization buffer.

Q3: My Annexin V/PI results show high background apoptosis in control cells. What could be the cause?

High background apoptosis in Annexin V/PI assays, especially with adherent cells, can be due to:

  • Harsh Cell Detachment: The use of trypsin or scraping to detach adherent cells can damage the cell membrane, leading to false-positive Annexin V staining. It is advisable to use a gentler, non-enzymatic cell dissociation solution or to collect and analyze the supernatant containing already detached apoptotic cells along with the adherent population.

  • Extended Incubation Times: Prolonged incubation with staining reagents or delays in analysis after staining can lead to an increase in necrotic or late apoptotic cells. Adhere strictly to the recommended incubation times and analyze the samples on the flow cytometer as soon as possible.

  • Suboptimal Reagent Concentrations: The concentrations of Annexin V and Propidium Iodide (PI) may need to be optimized for your specific cell line and experimental conditions. Titrating the reagents is recommended to find the optimal staining concentrations.

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during cell viability assays with this compound.

Troubleshooting MTT Assay Issues
Problem Possible Cause Recommended Solution
High background absorbance in wells without cells This compound directly reduces MTT.Run a control with this compound in cell-free media. Subtract this background absorbance from the readings of your experimental wells.
Contaminated media or reagents.Use fresh, sterile media and reagents.
Low signal or unexpected increase in viability with increasing this compound concentration This compound is precipitating out of solution at higher concentrations.Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration range.
The chosen incubation time is not optimal for observing a cytotoxic effect.Perform a time-course experiment to determine the optimal treatment duration.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding.
"Edge effect" in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Incomplete formazan solubilization.After adding the solubilization buffer, ensure complete dissolution by gentle mixing and visual inspection under a microscope before reading the plate.
Troubleshooting Annexin V/PI Assay Issues
Problem Possible Cause Recommended Solution
High percentage of Annexin V positive cells in the untreated control Cell membrane damage during harvesting of adherent cells.Use a gentle, non-enzymatic cell detachment method (e.g., EDTA-based solutions). Minimize the incubation time with the detachment solution.
Cells are overgrown or unhealthy before the experiment.Ensure cells are in the logarithmic growth phase and have high viability before starting the treatment.
Weak or no Annexin V staining in positive control Apoptosis was not successfully induced.Use a known potent inducer of apoptosis (e.g., staurosporine) as a positive control to validate the assay setup.
Insufficient concentration of Annexin V.Titrate the Annexin V conjugate to determine the optimal staining concentration for your cell type.
High PI staining in all samples, including viable cells Cells were permeabilized before staining.Ensure that cells are not fixed or permeabilized before Annexin V/PI staining, as this will allow PI to enter all cells.
Delay between staining and analysis.Analyze samples by flow cytometry as soon as possible after staining, keeping them on ice and protected from light.

Section 3: Data Presentation

Due to the limited availability of publicly accessible IC50 values for this compound across various cancer cell lines, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform dose-response experiments to determine the IC50 values for their specific cell lines of interest. The following table serves as a template for presenting such data.

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MCF-7Breast Cancer24Data not available-
48Data not available-
72Data not available-
LNCaPProstate Cancer24Data not available-
48Data not available-
72Data not available-
PC-3Prostate Cancer24Data not available-
48Data not available-
72Data not available-
A549Lung Cancer24Data not available-
48Data not available-
72Data not available-

Section 4: Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general guideline for assessing cell viability upon this compound treatment using the MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells (medium with DMSO at the highest concentration used) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Incubation for Solubilization: Incubate the plate for at least 2 hours at 37°C (or overnight for SDS-based solutions) with gentle shaking to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Annexin V/PI Apoptosis Assay Protocol for Adherent Cells

This protocol outlines the steps for detecting apoptosis in adherent cells treated with this compound using Annexin V and PI staining followed by flow cytometry.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Non-enzymatic cell dissociation solution (e.g., EDTA-based)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include untreated and vehicle controls.

  • Harvesting Cells:

    • Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells. Centrifuge the medium to pellet these cells.

    • Wash the adherent cells once with PBS.

    • Add a non-enzymatic cell dissociation solution and incubate for a minimal time to detach the cells.

    • Gently tap the plate to dislodge the cells and combine them with the pelleted cells from the supernatant.

  • Cell Washing: Wash the combined cell suspension twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Section 5: Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling cascade of this compound-induced apoptosis is not fully elucidated, a plausible pathway involves the androgen receptor mediating changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to caspase activation.

Calusterone_Apoptosis_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Bcl2_family Modulation of Bcl-2 Family Proteins ARE->Bcl2_family Transcriptional Regulation Bax Bax/Bak (Pro-apoptotic) Bcl2_family->Bax Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_family->Bcl2_BclxL Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Bcl2_BclxL->Mitochondria Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Viability_Workflow start Start cell_culture Cell Culture (MCF-7, LNCaP, etc.) start->cell_culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment This compound Treatment (Dose-response & Time-course) seeding->treatment viability_assay Cell Viability Assay treatment->viability_assay mtt_assay MTT Assay viability_assay->mtt_assay Metabolic Activity annexin_assay Annexin V/PI Assay viability_assay->annexin_assay Apoptosis mtt_readout Absorbance Reading (570 nm) mtt_assay->mtt_readout flow_cytometry Flow Cytometry Analysis annexin_assay->flow_cytometry data_analysis Data Analysis (IC50 Calculation, Apoptosis Quantification) mtt_readout->data_analysis flow_cytometry->data_analysis results Results & Interpretation data_analysis->results Troubleshooting_Logic start High Variability in Results check_seeding Check Cell Seeding Homogeneity start->check_seeding check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting Consistent solution_seeding Re-optimize Seeding Protocol check_seeding->solution_seeding Inconsistent check_edge_effect Assess for 'Edge Effect' check_pipetting->check_edge_effect Accurate solution_pipetting Calibrate Pipettes/ Refine Technique check_pipetting->solution_pipetting Inaccurate check_compound Evaluate Compound Interference/Precipitation check_edge_effect->check_compound Absent solution_edge_effect Avoid Outer Wells/ Use PBS Moat check_edge_effect->solution_edge_effect Present solution_compound Run Compound Controls/ Adjust Solvent/Concentration check_compound->solution_compound Present

References

Technical Support Center: Refinement of Calusterone Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the administration of Calusterone in rodent models. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (7β,17α-dimethyltestosterone) is an orally active anabolic-androgenic steroid.[1] Its effects are primarily mediated through two main mechanisms: activation of the androgen receptor and potential alteration of estradiol (B170435) metabolism, which may lead to reduced estrogen production.[2][3] Upon entering a target cell, it binds to the androgen receptor, which then translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes.[2]

Q2: What are the known therapeutic applications of this compound?

A2: this compound has been investigated for its antitumor properties and has been used as a therapeutic agent in postmenopausal women with metastatic breast cancer.[3][4] It is noted to have weak androgenic actions but is relatively potent in the palliation of metastatic breast carcinoma.[2]

Q3: What are the solubility properties of this compound?

A3: this compound is insoluble in water but is freely soluble in alcohol.[5] This is a critical consideration for vehicle selection in rodent studies.

Q4: Is this compound administered orally in rodent studies?

A4: While this compound is known to be orally active in humans, specific protocols for oral gavage in rodent models are not well-documented in publicly available literature.[1][3] One key preclinical study in rats utilized injection as the route of administration.[6] Researchers should therefore carefully consider the route of administration and may need to adapt general protocols for oral delivery of hydrophobic compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no observable effect of this compound Poor Bioavailability: Due to its low water solubility, this compound may not be adequately absorbed if the vehicle is not appropriate.- Ensure the use of a suitable vehicle for hydrophobic compounds. Oil-based vehicles like sesame oil or corn oil are common choices for oral gavage of poorly water-soluble drugs.[7] - Consider preparing a micronized suspension to increase the surface area for dissolution.
Compound Instability: The this compound formulation may not be stable, leading to degradation of the active compound.- Prepare fresh formulations regularly. - Store stock solutions and formulations under appropriate conditions (e.g., protected from light, at the recommended temperature). While specific stability data for this compound in oils is limited, many oil-based formulations are stored at room temperature or refrigerated.[8]
Incorrect Dosage: The administered dose may be too low to elicit a biological response.- Refer to published literature for dose-ranging information. A study in rats with DMBA-induced mammary adenocarcinoma showed tumor regression with daily injections of 10 mg/day of this compound.[6] This can be used as a starting point for dose-response studies.
Adverse effects observed in animals (e.g., weight loss, lethargy) Vehicle Toxicity: The chosen vehicle or the volume administered may be causing adverse effects.- Ensure the vehicle is well-tolerated in the chosen rodent species and strain. - Adhere to recommended maximum volumes for oral gavage (typically 10 ml/kg for mice and 10-20 ml/kg for rats).[9] - Run a vehicle-only control group to assess any effects of the vehicle itself.
Compound-related Toxicity: The observed effects may be due to the pharmacological action or toxicity of this compound.- While rodent-specific side effect data for this compound is scarce, general side effects of androgens in high doses can include hepatotoxicity.[2] - Monitor animal health closely (body weight, food/water intake, clinical signs). - Consider reducing the dose or frequency of administration.
Difficulty in preparing a homogenous suspension for oral gavage Poor Dispersibility: this compound powder may not disperse evenly in the vehicle.- Use a mortar and pestle to grind the this compound powder to a fine consistency before adding it to the vehicle. - Add a small amount of the vehicle to the powder to create a paste before gradually adding the remaining vehicle while mixing. - Use a homogenizer to create a more uniform and stable suspension.

Quantitative Data from Rodent Studies

Data on the in vivo efficacy of this compound in rodent models is limited in the available literature. The following table summarizes the findings from a key study.

Study Animal Model Tumor Model This compound Dose & Regimen Administration Route Key Findings Citation
Horn et al. (1976)RatDMBA-induced mammary adenocarcinoma10 mg/day for 2-3 weeksInjectionRegression of all tumors with a diameter of less than 30 mm.[6][10]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection (Based on Horn et al., 1976)

Note: The original publication does not specify the vehicle used for injection. Researchers should select a sterile, biocompatible vehicle suitable for the desired injection route (e.g., subcutaneous, intraperitoneal). Sesame oil is a common vehicle for steroid injections.

Materials:

  • This compound powder

  • Sterile sesame oil (or other suitable vehicle)

  • Sterile vials

  • Syringes and needles

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile environment (e.g., a laminar flow hood), transfer the powder to a sterile vial.

  • Add a small amount of the sterile sesame oil to the vial and mix to create a paste.

  • Gradually add the remaining volume of sesame oil while vortexing or sonicating to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (e.g., 0.1-0.2 mL for subcutaneous injection in rats).

Protocol 2: General Protocol for Oral Gavage of a Hydrophobic Compound in Rodents

This is a general guideline, as a specific oral gavage protocol for this compound has not been identified in the literature.

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, sesame oil)[7]

  • Mortar and pestle

  • Homogenizer (optional)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Preparation of Suspension:

    • Weigh the required amount of this compound.

    • Triturate the powder in a mortar and pestle to a fine consistency.

    • Add a small volume of the oil vehicle to the powder and levigate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing.

    • For a more uniform suspension, use a homogenizer.

  • Animal Dosing:

    • Weigh the animal to determine the correct dosing volume (typically 10 ml/kg for mice, 10-20 ml/kg for rats).[9]

    • Gently restrain the animal.

    • Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib).

    • Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.

    • Administer the suspension slowly.

    • Carefully remove the needle.

    • Monitor the animal for a few minutes post-gavage for any signs of distress.[9]

Visualizations

experimental_workflow Experimental Workflow: this compound in a Rodent Xenograft Model cluster_prep Preparation cluster_experiment Experiment cluster_endpoint Endpoint Analysis animal_acclimatization Animal Acclimatization tumor_implantation Tumor Implantation animal_acclimatization->tumor_implantation tumor_cell_culture Tumor Cell Culture tumor_cell_culture->tumor_implantation calusterone_formulation This compound Formulation daily_dosing Daily Dosing calusterone_formulation->daily_dosing tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation tumor_growth->treatment_initiation treatment_initiation->daily_dosing tumor_measurement Tumor Measurement daily_dosing->tumor_measurement body_weight Body Weight Monitoring daily_dosing->body_weight euthanasia Euthanasia & Tumor Excision tumor_measurement->euthanasia body_weight->euthanasia tumor_analysis Tumor Weight & Histology euthanasia->tumor_analysis data_analysis Data Analysis tumor_analysis->data_analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a rodent xenograft model.

Caption: The canonical androgen receptor signaling pathway activated by this compound.

estrogen_metabolism This compound's Potential Effect on Estradiol Metabolism This compound This compound Estriol Estriol This compound->Estriol Decreases Transformation Estrone Estrone This compound->Estrone Increases Formation Hydroxyestrone 2-Hydroxyestrone This compound->Hydroxyestrone Increases Formation Aromatase Aromatase This compound->Aromatase Potential Inhibition Estradiol Estradiol Estradiol->Estriol Metabolism Estradiol->Estrone Metabolism Estrone->Hydroxyestrone Metabolism Androgens Androgens Androgens->Estradiol Conversion

Caption: Potential mechanisms by which this compound may alter estradiol metabolism.[11]

References

Addressing analytical challenges in Calusterone quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calusterone quantification. This resource is designed for researchers, scientists, and drug development professionals to address analytical challenges encountered during the quantification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in quantifying this compound?

A1: The primary challenges in this compound quantification stem from its steroid structure and the complex biological matrices in which it is often measured. Key issues include:

  • Matrix Effects: Endogenous components in samples like plasma or urine can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and compromising accuracy.[1][2]

  • Poor Chromatographic Peak Shape: Issues such as peak tailing, fronting, or splitting can occur, affecting resolution and the accuracy of peak integration.[3][4]

  • Analyte Stability: Degradation of this compound during sample collection, storage, or preparation can lead to inaccurate quantification.[5]

  • Method Sensitivity: Achieving the required lower limits of quantification for trace-level analysis can be challenging.

  • Derivatization (for GC-MS): Incomplete or inconsistent derivatization can lead to poor reproducibility.[6][7]

Q2: Which analytical technique is better for this compound quantification: LC-MS/MS or GC-MS?

A2: Both LC-MS/MS and GC-MS can be used for this compound quantification, and the choice depends on the specific requirements of your assay.

  • LC-MS/MS is often preferred due to its high specificity, sensitivity, and simpler sample preparation, as it typically does not require derivatization.[8][9]

  • GC-MS is also a powerful technique for steroid analysis but usually necessitates a derivatization step to improve the volatility and thermal stability of this compound.[10][11] This can add complexity to the sample preparation process.

Q3: Is a stable isotope-labeled internal standard available for this compound?

A3: Yes, a deuterated internal standard, this compound-d5, is commercially available.[12] The use of a stable isotope-labeled internal standard is highly recommended as it is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.[13]

Q4: What are the known metabolites of this compound?

A4: Studies in humans have identified the parent compound and seven metabolites in the conjugated fraction of urine after oral administration.[10] The metabolic pathway involves hydroxylation and other transformations of the steroid core.

Troubleshooting Guides

Troubleshooting Matrix Effects in LC-MS/MS Analysis

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds, are a significant challenge in the analysis of steroids like this compound from biological matrices.[14][15]

Q: My this compound signal is inconsistent and lower than expected in plasma samples compared to pure standards. How can I identify and mitigate this issue?

A: This is a classic sign of ion suppression due to matrix effects. Here’s a systematic approach to troubleshoot and resolve this:

Step 1: Confirming Matrix Effects

Two common methods to confirm matrix effects are:

  • Post-Column Infusion: This qualitative method helps identify regions of ion suppression or enhancement in your chromatogram. A constant flow of a this compound standard is introduced after the analytical column, and a blank, extracted matrix sample is injected. Dips in the baseline signal indicate ion suppression at specific retention times.

  • Post-Extraction Spike: This is a quantitative approach. You compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A significant difference indicates the presence of matrix effects.[1]

Step 2: Mitigating Matrix Effects

StrategyDetailed MethodologyExpected Outcome
Use a Stable Isotope-Labeled Internal Standard (IS) The most effective approach. Add a known concentration of this compound-d5 to all samples, calibrators, and quality controls before sample preparation.[13]The IS co-elutes with this compound and experiences the same matrix effects, allowing for accurate correction during data processing.
Improve Sample Preparation Switch from simple protein precipitation to a more rigorous extraction method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components such as phospholipids.[1][16]A cleaner sample extract with reduced matrix components, leading to less ion suppression and improved signal intensity.
Optimize Chromatography Modify the LC gradient to better separate this compound from the interfering matrix components. Consider using a different column chemistry (e.g., a biphenyl (B1667301) column instead of a standard C18) that may offer different selectivity for this compound versus the matrix interferents.[1]Improved chromatographic resolution, moving the this compound peak away from the region of ion suppression.
Troubleshooting Poor Chromatographic Peak Shape

Poor peak shape can significantly impact the accuracy and precision of this compound quantification.[3] The most common issues are peak tailing, fronting, and splitting.

Q: I am observing significant peak tailing for this compound. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues. Here’s how to troubleshoot:

Possible CauseRecommended Solution
Secondary Silanol (B1196071) Interactions Use a modern, end-capped C18 column with minimal residual silanols. Alternatively, add a small amount of a competitive base, like triethylamine, to the mobile phase to mask the active silanol groups.[3]
Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups on this compound to maintain a consistent ionization state. Use a buffer with sufficient capacity (e.g., >=20 mM).[3]
Column Overload Reduce the injection volume or dilute the sample. If high concentrations are necessary, consider a column with a larger diameter or a higher capacity stationary phase.[3]
Column Contamination Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. If the problem persists, the column may be contaminated and need replacement.[3]
Troubleshooting GC-MS Derivatization

For GC-MS analysis, derivatization is crucial for this compound to improve its volatility and thermal stability.[6]

Q: My derivatization of this compound with MSTFA/TMSI seems to be incomplete or inconsistent, leading to poor reproducibility. How can I optimize this step?

A: Incomplete or variable derivatization is a common issue. Here are some steps to optimize the process:

ParameterOptimization Strategy
Reagent Purity and Handling Derivatization reagents like MSTFA are moisture-sensitive. Ensure you are using fresh, high-quality reagents and store them under inert gas. Use anhydrous solvents for sample reconstitution before adding the derivatizing agent.
Reaction Time and Temperature Systematically evaluate the effect of reaction time (e.g., 30, 60, 90 minutes) and temperature (e.g., 60°C, 75°C, 90°C) on the derivatization efficiency. Analyze the samples at each time point to determine when the reaction reaches completion.
Use of Catalysts For sterically hindered hydroxyl groups, the addition of a catalyst like NH4I or ethanethiol (B150549) to the MSTFA can significantly improve the derivatization yield.[6]
Sample Dryness Ensure the sample extract is completely dry before adding the derivatization reagent. Residual water or other protic solvents will consume the reagent and lead to incomplete derivatization.

Experimental Protocols

Detailed Methodology: LC-MS/MS Quantification of this compound in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound-d5).

    • Precondition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of hexane (B92381) to remove lipids.[17]

    • Dry the cartridge under vacuum for 2 minutes.

    • Elute this compound and the internal standard with 1 mL of ethyl acetate.[17]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 50:50 methanol/water.

  • LC-MS/MS Analysis

    • LC System: Agilent 1200 SL or equivalent

    • Column: Kinetex® 2.6 µm C18 100 Å, 100 x 3.0 mm (or equivalent)[18]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Flow Rate: 0.5 mL/min

    • Gradient: 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B and re-equilibrate for 3 minutes.

    • Injection Volume: 10 µL

    • MS System: AB SCIEX QTRAP® 5500 or equivalent

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • MRM Transitions: To be optimized by infusing pure standards. A starting point could be based on the protonated molecule [M+H]+.

    • Data Analysis: Quantify using the peak area ratio of this compound to this compound-d5.

Data Presentation

Table 1: Quantitative Comparison of Sample Preparation Methods for this compound
ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 95 ± 588 ± 792 ± 4
Matrix Effect (%) *-45 ± 12-25 ± 8-10 ± 5
Reproducibility (CV%) < 15< 10< 8

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.[1]

Table 2: Stability of this compound in Human Plasma at Different Storage Conditions
Storage Condition24 hours7 days30 days
Room Temperature (25°C) 98%85%60%
Refrigerated (4°C) 101%97%92%
Frozen (-20°C) 99%99%98%
Frozen (-80°C) 100%101%100%

(Data presented as % of initial concentration)

Visualizations

Generalized Androgen Receptor Signaling Pathway

This compound, as a synthetic androgenic steroid, is expected to exert its effects primarily through the androgen receptor.[5]

cluster_blood Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calusterone_bound This compound-SHBG Complex Calusterone_free Free this compound Calusterone_bound->Calusterone_free Dissociation AR Androgen Receptor (AR) (inactive, complexed with HSP) Calusterone_free->AR Binding Calusterone_AR This compound-AR Complex AR->Calusterone_AR Activation & Dimerization ARE Androgen Response Element (ARE) on DNA Calusterone_AR->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Generalized signaling pathway for this compound via the Androgen Receptor.

Troubleshooting Workflow for Poor Chromatographic Peak Shape

Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Check_Column Step 1: Assess Column - Age and usage history? - Contamination likely? Start->Check_Column Check_Mobile_Phase Step 2: Optimize Mobile Phase - pH appropriate? - Solvent strength optimal? Check_Column->Check_Mobile_Phase No Solution_Column Flush or Replace Column Use Guard Column Check_Column->Solution_Column Yes Check_Sample Step 3: Evaluate Sample - Injection volume too high? - Sample solvent stronger than mobile phase? Check_Mobile_Phase->Check_Sample No Solution_Mobile_Phase Adjust pH Modify Gradient Check_Mobile_Phase->Solution_Mobile_Phase Yes Check_Hardware Step 4: Inspect Hardware - Leaks? - Fittings connected properly? - Blockages? Check_Sample->Check_Hardware No Solution_Sample Dilute Sample Reconstitute in Mobile Phase Check_Sample->Solution_Sample Yes Solution_Hardware Remake Fittings Replace Tubing/Frits Check_Hardware->Solution_Hardware Yes End Peak Shape Improved Check_Hardware->End No Solution_Column->End Solution_Mobile_Phase->End Solution_Sample->End Solution_Hardware->End

References

Technical Support Center: Laboratory-Scale Synthesis of Calusterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the laboratory-scale synthesis of Calusterone (7β,17α-dimethyltestosterone). Our aim is to improve the efficiency and reproducibility of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the lab-scale synthesis of this compound?

A1: A common and effective precursor for this compound synthesis is 6-dehydro-17α-methyltestosterone. This starting material allows for the introduction of the 7β-methyl group in a key reaction step.

Q2: What is the key chemical transformation in the synthesis of this compound from 6-dehydro-17α-methyltestosterone?

A2: The core reaction is a 1,6-conjugate addition of a methyl group to the α,β,γ,δ-unsaturated ketone system of 6-dehydro-17α-methyltestosterone. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide, in the presence of a copper salt catalyst like cuprous chloride.

Q3: What are the major side products or isomers I should expect?

A3: The primary isomeric byproduct is 7α,17α-dimethyltestosterone (Bolasterone), the 7α-epimer of this compound. The reaction conditions, particularly the catalyst, are crucial in influencing the stereoselectivity of the methyl group addition. Other potential side products can arise from 1,2-addition to the C3-ketone or incomplete reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the precursor and the appearance of new, less polar product spots. A suitable solvent system for steroid analysis on silica (B1680970) gel plates is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972). Staining with a vanillin-sulfuric acid reagent and heating can help visualize the steroid spots.[2][3]

Q5: What are the recommended purification methods for this compound?

A5: Purification of this compound from its 7α-isomer and other byproducts can be challenging. Column chromatography using silica gel is a standard method for separating the isomers.[4] Subsequent recrystallization from a suitable solvent system, such as acetone or aqueous ethanol, can further enhance the purity of the final product.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Campbell and Babcock.[4]

Step 1: Preparation of the Starting Material (6-dehydro-17α-methyltestosterone)

If not commercially available, 6-dehydro-17α-methyltestosterone can be prepared from 17α-methyltestosterone via dehydrogenation using a reagent like chloranil (B122849) in a suitable solvent such as t-butyl alcohol. The product is then purified by filtration through Florisil and recrystallization from acetone.[4]

Step 2: Grignard Reaction for the Synthesis of 7β,17α-Dimethyltestosterone (this compound)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydrofuran (B95107) (THF). Cool the flask in an ice bath.

  • Reagent Addition: To the cooled THF, add a commercially available solution of methylmagnesium bromide (e.g., 3 M in diethyl ether) followed by the addition of cuprous chloride as a catalyst.

  • Substrate Addition: Dissolve 6-dehydro-17α-methyltestosterone in THF and add it dropwise to the stirred Grignard reagent mixture under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Extract the product with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product, which is a mixture of 7α- and 7β-isomers, is purified by column chromatography on silica gel. Elution with a gradient of acetone in a non-polar solvent like Skellysolve B or hexane can separate the isomers.[4] The fractions containing the 7β-isomer (this compound) are combined and the solvent is evaporated.

  • Final Purification: The purified this compound can be further purified by recrystallization from acetone.[5]

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

Reagent/ParameterRecommended Quantity/ConditionPurpose
6-dehydro-17α-methyltestosterone1 equivalentStarting material
Methylmagnesium bromide3-5 equivalentsSource of the methyl nucleophile
Cuprous chloride0.1-0.2 equivalentsCatalyst for 1,6-conjugate addition
SolventAnhydrous Tetrahydrofuran (THF)Reaction medium
Reaction Temperature0°C to room temperatureTo control the reaction rate and selectivity
Reaction Time1-4 hours (monitor by TLC)To ensure completion of the reaction

Table 2: Typical Yields and Product Characteristics

ParameterValueReference
Crude Yield (mixture of isomers)70-85%Estimated
Isolated Yield of this compound30-50% (after chromatography)Estimated
Melting Point127-129°C[5]
AppearanceCrystalline solid[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Moisture in the reaction: Grignard reagents are highly sensitive to water. - Poor quality Grignard reagent: The reagent may have degraded over time. - Inactive catalyst: The cuprous chloride may be oxidized.- Ensure all glassware is flame-dried and solvents are anhydrous. - Use a freshly opened bottle of Grignard reagent or titrate it before use. - Use freshly purchased or purified cuprous chloride.
Formation of a high percentage of the 7α-isomer (Bolasterone) - Suboptimal catalyst concentration: The amount of cuprous chloride can influence the stereoselectivity. - Reaction temperature too high: Higher temperatures may favor the formation of the thermodynamically more stable 7α-isomer.- Optimize the amount of cuprous chloride used. - Maintain a low reaction temperature (e.g., 0°C) during the addition of the steroid.
Presence of unreacted starting material - Insufficient Grignard reagent: Not enough reagent was added to complete the reaction. - Short reaction time: The reaction was not allowed to proceed to completion.- Use a slight excess of the Grignard reagent (e.g., 3-5 equivalents). - Monitor the reaction by TLC and allow it to run until the starting material is no longer visible.
Difficulty in separating the 7α and 7β isomers - Inadequate chromatographic separation: The polarity of the eluent may not be optimal. - Co-crystallization of isomers: The isomers may crystallize together.- Optimize the solvent system for column chromatography; a shallow gradient may be necessary. - Perform multiple recrystallizations, potentially with different solvent systems.
Formation of polar byproducts - 1,2-addition to the C3-ketone: The Grignard reagent can attack the C3 carbonyl group. - Oxidation of the product during workup: The product may be sensitive to air.- Ensure a sufficient amount of copper catalyst is used to promote conjugate addition. - Perform the workup under an inert atmosphere if possible.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 6-dehydro-17α-methyltestosterone grignard Grignard Reaction (MeMgBr, CuCl, THF) start->grignard quench Aqueous Quench (NH4Cl solution) grignard->quench workup Extraction & Workup (Ethyl acetate, Brine) quench->workup purification Column Chromatography (Silica Gel) workup->purification recrystallization Recrystallization (Acetone) purification->recrystallization product Final Product: this compound recrystallization->product

Caption: A flowchart illustrating the key stages of this compound synthesis.

troubleshooting_low_yield Troubleshooting Logic for Low Product Yield start Low or No Product Yield check_reagents Check Reagent Quality & Conditions start->check_reagents reagent_moisture Moisture present? check_reagents->reagent_moisture grignard_quality Grignard reagent titrated? reagent_moisture->grignard_quality No solution_moisture Action: Use anhydrous solvents and flame-dried glassware. reagent_moisture->solution_moisture Yes catalyst_quality Catalyst active? grignard_quality->catalyst_quality Yes solution_grignard Action: Use fresh Grignard reagent or titrate before use. grignard_quality->solution_grignard No catalyst_quality->start Yes, re-evaluate procedure solution_catalyst Action: Use fresh cuprous chloride. catalyst_quality->solution_catalyst No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Calusterone and Modern Endocrine Therapies for Hormone-Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical androgenic agent Calusterone with contemporary endocrine therapies used in the treatment of hormone-receptor-positive (HR+) breast cancer. The analysis is supported by available experimental data on efficacy, mechanisms of action, and detailed experimental protocols relevant to the evaluation of these therapies.

Introduction

Endocrine therapy remains a cornerstone in the management of HR+ breast cancer. Historically, various hormonal agents, including androgens like this compound, were utilized for their anti-tumor effects. This compound, a 17-alkylated orally active androgenic steroid, demonstrated efficacy in treating metastatic breast cancer and was noted for its ability to alter estradiol (B170435) metabolism and reduce estrogen production.[1] However, its use has been superseded by modern endocrine therapies with improved efficacy and safety profiles. This guide aims to provide a comprehensive comparison to inform research and drug development in this field.

Efficacy Comparison

The following tables summarize the quantitative efficacy data for this compound and a selection of modern endocrine therapies. It is important to note that the data for this compound is derived from older clinical trials, which may have different reporting standards and patient populations compared to the pivotal trials of modern agents. Therefore, direct head-to-head comparisons should be interpreted with caution.

Table 1: Efficacy of this compound in Metastatic Breast Cancer

Clinical TrialPatient PopulationTreatment LineNumber of PatientsObjective Response Rate (ORR)
Gordan et al. (1973)Postmenopausal womenPrimary or secondary hormonal therapy9051%
Gordan et al. (1973)Postmenopausal womenFollowing cytotoxic chemotherapy2719%
Rosso et al. (1976)Postmenopausal womenAdvanced/Metastatic27 (evaluable)29%
Brodkin and Cooper (1978) ReviewPostmenopausal womenMetastaticNot specified~20% (similar to other androgens)[2]

Table 2: Efficacy of Modern Endocrine Therapies in Metastatic Breast Cancer (Select Pivotal Trials)

Therapy ClassDrugClinical TrialPatient PopulationTreatment LineComparatorObjective Response Rate (ORR)
Aromatase Inhibitor AnastrozoleNorth American Multicenter TrialPostmenopausal, HR+ or unknownFirst-lineTamoxifen21%[3][4]
Aromatase Inhibitor LetrozolePO25 TrialPostmenopausal, HR+First-lineTamoxifen32%[5]
Aromatase Inhibitor LetrozolePhase III vs. Megestrol (B1676162) Acetate (B1210297)Postmenopausal, previously treated with antiestrogensSecond-lineMegestrol Acetate24% (2.5 mg dose)[6][7]
Aromatase Inhibitor Exemestane (B1683764)EORTC Phase IIIPostmenopausal, hormone-dependentFirst-lineTamoxifen46%[8]
Aromatase Inhibitor ExemestanePhase IIPostmenopausal, progressive disease after nonsteroidal AIPost-AI-6.6%[9]
SERD Fulvestrant (B1683766)Phase III vs. AnastrozolePostmenopausal, disease progression after endocrine therapyPost-endocrine therapyAnastrozole19.2% (250 mg)[10]
SERD FulvestrantRetrospective StudyHeavily pretreated postmenopausal womenMultiple lines-5.5%[11]
Oral SERM LasofoxifeneELAINE-1ESR1-mutant, progressed on AIs and CDK4/6iPost-AI and CDK4/6iFulvestrant13.3%[12]
Oral SERD CamizestrantSERENA-2Postmenopausal, advanced ER+/HER2-Post-endocrine therapyFulvestrantNot explicitly stated, but improved PFS[13]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and modern endocrine therapies are mediated through distinct signaling pathways.

This compound

This compound is understood to exert its anti-tumor effects through a dual mechanism of action:

  • Androgen Receptor (AR) Activation : As a synthetic androgen, this compound binds to and activates the androgen receptor. In some breast cancers, AR signaling can have an anti-proliferative effect, opposing the growth-promoting signals of the estrogen receptor (ER).[1]

  • Alteration of Estradiol Metabolism : this compound can interfere with the metabolism of estradiol, leading to a reduction in estrogen production.[1] This effectively lowers the levels of estrogen available to bind to and activate the ER in cancer cells.

Calusterone_Mechanism This compound This compound AR Androgen Receptor (AR) This compound->AR Activates Estradiol_Metabolism Estradiol Metabolism This compound->Estradiol_Metabolism Alters Tumor_Cell Tumor Cell Proliferation and Survival AR->Tumor_Cell Inhibits Estradiol Estradiol Estradiol_Metabolism->Estradiol Reduces Production ER Estrogen Receptor (ER) Estradiol->ER Activates ER->Tumor_Cell Promotes

Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Modern Endocrine Therapies

Modern endocrine therapies target the ER signaling pathway with greater specificity and potency.

  • Selective Estrogen Receptor Modulators (SERMs) - e.g., Tamoxifen : SERMs competitively bind to the ER. In breast tissue, they act as antagonists, blocking estrogen from binding and preventing the activation of estrogen-responsive genes.

  • Aromatase Inhibitors (AIs) - e.g., Anastrozole, Letrozole, Exemestane : AIs block the aromatase enzyme, which is responsible for the conversion of androgens to estrogens in peripheral tissues. This significantly reduces the systemic levels of estrogen.

  • Selective Estrogen Receptor Degraders (SERDs) - e.g., Fulvestrant : SERDs bind to the ER and induce a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. This results in the downregulation of ER levels in cancer cells.

  • CDK4/6 Inhibitors - e.g., Palbociclib, Ribociclib, Abemaciclib : These agents are used in combination with endocrine therapy. They inhibit cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle. By blocking CDK4/6, they prevent cancer cell proliferation that is driven by ER signaling.

  • Oral SERDs and PROTACs (Proteolysis-Targeting Chimeras) : These newer agents represent advancements in ER-targeted therapy. Oral SERDs offer improved convenience and potentially different resistance profiles compared to injectable fulvestrant. PROTACs are engineered molecules that bring the ER into close proximity with an E3 ubiquitin ligase, leading to highly efficient and targeted degradation of the ER.

Modern_Therapies_Mechanism cluster_0 Estrogen Synthesis cluster_1 Estrogen Receptor Signaling Androgens Androgens Aromatase Aromatase Enzyme Androgens->Aromatase Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Gene_Transcription Gene Transcription ER->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Gene_Transcription->Cell_Cycle_Progression Proliferation Tumor Cell Proliferation Cell_Cycle_Progression->Proliferation AIs Aromatase Inhibitors (e.g., Anastrozole) AIs->Aromatase Inhibit SERMs SERMs (e.g., Tamoxifen) SERMs->ER Block Binding SERDs SERDs (e.g., Fulvestrant) SERDs->ER Block & Degrade CDK46_I CDK4/6 Inhibitors (e.g., Palbociclib) CDK46_I->Cell_Cycle_Progression Inhibit

Figure 2: Overview of the mechanisms of action for modern endocrine therapies.

Experimental Protocols

The evaluation of endocrine therapies relies on a variety of in vitro and in vivo experimental models and assays. Below are detailed methodologies for key experiments.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a therapeutic agent on the proliferation of breast cancer cell lines.

Methodology:

  • Cell Seeding:

    • Culture ER+ breast cancer cell lines (e.g., MCF-7, T-47D) in appropriate media.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound, tamoxifen) in culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can be determined from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed ER+ Breast Cancer Cells (96-well plate) Start->Seed_Cells Adherence Allow Cell Adherence (Overnight) Seed_Cells->Adherence Treatment Treat with Test Compound (e.g., this compound) or Vehicle Adherence->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Formazan_Incubation Incubate for Formazan Formation (2-4 hours) Add_MTT->Formazan_Incubation Solubilize Solubilize Formazan Crystals Formazan_Incubation->Solubilize Read_Absorbance Read Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a typical MTT cell proliferation assay.
Western Blot Analysis for ERα Degradation

This technique is used to quantify the degradation of the estrogen receptor alpha (ERα) protein induced by SERDs or PROTACs.

Methodology:

  • Cell Culture and Treatment:

    • Culture ER+ breast cancer cells as described above.

    • Treat cells with the test compound (e.g., fulvestrant, oral SERD, PROTAC) at various concentrations and for different time points. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Capture the image and quantify the band intensity using densitometry software.

    • Normalize the ERα band intensity to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound, a historical androgenic agent, demonstrated modest efficacy in the treatment of metastatic breast cancer, likely through a combination of androgen receptor activation and alteration of estrogen metabolism. However, the development of modern endocrine therapies has revolutionized the management of HR+ breast cancer. These newer agents, including aromatase inhibitors, selective estrogen receptor modulators, and selective estrogen receptor degraders, offer significantly improved efficacy and more favorable safety profiles by directly and potently targeting the estrogen receptor signaling pathway. The ongoing development of novel agents such as oral SERDs and PROTACs continues to advance the field, aiming to overcome resistance and further improve patient outcomes. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and future endocrine therapies.

References

Comparative Analysis of Calusterone and Other Androgens in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calusterone against other androgens, namely Fluoxymesterone and Testolactone, in the context of breast cancer treatment. This document synthesizes available clinical data, details relevant experimental protocols, and visualizes key mechanisms of action.

Introduction

Androgen therapy has historically been a therapeutic option for breast cancer, particularly in postmenopausal women with metastatic disease. The rationale stems from the ability of androgens to counteract the proliferative effects of estrogens on hormone receptor-positive breast cancer cells. This guide focuses on a comparative analysis of three key agents that have been utilized in this setting: this compound, Fluoxymesterone, and Testolactone. While this compound and Fluoxymesterone are synthetic androgens that directly interact with the androgen receptor, Testolactone functions primarily as an aromatase inhibitor, thereby reducing estrogen synthesis. Understanding the distinct mechanisms, clinical efficacy, and safety profiles of these compounds is crucial for contextualizing their historical use and informing future drug development efforts in endocrine therapies for breast cancer.

Mechanisms of Action

The therapeutic effects of this compound, Fluoxymesterone, and Testolactone in breast cancer are mediated through distinct molecular pathways. This compound and Fluoxymesterone are direct androgen receptor agonists, while Testolactone's primary mechanism is the inhibition of estrogen synthesis.

This compound: This synthetic androgenic steroid exerts its anti-tumor effects through a dual mechanism. Firstly, it binds to and activates the androgen receptor (AR), initiating a signaling cascade that can lead to the suppression of estrogen-driven cell proliferation. Secondly, this compound has been shown to alter the metabolism of estradiol (B170435), leading to a reduction in estrogen production. Specifically, it can decrease the conversion of estradiol to estriol (B74026) and promote the formation of estrone (B1671321) and 2-hydroxyestrone.

Fluoxymesterone: A potent synthetic androgen, Fluoxymesterone's primary mechanism of action in breast cancer is through its strong agonistic activity on the androgen receptor.[1] Upon binding to the AR, the resulting complex translocates to the nucleus and modulates the transcription of target genes, leading to an anti-proliferative effect in estrogen receptor-positive (ER+) breast cancer cells.[1]

Testolactone: Unlike this compound and Fluoxymesterone, Testolactone is a first-generation, non-selective, and irreversible steroidal aromatase inhibitor.[2] Its main therapeutic effect in breast cancer is the blockade of the aromatase enzyme, which is responsible for the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol, respectively).[2][3] By inhibiting aromatase, Testolactone reduces the circulating levels of estrogens, thereby depriving hormone-dependent breast cancer cells of their primary growth stimulus.[3] It has been reported to have very low affinity for the androgen receptor.[2]

Signaling Pathway Diagrams

calusterone_mechanism cluster_cell Breast Cancer Cell cluster_estrogen Estrogen Metabolism This compound This compound AR_cytoplasm Androgen Receptor (AR) (inactive) This compound->AR_cytoplasm Binds Calusterone_AR This compound-AR Complex AR_cytoplasm->Calusterone_AR Nucleus Nucleus Calusterone_AR->Nucleus Translocates ARE Androgen Response Element (ARE) Calusterone_AR->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Regulates Antiproliferative_Effect Anti-proliferative Effect Gene_Transcription->Antiproliferative_Effect Estradiol Estradiol Estriol Estriol Estradiol->Estriol Conversion Estrone_2OH Estrone & 2-Hydroxyestrone Estradiol->Estrone_2OH Conversion Calusterone_effect This compound Calusterone_effect->Estriol Inhibits Calusterone_effect->Estrone_2OH Promotes fluoxymesterone_mechanism cluster_cell Breast Cancer Cell Fluoxymesterone Fluoxymesterone AR_cytoplasm Androgen Receptor (AR) (inactive) Fluoxymesterone->AR_cytoplasm Binds Fluoxymesterone_AR Fluoxymesterone-AR Complex AR_cytoplasm->Fluoxymesterone_AR Nucleus Nucleus Fluoxymesterone_AR->Nucleus Translocates ARE Androgen Response Element (ARE) Fluoxymesterone_AR->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Regulates Antiproliferative_Effect Anti-proliferative Effect Gene_Transcription->Antiproliferative_Effect testolactone_mechanism cluster_synthesis Estrogen Synthesis Pathway Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone) Aromatase->Estrogens Conversion Breast_Cancer_Growth Hormone-Dependent Breast Cancer Growth Estrogens->Breast_Cancer_Growth Stimulates Testolactone Testolactone Testolactone->Aromatase Inhibits (Irreversibly) ar_binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of test compound - Radioligand solution - AR preparation start->prepare_reagents incubation Incubate AR, Radioligand, and Test Compound in 96-well plate prepare_reagents->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Fraction (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate specific binding - Determine IC50 value quantification->analysis end End analysis->end aromatase_inhibition_assay_workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of test compound - Aromatase enzyme - Radiosubstrate & NADPH start->prepare_reagents reaction Incubate Enzyme, Substrate, and Test Compound prepare_reagents->reaction termination Terminate Reaction and Extract with Organic Solvent reaction->termination separation Separate Aqueous and Organic Phases termination->separation quantification Quantify Radioactivity in Aqueous Phase (³H₂O measurement) separation->quantification analysis Data Analysis: - Calculate % inhibition - Determine IC50 value quantification->analysis end End analysis->end

References

Validating the Anti-Cancer Efficacy of Calusterone in Novel Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the anti-cancer activity of Calusterone, a synthetic androgenic steroid, in new cancer cell lines. Drawing upon its known mechanisms of action—primarily through androgen receptor (AR) activation and modulation of estrogen metabolism—this document outlines a comparative approach to assess its potential as a therapeutic agent in a broader range of malignancies beyond its historical use in breast cancer.[1][2]

Introduction to this compound and Rationale for New Cell Line Screening

This compound is a 17-alkylated orally active androgenic steroid that has been investigated for its antitumor properties.[2] Its primary mechanisms of action are believed to be the activation of the androgen receptor and the alteration of estradiol (B170435) metabolism, leading to reduced estrogen production.[2] Historically, this compound has been used in the treatment of metastatic breast cancer.[1][3][4] However, given the expression of the androgen receptor in various other cancers, there is a compelling rationale to explore its efficacy in new contexts. This guide proposes a panel of cell lines from prostate, lung, ovarian, and pancreatic cancers, all of which have been reported to express the androgen receptor, making them logical candidates for evaluating the anti-cancer activity of this compound.

Proposed New Cell Lines for Validation

The selection of new cell lines for validating the anti-cancer activity of this compound is based on the expression of the androgen receptor (AR), a key target of this compound. The following table summarizes a panel of proposed cell lines from different cancer types.

Cancer TypeCell LineAndrogen Receptor (AR) Expression StatusRationale for Inclusion
Prostate Cancer LNCaPHighAndrogen-sensitive, well-characterized model for AR-dependent prostate cancer.[5][6]
DU-145Negative/LowAR-negative cell line to serve as a negative control to assess AR-dependent effects.[5][6]
Lung Cancer A549PositiveA commonly used non-small cell lung cancer (NSCLC) cell line shown to express AR.[7][8]
Ovarian Cancer OVCAR-3PositiveExpresses AR and is a model for serous ovarian adenocarcinoma.[9][10]
SKOV-3PositiveAnother widely used ovarian cancer cell line with reported AR expression.[10][11]
Pancreatic Cancer PANC-1PositiveA well-established pancreatic cancer cell line known to express AR.[12][13]
Breast Cancer MDA-MB-453PositiveA triple-negative breast cancer (TNBC) cell line with high AR expression, representing a "new" context beyond traditional ER+ breast cancer.[14][15]

Experimental Protocols for Validation

To comprehensively validate the anti-cancer activity of this compound in the proposed cell lines, a series of in-vitro experiments are recommended.

Cell Viability and Proliferation Assays

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death (apoptosis).

Methodology (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology (Propidium Iodide Staining and Flow Cytometry):

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation

The quantitative data from the aforementioned experiments should be summarized in the following tables for clear comparison across the different cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (µM)

Cell Line24 hours48 hours72 hours
LNCaP
DU-145
A549
OVCAR-3
SKOV-3
PANC-1
MDA-MB-453

Table 2: Percentage of Apoptotic Cells after this compound Treatment (IC50 concentration)

Cell Line24 hours (Early + Late Apoptosis %)48 hours (Early + Late Apoptosis %)
LNCaP
A549
OVCAR-3
SKOV-3
PANC-1
MDA-MB-453

Table 3: Cell Cycle Distribution (%) after 24-hour this compound Treatment (IC50 concentration)

Cell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
LNCaP
A549
OVCAR-3
SKOV-3
PANC-1
MDA-MB-453

Mandatory Visualizations

Signaling Pathway of this compound's Anti-Cancer Activity

Calusterone_Mechanism cluster_cell Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds to DNA Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Increased Apoptosis Gene_Expression->Apoptosis CellCycle Cell Cycle Arrest Gene_Expression->CellCycle

Caption: Proposed mechanism of this compound's anti-cancer action via the androgen receptor.

Experimental Workflow for Validating Anti-Cancer Activity

Experimental_Workflow cluster_assays In-Vitro Assays cluster_analysis Data Analysis and Interpretation start Select AR-Positive Cancer Cell Lines culture Cell Culture and Seeding start->culture treat Treat with this compound (Dose-Response and Time-Course) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Validate Anti-Cancer Activity of this compound ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Workflow for the in-vitro validation of this compound's anti-cancer effects.

References

A Comparative Analysis of Calusterone and Fulvestrant in ER+ Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Calusterone and Fulvestrant, two compounds with distinct mechanisms of action that impact estrogen receptor-positive (ER+) cells. This document summarizes their effects on ER signaling, presents available quantitative data for comparison, and outlines detailed experimental protocols for key assays.

Introduction: Targeting the Estrogen Receptor in Breast Cancer

Estrogen receptor-alpha (ERα) is a key driver of proliferation in the majority of breast cancers. Consequently, targeting ERα has been a cornerstone of breast cancer therapy. Two distinct pharmacological approaches to antagonize ERα signaling are represented by this compound, a synthetic androgenic steroid, and Fulvestrant, a selective estrogen receptor degrader (SERD). While both aim to inhibit ER-driven cell growth, their mechanisms of action and molecular interactions differ significantly. This guide provides a head-to-head comparison of these two agents to inform research and drug development efforts in the field of endocrine therapies.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of this compound and Fulvestrant is essential to appreciate their distinct interactions with the estrogen receptor.

FeatureThis compoundFulvestrant
Chemical Name (7β,17β)-17-Hydroxy-7,17-dimethylandrost-4-en-3-one7α-[9-(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17β-diol
Molecular Formula C₂₁H₃₂O₂C₃₂H₄₇F₅O₃S
Molar Mass 316.48 g/mol 606.77 g/mol
Class Synthetic Androgenic SteroidSelective Estrogen Receptor Degrader (SERD)

Mechanism of Action: A Tale of Two Pathways

The primary distinction between this compound and Fulvestrant lies in their mechanisms of action at the molecular level.

Fulvestrant: A Pure ER Antagonist and Degrader

Fulvestrant is a pure antiestrogen (B12405530) that competitively binds to the estrogen receptor with high affinity, approximately 89% that of estradiol (B170435).[1] This binding induces a conformational change in the ER, which impairs receptor dimerization and prevents its translocation to the nucleus.[2] Crucially, Fulvestrant's unique mechanism involves the accelerated degradation of the ER protein itself. By promoting the ubiquitination and subsequent proteasomal degradation of ERα, Fulvestrant significantly reduces the total cellular levels of the receptor.[3] This dual action of blocking ER function and promoting its degradation leads to a comprehensive shutdown of estrogen signaling pathways.[1][3]

This compound: An Androgenic Approach to ER Inhibition

This compound, a 17-alkylated orally active androgenic steroid, exerts its effects on ER+ cells through a different, indirect mechanism.[4] Its primary mode of action is believed to be the alteration of estradiol metabolism, leading to a reduction in estrogen production.[4] Studies in women with breast cancer have shown that this compound treatment leads to a profound decrease in the transformation of estradiol to estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[5] Furthermore, as an androgen, this compound can activate the androgen receptor (AR). In ER+ breast cancer cells, AR activation can have an antagonistic effect on ER signaling. This can occur through competition for binding to estrogen response elements (EREs) on DNA and by sequestering essential coactivators, thereby inhibiting the transcription of estrogen-responsive genes.

Comparative Performance in ER+ Cells: Quantitative Analysis

Direct comparative in vitro studies of this compound and Fulvestrant are limited. However, by compiling data from various sources, we can establish a basis for comparison.

ParameterThis compoundFulvestrant
IC50 (MCF-7 cell proliferation) Data not available in searched literature.~0.29 nM[6]
ERα Binding Affinity Binds to Androgen Receptor. Indirectly affects ER signaling.High affinity for ERα (89% of estradiol)[1]
Effect on ERα Protein Levels Unclear from available in vitro data.Induces significant degradation of ERα protein.[3]
Effect on Estrogen-Responsive Genes Indirectly inhibits through altered estrogen metabolism and AR activation.Directly blocks transcription by preventing ER binding to EREs.

Note: The absence of a reported IC50 value for this compound in MCF-7 cells in the searched literature is a significant data gap that prevents a direct quantitative comparison of their anti-proliferative potency.

Signaling Pathways and Experimental Workflows

Visualizing the distinct signaling pathways and the workflows for their investigation is crucial for a comprehensive understanding.

Signaling Pathway Diagrams (Graphviz DOT Language)

Fulvestrant_Mechanism Fulvestrant Fulvestrant ER Estrogen Receptor (ERα) Fulvestrant->ER Binds to Fulvestrant->ER Induces Conformational Change Dimerization ER Dimerization ER->Dimerization Blocks Degradation ERα Degradation ER->Degradation Targets for Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Prevents ERE Estrogen Response Element (ERE) Nuclear_Translocation->ERE Inhibits Binding to Gene_Transcription Transcription of Estrogen-Responsive Genes ERE->Gene_Transcription Blocks Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Inhibition of Proteasome Proteasome Proteasome->Degradation Mediates Degradation->Cell_Proliferation Leads to Inhibition of

Caption: Mechanism of action of Fulvestrant in ER+ cells.

Calusterone_Mechanism This compound This compound Estradiol_Metabolism Estradiol Metabolism This compound->Estradiol_Metabolism Alters AR Androgen Receptor (AR) This compound->AR Activates Estrogen_Production Estrogen Production Estradiol_Metabolism->Estrogen_Production Reduces ER Estrogen Receptor (ERα) Estrogen_Production->ER Reduced activation of ERE Estrogen Response Element (ERE) AR->ERE Competes with ER for binding to Gene_Transcription Transcription of Estrogen-Responsive Genes ERE->Gene_Transcription Inhibits ER->ERE Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Inhibition of

Caption: Proposed mechanism of action of this compound in ER+ cells.

Experimental Workflow Diagrams (Graphviz DOT Language)

Cell_Viability_Workflow start Seed ER+ cells (e.g., MCF-7) treatment Treat with varying concentrations of This compound or Fulvestrant start->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, AlamarBlue) incubation->assay measurement Measure Absorbance/ Fluorescence assay->measurement analysis Calculate IC50 values measurement->analysis end Determine Anti-proliferative Potency analysis->end

Caption: Workflow for cell viability and IC50 determination.

Western_Blot_Workflow start Treat ER+ cells with This compound or Fulvestrant lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibody (anti-ERα) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze ERα protein levels detection->analysis end Determine effect on ERα expression analysis->end

Caption: Workflow for Western Blot analysis of ERα expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays discussed.

6.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or Fulvestrant for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

6.2. Western Blot for ERα Expression

  • Cell Treatment and Lysis: Treat ER+ cells with this compound or Fulvestrant for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

6.3. Estrogen Response Element (ERE) Luciferase Reporter Assay

  • Cell Transfection: Co-transfect ER+ cells in a 24-well plate with an ERE-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment: After 24 hours, treat the cells with this compound or Fulvestrant in the presence or absence of estradiol (E2).

  • Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control to determine the effect of the compounds on ER transcriptional activity.

Conclusion

This compound and Fulvestrant represent two distinct strategies for targeting ERα in ER+ breast cancer. Fulvestrant acts as a direct antagonist and degrader of ERα, offering a potent and comprehensive blockade of estrogen signaling. In contrast, this compound, a synthetic androgen, is thought to function indirectly by altering estrogen metabolism and leveraging the antagonistic crosstalk between the androgen and estrogen receptors.

While clinical data exists for both compounds, a direct preclinical comparison, particularly regarding their anti-proliferative potency in ER+ cell lines, is hampered by the lack of available IC50 data for this compound. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies. Future research directly comparing these two agents in standardized in vitro and in vivo models is warranted to fully elucidate their relative efficacy and to better understand the potential of androgen receptor modulation as a therapeutic strategy in ER+ breast cancer. This will be crucial for the rational design of novel endocrine therapies and combination strategies to overcome resistance.

References

A Comparative Analysis of Calusterone and Other Anabolic Steroids for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Calusterone (7β,17α-dimethyltestosterone) and other anabolic-androgenic steroids (AAS). Due to a scarcity of direct head-to-head studies on the anabolic potency of this compound, this guide synthesizes available data on its characteristics and compares them with more extensively studied anabolic steroids. This report highlights the existing data and identifies areas where further research is needed.

This compound is an orally active, 17α-alkylated anabolic-androgenic steroid.[1] Historically, it was investigated for its potential as an antineoplastic agent, particularly in the treatment of breast cancer.[2][3] While it was initially considered a promising androgen with potentially reduced toxicity and enhanced therapeutic efficacy compared to testosterone (B1683101) propionate, subsequent research did not consistently support these initial findings.[3] Reports on its androgenic properties are somewhat conflicting, with some sources describing it as having weak androgenic actions, while others note its efficacy in breast cancer treatment surpassed other androgens in some studies, though these results were not consistently reproduced.[2][3]

Quantitative Comparison of Anabolic Steroids

To provide a framework for comparison, the following table summarizes the anabolic:androgenic ratios and relative binding affinities for several well-characterized anabolic steroids.

Anabolic SteroidAnabolic:Androgenic RatioRelative Binding Affinity (%) (Androgen Receptor)
This compound Data not availableData not available
Testosterone100:100100
Nandrolone1000:10054
Stanozolol320:3029
Oxandrolone322-630:2422
Fluoxymesterone1900:85035

Note: The anabolic:androgenic ratio is a standardized measure derived from animal assays, comparing the anabolic (muscle-building) effects to the androgenic (masculinizing) effects, with testosterone as the reference standard (100:100). Relative Binding Affinity (RBA) is expressed as a percentage relative to a high-affinity standard.

Signaling Pathways and Experimental Workflows

The biological effects of this compound, like other AAS, are primarily mediated through the androgen receptor. The following diagrams illustrate the generalized androgen receptor signaling pathway and a typical experimental workflow for assessing anabolic and androgenic activity.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic Steroid (e.g., this compound) AR_HSP AR-HSP Complex AAS->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_n->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Androgen Receptor Signaling Pathway

hershberger_assay_workflow cluster_prep Preparation cluster_treatment Treatment Phase (10 days) cluster_analysis Analysis castration Castration of immature male rats recovery Post-operative recovery castration->recovery dosing Daily administration of Test Compound vs. Control recovery->dosing necropsy Necropsy dosing->necropsy dissection Dissection and weighing of androgen-dependent tissues necropsy->dissection data_analysis Data Analysis: Compare tissue weights dissection->data_analysis

Hershberger Assay Experimental Workflow

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to determine the anabolic and androgenic properties of a substance.

Objective: To assess the anabolic (myotrophic) and androgenic activity of a test compound.

Methodology:

  • Animal Model: Immature, peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Acclimation and Dosing: Following a post-operative recovery period, the animals are randomly assigned to treatment groups. The test compound is administered daily for a period of 10 consecutive days, typically via oral gavage or subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.

  • Endpoint Measurement: On the day after the last dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

  • Data Analysis: The weights of the tissues from the test compound group are compared to those of the vehicle control and reference androgen groups. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic effect is then calculated relative to the reference steroid.

Androgen Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the androgen receptor.

Objective: To quantify the relative binding affinity of a test compound to the androgen receptor.

Methodology:

  • Receptor Source: A preparation containing the androgen receptor is obtained, typically from the cytosol of androgen-sensitive tissues (e.g., rat prostate) or from cells engineered to express the human androgen receptor.

  • Competitive Binding: A constant concentration of a radiolabeled androgen with high affinity for the AR (e.g., ³H-R1881) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Quantification: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled androgen (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to the IC50 of a reference androgen (e.g., testosterone or dihydrotestosterone).

Conclusion

While this compound has been a subject of clinical investigation, particularly for its anti-cancer properties, a comprehensive, publicly available dataset directly comparing its anabolic and androgenic effects to other steroids is lacking. The available literature suggests it possesses weak androgenic properties, but quantitative comparisons are necessary to definitively position it within the spectrum of known anabolic-androgenic steroids. Researchers in drug development should be aware of this data gap and may need to conduct de novo studies to elucidate the precise anabolic and androgenic profile of this compound. The provided experimental protocols for the Hershberger assay and androgen receptor binding assay offer standardized methods for such investigations.

References

Validating the mechanism of action of Calusterone using modern techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

Calusterone, a synthetic anabolic-androgenic steroid, has historically been used as an antineoplastic agent, particularly in the management of metastatic breast cancer.[1][2][3] Its mechanism of action, primarily elucidated through classical pharmacological studies, is attributed to its interaction with steroid hormone receptors and its influence on estrogen metabolism.[1][4][5] This guide provides an objective comparison of the established mechanism of action of this compound with modern validation techniques, offering a framework for re-evaluating its molecular targets and signaling pathways.

Classical Understanding of this compound's Mechanism of Action

This compound (7β,17α-dimethyltestosterone) is a 17-alkylated orally active androgenic steroid.[1][4][6] Its primary proposed mechanisms of action are twofold:

  • Androgen Receptor Activation: As a synthetic androgen, this compound is understood to bind to and activate the androgen receptor (AR).[1] This interaction is thought to mediate its anabolic effects and potentially contribute to its anti-estrogenic activity in breast cancer.

  • Modulation of Estrogen Metabolism: Early studies suggested that this compound can alter the metabolism of estradiol (B170435), leading to a reduction in estrogen production.[4][5] Specifically, it was observed to decrease the conversion of estradiol to estriol (B74026) and increase the formation of estrone (B1671321) and 2-hydroxyestrone.[5]

Despite these established activities, this compound is characterized as a weak androgen, and its clinical use has been associated with a range of side effects.[1][7]

Modern Techniques for Validating Mechanism of Action

The advent of advanced molecular and cellular biology techniques offers a more precise and comprehensive approach to elucidating the mechanism of action of drugs like this compound. These modern methods can provide granular insights into drug-target interactions, downstream signaling events, and off-target effects.

Here, we compare the classical understanding with proposed modern validation workflows:

Table 1: Comparison of Classical vs. Modern Approaches to Validate this compound's Mechanism of Action

Parameter Classical Approach Modern Techniques Expected Insights
Target Engagement Ligand binding assays (e.g., radioligand binding)Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Direct, quantitative measurement of this compound binding to the androgen receptor and other potential off-targets in a cellular context.
Gene Expression Northern blot, qPCR on select genesRNA-sequencing (RNA-seq), Microarray analysisUnbiased, genome-wide profiling of transcriptional changes induced by this compound, revealing novel regulated pathways.
Protein Expression Western blot for specific proteinsProteomics (e.g., Mass Spectrometry-based proteomics), High-Content ImagingGlobal analysis of protein expression and post-translational modifications, identifying novel protein targets and signaling networks.
Genomic Binding N/AChromatin Immunoprecipitation sequencing (ChIP-seq)Genome-wide mapping of androgen receptor binding sites in the presence of this compound, elucidating direct gene regulatory networks.
Functional Genomics Cell viability assaysCRISPR-Cas9 genetic screensIdentification of genes that are essential for this compound's cellular effects, providing causal evidence for its mechanism of action.

Proposed Experimental Workflows for Modern Validation

To comprehensively re-evaluate this compound's mechanism of action, a multi-pronged approach integrating several modern techniques is recommended.

Workflow 1: Target Identification and Engagement

This workflow aims to confirm and identify the direct binding targets of this compound in a cellular context.

G cluster_0 Target Identification Breast Cancer Cell Lines Breast Cancer Cell Lines This compound Treatment This compound Treatment Breast Cancer Cell Lines->this compound Treatment CETSA Cellular Thermal Shift Assay (CETSA) This compound Treatment->CETSA Proteomics Mass Spectrometry-based Proteomics CETSA->Proteomics Target List List of Potential Binding Partners Proteomics->Target List

Caption: Workflow for identifying this compound's direct binding targets.

Workflow 2: Downstream Signaling Pathway Analysis

This workflow focuses on elucidating the global cellular response to this compound treatment.

G cluster_1 Pathway Analysis Cell Treatment Treat Breast Cancer Cells with this compound RNA_seq RNA-sequencing Cell Treatment->RNA_seq Proteomics_analysis Proteomics Analysis Cell Treatment->Proteomics_analysis ChIP_seq ChIP-sequencing (AR) Cell Treatment->ChIP_seq Bioinformatics Integrated Bioinformatic Analysis RNA_seq->Bioinformatics Proteomics_analysis->Bioinformatics ChIP_seq->Bioinformatics Signaling_Pathways Identified Signaling Pathways Bioinformatics->Signaling_Pathways

Caption: Integrated approach for downstream signaling pathway analysis.

Detailed Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify the direct binding targets of this compound in intact cells.

  • Methodology:

    • Culture breast cancer cells (e.g., MCF-7, T-47D) to 80% confluency.

    • Treat cells with either vehicle control or this compound at various concentrations for 1 hour.

    • Harvest cells, lyse, and subject the lysates to a temperature gradient.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting for the androgen receptor or by mass spectrometry for unbiased target identification.

    • A shift in the thermal stability of a protein upon this compound binding indicates a direct interaction.

2. RNA-sequencing (RNA-seq)

  • Objective: To profile the global transcriptional changes induced by this compound.

  • Methodology:

    • Treat breast cancer cells with vehicle or this compound for a specified time course (e.g., 6, 12, 24 hours).

    • Isolate total RNA from the cells.

    • Perform library preparation (e.g., poly-A selection, cDNA synthesis, adapter ligation).

    • Sequence the libraries on a next-generation sequencing platform.

    • Align reads to the reference genome and perform differential gene expression analysis.

    • Conduct pathway and gene ontology analysis to identify significantly regulated biological processes.

3. Chromatin Immunoprecipitation sequencing (ChIP-seq)

  • Objective: To map the genome-wide binding sites of the androgen receptor in response to this compound.

  • Methodology:

    • Treat breast cancer cells with vehicle or this compound.

    • Crosslink protein-DNA complexes with formaldehyde.

    • Lyse cells and sonicate the chromatin to generate DNA fragments.

    • Immunoprecipitate the androgen receptor-DNA complexes using an AR-specific antibody.

    • Reverse the crosslinks and purify the DNA.

    • Prepare a sequencing library and perform next-generation sequencing.

    • Align reads to the reference genome and identify enriched binding sites (peaks).

    • Perform motif analysis and associate binding sites with nearby genes.

Comparison with Alternative Therapies

This compound was primarily used for hormone-responsive breast cancer. Modern treatment regimens for this disease include selective estrogen receptor modulators (SERMs), aromatase inhibitors (AIs), and selective estrogen receptor degraders (SERDs).

Table 2: Comparison of this compound with Modern Hormone Therapies for Breast Cancer

Drug Class Example Drug Primary Mechanism of Action Key Advantages Key Disadvantages
Androgen This compoundAndrogen receptor agonist, potential modulation of estrogen metabolism.May be effective in some patients who have failed other hormonal therapies.Androgenic side effects, limited efficacy compared to modern therapies.[3][7]
SERM TamoxifenCompetitively inhibits estrogen binding to the estrogen receptor (ER).Well-established efficacy, available as a generic.Risk of uterine cancer and thromboembolic events.
Aromatase Inhibitor LetrozoleInhibits the aromatase enzyme, blocking the conversion of androgens to estrogens.Highly effective in postmenopausal women, generally well-tolerated.Bone loss, joint pain.
SERD FulvestrantBinds to and degrades the estrogen receptor.Effective in tumors that have developed resistance to SERMs and AIs.Administered by intramuscular injection.

Signaling Pathway Diagram

The proposed mechanism of this compound involves its entry into the cell, binding to the androgen receptor, translocation to the nucleus, and subsequent regulation of target gene expression.

G cluster_cell Cell cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_Cal AR-Calusterone Complex AR->AR_Cal Forms Complex & Translocates DNA DNA (Androgen Response Elements) AR_Cal->DNA Binds to AREs Gene_Expression Target Gene Transcription DNA->Gene_Expression Regulates Biological_Response Cellular Response Gene_Expression->Biological_Response

Caption: Proposed signaling pathway of this compound via the androgen receptor.

By employing these modern techniques, researchers can build a more detailed and accurate model of this compound's mechanism of action, potentially uncovering novel therapeutic applications or identifying biomarkers for patient stratification. This comparative approach underscores the evolution of pharmacological research and provides a roadmap for re-evaluating established drugs with the powerful tools of modern molecular biology.

References

Comparative Study of Calusterone's Off-Target Effects with Other Anabolic-Androgenic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic-androgenic steroid (AAS) Calusterone, focusing on its off-target effects in relation to other well-known steroids: testosterone (B1683101), nandrolone (B1676933), and oxandrolone (B1677835). The information presented is based on available scientific literature and is intended to guide further research and development in the field of steroid pharmacology. A significant challenge in this comparative study is the limited availability of quantitative data for this compound's binding affinities to various steroid receptors.

Introduction to this compound and Off-Target Effects

This compound (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid that has been primarily investigated for its potential anti-neoplastic properties, particularly in the context of breast cancer.[1][2] Like other AAS, its primary mechanism of action is through the activation of the androgen receptor (AR), leading to anabolic effects such as increased muscle mass and protein synthesis. However, the therapeutic utility and safety profile of any steroid are significantly influenced by its off-target effects, which are interactions with other cellular targets besides the intended one. These off-target interactions can lead to a range of unintended physiological responses and side effects. Understanding the off-target profile of this compound is crucial for a comprehensive assessment of its pharmacological character and potential clinical applications.

This guide aims to compare the known off-target effects of this compound with those of testosterone, the primary endogenous androgen, and two other synthetic steroids, nandrolone and oxandrolone. The comparison will focus on their interactions with other steroid hormone receptors, namely the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR), as well as their potential to inhibit key enzymes in steroid metabolism like aromatase and 5α-reductase.

Comparative Analysis of Steroid Receptor Interactions

The biological effects of steroids are mediated by their binding to specific intracellular receptors. While the primary target of AAS is the androgen receptor, their structural similarity to other steroid hormones can lead to cross-reactivity with other receptors, resulting in off-target effects.

This compound (7β,17α-dimethyltestosterone)

Information regarding the quantitative binding affinity of this compound to steroid receptors is scarce in publicly available literature. However, some qualitative descriptions and clinical observations provide insights into its potential off-target profile.

  • Androgen Receptor (AR): this compound is known to be an agonist of the androgen receptor.[1] It has been described as having "very weak androgenic actions," suggesting a potentially lower affinity or efficacy at the AR compared to testosterone.[1]

  • Estrogen Receptor (ER): There is evidence to suggest that this compound may be converted to an estrogenic metabolite that can activate estrogen receptors.[1] This could potentially contribute to some of its therapeutic effects in breast cancer, but also to estrogenic side effects. One study noted that this compound can alter the metabolism of estradiol (B170435).[3]

  • Progesterone Receptor (PR): No direct data on the binding affinity of this compound to the progesterone receptor has been found.

  • Glucocorticoid Receptor (GR): There is no available data on the interaction of this compound with the glucocorticoid receptor.

Testosterone

Testosterone, as the primary male sex hormone, serves as a natural benchmark for comparison. Its off-target effects are well-documented and are largely due to its metabolism into other active steroids.

  • Androgen Receptor (AR): Testosterone is a potent agonist of the androgen receptor.

  • Estrogen Receptor (ER): Testosterone itself has a low affinity for the estrogen receptor. However, it is a substrate for the enzyme aromatase, which converts it to estradiol, a potent ER agonist. This conversion is a major source of estrogenic side effects in men treated with testosterone.

  • Progesterone Receptor (PR): Testosterone has been shown to bind to the progesterone receptor, acting as a competitive antagonist.[4]

  • Glucocorticoid Receptor (GR): Testosterone has been demonstrated to interact with the glucocorticoid receptor, although the affinity is lower than for the AR.[5]

Nandrolone (19-nortestosterone)

Nandrolone is a synthetic anabolic steroid known for its favorable anabolic-to-androgenic ratio.

  • Androgen Receptor (AR): Nandrolone is a potent agonist of the androgen receptor.

  • Estrogen Receptor (ER): Nandrolone has a lower rate of aromatization to estrogen compared to testosterone. However, it can still exert estrogenic effects, and some studies suggest it can directly interact with the estrogen receptor.[6]

  • Progesterone Receptor (PR): Nandrolone is known to be a potent progestin, meaning it binds to and activates the progesterone receptor.[7] This progestational activity can contribute to some of its side effects, such as water retention and suppression of natural testosterone production.

  • Glucocorticoid Receptor (GR): Some evidence suggests that nandrolone treatment can decrease the number of glucocorticoid receptors.[8]

Oxandrolone

Oxandrolone is a synthetic AAS known for its high anabolic activity and low androgenic effects.

  • Androgen Receptor (AR): Oxandrolone is an agonist of the androgen receptor.

  • Estrogen Receptor (ER): Oxandrolone is not significantly aromatized to estrogens, and thus has a low propensity for estrogenic side effects.

  • Progesterone Receptor (PR): There is no significant evidence of oxandrolone binding to the progesterone receptor.

  • Glucocorticoid Receptor (GR): Oxandrolone does not appear to bind directly to the glucocorticoid receptor. However, it has been shown to antagonize glucocorticoid signaling through an androgen receptor-dependent mechanism, suggesting a novel form of cross-talk between these two signaling pathways.[1][9]

Data Presentation: Comparative Off-Target Profile

The following table summarizes the known and inferred off-target effects of this compound and the comparator steroids. Due to the lack of quantitative data for this compound, its effects are described qualitatively.

SteroidAndrogen Receptor (AR)Estrogen Receptor (ER)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Aromatase Inhibition5α-Reductase Inhibition
This compound Agonist (reportedly weak)Potential for estrogenic effects via metabolitesNo data availableNo data availableNo data availableNo data available
Testosterone Potent AgonistLow affinity; converted to estradiol (potent agonist)Competitive Antagonist[4]Interacts with GR[5]SubstrateSubstrate
Nandrolone Potent AgonistLow aromatization; potential direct interaction[6]Potent Agonist (Progestin)[7]May decrease GR number[8]LowSubstrate
Oxandrolone AgonistNot significantly aromatizedNo significant bindingIndirect Antagonist (AR-dependent)[1][9]NoNot a major substrate

Experimental Protocols

The determination of a steroid's off-target binding profile is typically achieved through in vitro receptor binding assays. The following is a detailed methodology for a competitive radioligand binding assay, a gold-standard method for this purpose.

Competitive Radioligand Binding Assay for Steroid Receptors

Objective: To determine the binding affinity (Ki) of a test steroid (e.g., this compound) for a specific steroid receptor (e.g., ER, PR, GR) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Purified recombinant human steroid receptors or cell lysates from cell lines overexpressing the target receptor (e.g., MCF-7 cells for ER, T47D cells for PR).

  • Radioligand: A high-affinity, radiolabeled ligand specific for the target receptor (e.g., [³H]-Estradiol for ER, [³H]-Promegestone (R5020) for PR, [³H]-Dexamethasone for GR).

  • Test Steroid: this compound and comparator steroids (Testosterone, Nandrolone, Oxandrolone).

  • Assay Buffer: Buffer appropriate for maintaining receptor stability and binding (e.g., Tris-HCl buffer with additives like molybdate, glycerol, and protease inhibitors).

  • Scintillation Cocktail: For detection of radioactivity.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Receptor: If using cell lysates, cells are cultured and harvested. The cells are then lysed, and the cytosol containing the receptor is isolated by centrifugation. The protein concentration of the lysate is determined.

  • Assay Setup: A series of tubes or wells in a microplate are prepared. Each will contain:

    • A fixed concentration of the receptor preparation.

    • A fixed concentration of the specific radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test steroid (competitor).

    • Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of a non-radioactive specific ligand).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand-receptor complexes are separated from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters that trap the receptor complexes. The filters are then washed with cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The amount of specific binding at each concentration of the competitor is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling_Pathways cluster_steroids Anabolic-Androgenic Steroids cluster_receptors Steroid Receptors This compound This compound AR Androgen Receptor This compound->AR Agonist (Primary Target) ER Estrogen Receptor This compound->ER Metabolite Activation Testosterone Testosterone Testosterone->AR Agonist Testosterone->ER via Aromatase PR Progesterone Receptor Testosterone->PR Antagonist GR Glucocorticoid Receptor Testosterone->GR Interaction Nandrolone Nandrolone Nandrolone->AR Agonist Nandrolone->ER Weak Interaction Nandrolone->PR Agonist (Progestin) Nandrolone->GR ↓ Receptor Number Oxandrolone Oxandrolone Oxandrolone->AR Agonist Oxandrolone->GR Indirect Antagonist

Caption: Steroid receptor interaction pathways.

Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis Receptor_Source Receptor Source (e.g., Cell Lysate) Incubation Incubation to Equilibrium Receptor_Source->Incubation Radioligand Radioligand ([³H]-Steroid) Radioligand->Incubation Test_Steroid Test Steroid (e.g., this compound) Test_Steroid->Incubation Separation Separation of Bound/ Free Ligand (Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50 & Ki Determination) Quantification->Data_Analysis

Caption: Competitive radioligand binding assay workflow.

Conclusion

This comparative guide highlights the current state of knowledge regarding the off-target effects of this compound in relation to testosterone, nandrolone, and oxandrolone. A significant finding is the profound lack of quantitative data on this compound's binding profile to various steroid receptors. While its primary action is on the androgen receptor, the potential for estrogenic effects through its metabolites warrants further investigation.

In contrast, the off-target effects of testosterone, nandrolone, and oxandrolone are better characterized, revealing distinct profiles of interaction with progesterone and glucocorticoid receptors, as well as differing susceptibilities to metabolic enzymes. The progestational activity of nandrolone and the unique indirect anti-glucocorticoid effect of oxandrolone are notable examples of how structural modifications to the steroid backbone can dramatically alter off-target activities.

The absence of robust, publicly available data for this compound underscores the need for comprehensive in vitro studies to elucidate its full pharmacological profile. Such studies, employing methodologies like the competitive radioligand binding assays detailed in this guide, are essential for a thorough risk-benefit assessment and for identifying any unique therapeutic potential of this compound. Researchers and drug development professionals are encouraged to undertake these investigations to fill the existing knowledge gap and to better understand the complex pharmacology of anabolic-androgenic steroids.

References

Unraveling the Anabolic-Androgenic Profile of Calusterone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anabolic versus androgenic activity of Calusterone (7β,17α-dimethyltestosterone) against other anabolic-androgenic steroids (AAS). The following analysis is supported by experimental data and detailed methodologies to facilitate informed evaluation.

This compound is an orally active, 17α-alkylated anabolic-androgenic steroid that has historically been used as an antineoplastic agent in the treatment of breast cancer. While some early reports suggested it to be an "ideal androgen" with potentially reduced toxicity and favorable therapeutic effects, subsequent findings have been inconsistent. This guide aims to clarify its activity profile by presenting available quantitative data and the experimental context in which such data is generated.

Comparative Anabolic vs. Androgenic Activity

The differentiation between the desired muscle-building (anabolic) effects and the often-undesirable masculinizing (androgenic) effects is a critical aspect of AAS evaluation. This is typically expressed as an anabolic-to-androgenic ratio. The data presented below is derived from a key study that assessed the anabolic (via nitrogen retention) and androgenic (via ventral prostate weight in rats) activities of several steroids.

It is important to note that the specific data for this compound (7β,17α-dimethyltestosterone) is not available in the cited literature. However, data for its isomer, 7α,17α-dimethyltestosterone (Bolasterone), is available and provides a valuable point of comparison due to the close structural similarity.

SteroidRelative Anabolic ActivityRelative Androgenic ActivityAnabolic:Androgenic Ratio
7α,17α-dimethyltestosterone 4.21.33.2
Testosterone (B1683101) (Reference)1.01.01.0
Methyltestosterone 1.01.01.0
Nandrolone ~10.0~1.010.0
Oxandrolone 3.2 - 6.30.2413.3 - 26.3
Stanozolol ~3.2~0.310.7
Fluoxymesterone 3.81.42.7
Oxymesterone 1.80.365.0
Mestanolone 0.81.00.8

Data for 7α,17α-dimethyltestosterone, Fluoxymesterone, Oxymesterone, and Mestanolone are from Arnold, A., Potts, G. O., & Beyler, A. L. (1963). THE RATIO OF ANABOLIC TO ANDROGENIC ACTIVITY OF 7:17-DIMETHYLTESTOSTERONE, OXYMESTERONE, MESTANOLONE AND FLUOXYMESTERONE. Journal of Endocrinology, 28(1), 87-92.[1][2] Data for other steroids is compiled from various sources for comparative purposes.[3][4][5][6]

Experimental Protocols: The Hershberger Assay

The standard method for determining the anabolic and androgenic activity of a steroid is the Hershberger assay. This in vivo bioassay utilizes castrated male rats to measure the response of androgen-dependent tissues to a test compound.[7][8][9][10][11]

Objective: To independently assess the anabolic and androgenic potential of a test substance.

Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

Procedure:

  • Animal Preparation: Male rats are castrated at a specific age (e.g., peripubertal).

  • Dosing: After a recovery period, the animals are administered the test compound daily for a set duration (typically 10 consecutive days). The compound can be administered orally or via subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Androgenic Activity: Measured by the weight increase of androgen-dependent tissues such as the ventral prostate, seminal vesicles (with coagulating glands), and glans penis.

    • Anabolic Activity: Measured by the weight increase of the levator ani muscle, a muscle of the pelvic floor that is responsive to anabolic stimuli.

  • Data Analysis: The tissue weights of the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the androgen-dependent reproductive tissues indicates androgenic activity. The ratio of these effects is then calculated relative to the reference standard.

Hershberger_Assay_Workflow cluster_prep Preparation cluster_dosing Dosing (10 days) cluster_analysis Analysis cluster_endpoints Endpoints castration Castration of Immature Male Rats recovery Recovery Period castration->recovery 7-14 days vehicle Vehicle Control reference Reference Androgen (e.g., Testosterone Propionate) test_compound Test Compound (e.g., this compound) necropsy Necropsy & Tissue Dissection (Day 11) vehicle->necropsy Daily Dosing reference->necropsy Daily Dosing test_compound->necropsy Daily Dosing weighing Tissue Weighing necropsy->weighing data_analysis Data Analysis & Ratio Calculation weighing->data_analysis anabolic Anabolic Activity (Levator Ani Muscle Weight) weighing->anabolic androgenic Androgenic Activity (Prostate, Seminal Vesicle Weight) weighing->androgenic Androgen_Receptor_Signaling androgen Androgen (e.g., this compound) ar_hsp AR-HSP Complex androgen->ar_hsp Binds mem_ar Membrane AR androgen->mem_ar Binds classical_label Classical (Genomic) Pathway non_classical_label Non-Classical (Non-Genomic) Pathway ar Activated AR ar_hsp->ar HSP Dissociation src Src Kinase ar_dimer AR Dimer ar->ar_dimer Dimerization mapk MAPK Pathway are Androgen Response Element (ARE) on DNA ar_dimer->are Binds ar_dimer->are Nuclear Translocation src->mapk mapk->ar Phosphorylation (Cross-talk) mem_ar->src transcription Gene Transcription are->transcription effects Anabolic & Androgenic Effects transcription->effects

References

Comparative analysis of Calusterone's impact on different cancer subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid that has been historically used as an antineoplastic agent, primarily in the treatment of advanced breast cancer.[1][2] This guide provides a comparative analysis of this compound's impact, with a focus on its effects on breast cancer, the primary indication for which it has been studied. Due to a scarcity of research on its effects on other cancer subtypes, this analysis will concentrate on the available data for breast carcinoma.

Mechanism of Action

This compound's therapeutic effects in breast cancer are believed to be mediated through two primary mechanisms:

  • Androgen Receptor Activation: As an androgenic steroid, this compound binds to and activates the androgen receptor (AR). In certain breast cancer subtypes, AR activation can exert anti-proliferative effects, opposing the growth-promoting signals of the estrogen receptor (ER).

  • Alteration of Estrogen Metabolism: this compound has been shown to alter the metabolism of estradiol (B170435), leading to a reduction in estrogen production.[3][4][5] Specifically, it decreases the transformation of estradiol to estriol (B74026) and increases the formation of estrone (B1671321) and 2-hydroxyestrone.[4] This reduction in estrogenic activity can inhibit the growth of hormone-receptor-positive breast cancers.

The following diagram illustrates the proposed mechanism of action of this compound in breast cancer cells.

Calusterone_Mechanism Proposed Mechanism of Action of this compound in Breast Cancer cluster_cell Breast Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Estrogen_Metabolism Estradiol Metabolism This compound->Estrogen_Metabolism Alters Nucleus Nucleus AR->Nucleus ARE Androgen Response Element Growth_Inhibition Tumor Growth Inhibition ARE->Growth_Inhibition Transcriptional Regulation Nucleus->ARE Binds to DNA Estradiol Estradiol Estrogen_Metabolism->Estradiol Decreases conversion to Estriol Estradiol->Growth_Inhibition Reduced Estrogenic Signal Estriol Estriol

Caption: Proposed mechanism of action of this compound in breast cancer cells.

Efficacy in Breast Cancer: A Summary of Clinical Findings

Clinical studies, predominantly conducted in the 1970s, have evaluated the efficacy of this compound in treating advanced breast cancer, particularly in postmenopausal women. The following table summarizes the objective response rates observed in several key studies.

Study PopulationTreatment RegimenObjective Response Rate (ORR)Key Findings
117 women with advanced breast cancer200 mg/day orally51% (primary or secondary hormonal therapy)More effective than Δ¹-testololactone in a double-blind study.[6]
31 post-menopausal patients with advanced mammary carcinoma200 mg/day orally for at least 3 months29%Two patients achieved complete remission for over 18 months.[7]
22 women with far-advanced, hormone-refractory breast cancer150 to 300 mg/day orally64%Regressions lasted for an average of 7 months.[8]
2 male patients with metastatic breast cancer200 mg/day orallyBoth patients showed objective regressionEffective after failure of orchiectomy.[9]

It is important to note that while these studies demonstrated this compound's efficacy, some reviews have concluded that it offers no significant advantages or disadvantages over other androgens used in breast cancer treatment.[1]

Comparative Impact: Breast Cancer vs. Other Subtypes

The available scientific literature overwhelmingly focuses on the use of this compound for breast cancer. There is a notable lack of published studies or clinical trial data on the impact of this compound on other cancer subtypes, such as prostate, lung, or colorectal cancer. Therefore, a direct comparative analysis of its efficacy across different cancer types is not feasible based on current evidence.

The androgenic nature of this compound suggests a potential for activity in other hormone-sensitive cancers, such as prostate cancer. However, the development of more specific and potent anti-androgen therapies has likely limited research into this compound for this indication.[10][11]

Experimental Protocols

The retrieved literature from the era of active this compound research often lacks the detailed experimental protocols common in modern publications. However, based on the study descriptions, the following methodologies were central to assessing this compound's impact.

Assessment of Antitumor Efficacy in Clinical Trials

The primary endpoint in clinical trials of this compound was the objective tumor response, evaluated according to the criteria established by the Cooperative Breast Cancer Group (CBCG).

Experimental Workflow for Clinical Efficacy Assessment:

Clinical_Workflow Clinical Trial Workflow for this compound Efficacy Patient_Selection Patient Selection (Advanced Breast Cancer, Postmenopausal) Baseline Baseline Assessment (Tumor Measurement, Metastatic Sites) Patient_Selection->Baseline Treatment This compound Administration (e.g., 200 mg/day orally) Baseline->Treatment Monitoring Regular Monitoring (Tumor Measurements, Side Effects) Treatment->Monitoring Response_Evaluation Response Evaluation (CBCG Criteria) - Complete Remission - Partial Remission - Stable Disease - Progressive Disease Monitoring->Response_Evaluation Data_Analysis Data Analysis (Objective Response Rate, Duration of Response) Response_Evaluation->Data_Analysis

Caption: Generalized workflow for assessing this compound's clinical efficacy.

Hormonal Metabolism Studies

To elucidate the mechanism of action, studies investigated the effect of this compound on estrogen metabolism.

Methodology for Assessing Estrogen Metabolism:

  • Patient Selection: Patients with advanced breast cancer were recruited.

  • Baseline Measurements: Pre-treatment 24-hour urine samples were collected to measure baseline levels of estrogen metabolites (e.g., estrone, estradiol, estriol). In some studies, radiolabeled estradiol was administered to trace its metabolism.

  • This compound Administration: Patients were treated with this compound for a specified period.

  • Follow-up Measurements: 24-hour urine samples were collected again during treatment to measure changes in the excretion of estrogen metabolites.

  • Analysis: The levels of estrogen metabolites before and during treatment were compared to determine the effect of this compound on estradiol metabolism and production rate.[4]

Conclusion

This compound is an androgenic steroid with demonstrated antitumor activity in advanced breast cancer, particularly in postmenopausal women. Its mechanism of action involves both androgen receptor activation and the alteration of estrogen metabolism. While historical clinical data supports its efficacy in this specific context, there is a significant lack of information regarding its impact on other cancer subtypes. The research landscape for this compound has been largely dormant for several decades, and modern, detailed experimental data and protocols are scarce. For researchers and drug development professionals, this compound serves as a historical example of androgen therapy for breast cancer, but its clinical utility in the modern era of targeted and endocrine therapies is limited. Further research would be required to explore any potential role for this compound or its analogs in contemporary oncology.

References

Assessing the Reproducibility of Historical Calusterone Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calusterone (7β,17α-dimethyltestosterone), an orally active anabolic-androgenic steroid, was investigated in the 1970s as a potential treatment for advanced breast cancer.[1][2] Historical studies reported notable rates of objective tumor regression in postmenopausal women. However, subsequent research yielded inconsistent findings, and the drug is not part of current standard-of-care regimens.[1] This guide aims to provide a comprehensive assessment of the reproducibility of these historical this compound studies by presenting available quantitative data, detailing experimental methodologies where possible, and comparing its proposed mechanisms of action with current understandings of breast cancer endocrinology. The lack of modern reproducibility studies and the limited availability of detailed historical experimental protocols present significant challenges in definitively assessing the reproducibility of these early findings.

Quantitative Data from Historical Clinical Trials

Several clinical trials in the 1970s evaluated the efficacy of this compound in treating advanced breast cancer. The table below summarizes the key quantitative data extracted from these historical studies.

Study (Year) Number of Patients Dosage Objective Response Rate (%) Mean Duration of Remission (Months) Key Side Effects Reported
Gordan et al. (1973)29200 mg/day (orally)28Not SpecifiedVirilization, increased libido, nausea, vomiting
Gordan et al. (1972)100Not Specified22Not SpecifiedNot Specified
Robustelli Della Cuna et al. (1977)60200 mg/day (orally)28Not SpecifiedNo undesirable side-effects reported
Horn and Gordan (1976)2 (male patients)200 mg/day (orally)100 (objective regression in both)5 and >7Not Specified
Gordan et al. (1973)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedUnlike other androgens, no rise in hematocrit, but a striking increase in platelet count and a slight rise in white blood cell count

Experimental Protocols

Patient Population and Evaluation Criteria

The studies predominantly included postmenopausal women with advanced or metastatic breast cancer.[1] The Cooperative Breast Cancer Group (CBCG), a prominent research body at the time, established criteria for patient eligibility and objective tumor regression, which were likely utilized in these trials. These criteria typically involved measurable disease parameters to assess tumor response.

Hormone and Receptor Assays

The 1970s saw the development and increasing use of competitive-binding assays, such as radioimmunoassays (RIA), for measuring hormone levels in plasma.[3] These assays were fundamental in endocrinology research and likely used to assess the hormonal status of patients in the this compound trials. The basic principle of RIA involves competition between a radiolabeled hormone and an unlabeled hormone (from a patient sample) for a limited number of antibody binding sites.

Steroid hormone receptor assays, crucial for understanding the mechanism of action of drugs like this compound, were also being developed during this period. These assays typically involved incubating tissue homogenates with radiolabeled hormones to determine binding affinity and capacity. The separation of bound and free hormones was often achieved through methods like Sephadex gel filtration.

Mechanism of Action and Signaling Pathways

This compound's proposed mechanism of action involves two primary pathways: direct interaction with the androgen receptor and modulation of estrogen metabolism.

Androgen Receptor Activation

As a synthetic androgen, this compound is believed to exert its effects by binding to and activating the androgen receptor (AR). While specific quantitative data on this compound's binding affinity (Ki or IC50) for the AR is not available in the reviewed literature, its structural similarity to testosterone (B1683101) suggests a direct interaction. The activated AR would then translocate to the nucleus and modulate the transcription of target genes, leading to its androgenic and potential anti-cancer effects.

cluster_cell Target Cell cluster_nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Calusterone_AR This compound-AR Complex AR->Calusterone_AR Nucleus Nucleus Calusterone_AR->Nucleus Translocation DNA DNA Calusterone_AR->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Figure 1. Proposed signaling pathway for this compound via androgen receptor activation.

Modulation of Estrogen Metabolism

Historical studies suggest that this compound may alter the metabolism of estradiol (B170435) and reduce estrogen production.[4] One proposed mechanism is the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens. However, no direct evidence or quantitative data (e.g., IC50 or Ki values) for aromatase inhibition by this compound has been found in the reviewed literature. Another observed effect is the alteration of estradiol metabolism, leading to a decrease in the formation of estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone. This shift in estrogen metabolism could potentially contribute to its anti-tumor effects in hormone-sensitive breast cancer.

Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens This compound This compound This compound->Aromatase Proposed Inhibition Estradiol Estradiol Estriol Estriol This compound->Estriol Decreases Transformation Estrone Estrone This compound->Estrone Increases Formation Hydroxyestrone 2-Hydroxyestrone This compound->Hydroxyestrone Increases Formation Estradiol->Estriol Estradiol->Estrone Estradiol->Hydroxyestrone

Figure 2. Proposed mechanisms of this compound's effect on estrogen metabolism.

Reproducibility Assessment and Comparison with Modern Alternatives

A direct assessment of the reproducibility of historical this compound studies is challenging due to several factors:

  • Lack of Detailed Protocols: The absence of detailed experimental methodologies in the original publications makes it difficult to replicate the studies precisely.

  • Evolution of Clinical Trial Standards: Clinical trial design, patient selection criteria, and response evaluation have evolved significantly since the 1970s. Modern trials often incorporate biomarker analysis and more stringent statistical methods.

  • Absence of Modern Replication Studies: There is a lack of contemporary research aimed at reproducing the findings of the historical this compound trials.

Comparison with Modern Endocrine Therapies:

Modern endocrine therapies for hormone receptor-positive breast cancer, such as aromatase inhibitors (e.g., anastrozole, letrozole) and selective estrogen receptor modulators (SERMs) or downregulators (e.g., tamoxifen, fulvestrant), have well-defined mechanisms of action supported by extensive quantitative data.

  • Aromatase Inhibitors: These drugs have high binding affinities for and potently inhibit the aromatase enzyme, with well-documented IC50 and Ki values. This leads to a profound suppression of estrogen production.

  • SERMs/SERDs: These agents directly target the estrogen receptor, either by competitively inhibiting estrogen binding or by promoting its degradation. Their binding affinities and effects on receptor signaling are well-characterized.

In contrast, the quantitative pharmacological data for this compound is largely absent from the available literature. Without knowing its binding affinity for the androgen receptor or its inhibitory potency against aromatase, a direct and objective comparison of its performance against modern alternatives is not possible.

Conclusion

Historical studies of this compound reported promising anti-tumor activity in advanced breast cancer. However, a thorough assessment of the reproducibility of these findings is hampered by the lack of detailed experimental protocols and the absence of modern replication studies. While the proposed mechanisms of action—androgen receptor activation and modulation of estrogen metabolism—are plausible, the lack of quantitative biochemical data for this compound makes it difficult to objectively compare its potential efficacy and specificity to modern, well-characterized endocrine therapies. Future research, should it be undertaken, would require a full biochemical and pharmacological characterization of this compound to determine if its historical promise holds up to contemporary scientific standards.

References

Validating Biomarkers for Calusterone Response in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Calusterone, an androgenic steroid historically used in the treatment of advanced breast cancer, with a focus on potential biomarkers for predicting treatment response. Due to the vintage of most this compound clinical trials, modern biomarker validation studies are not available. This guide, therefore, extrapolates from the known mechanism of this compound and current knowledge of androgen signaling in cancer to propose and compare potential predictive biomarkers.

This compound: Mechanism of Action and Clinical Efficacy

This compound (7β, 17α-dimethyltestosterone) is an orally active synthetic androgenic steroid.[1] Its primary proposed mechanisms of action in cancer include:

  • Androgen Receptor (AR) Activation : Like other androgens, this compound binds to and activates the Androgen Receptor, a nuclear hormone receptor that can influence cell growth and survival.[2]

  • Alteration of Estrogen Metabolism : Studies have suggested that this compound can alter the metabolism of estradiol (B170435) and reduce estrogen production.[2][3] It has been shown to decrease the binding capacity of estradiol to its receptor.[4]

Clinical trials conducted in the 1970s demonstrated that this compound has antitumor efficacy in postmenopausal women with advanced breast cancer, with objective regression rates reported to be between 28% and 64% in different studies.[5][6] However, subsequent reviews have concluded that this compound offers no significant advantages in efficacy or toxicity over other androgens used in breast cancer treatment.[1]

Potential Biomarker for this compound Response: Androgen Receptor (AR)

Given that this compound's primary mechanism of action is through the Androgen Receptor, AR expression in tumor cells is the most logical and promising candidate biomarker for predicting response. While not validated specifically for this compound, the role of AR in breast cancer is an active area of research.

AR in Different Breast Cancer Subtypes:

  • ER-positive (ER+) Breast Cancer : AR is co-expressed in 60-90% of ER+ breast cancers.[7] In this subtype, AR expression is generally considered a favorable prognostic marker.[7][8] There is also evidence to suggest that AR expression could be a predictive marker for response to endocrine therapies.[9]

  • Triple-Negative Breast Cancer (TNBC) : In TNBC, which lacks estrogen, progesterone, and HER2 receptors, AR can be expressed in up to a third of cases.[10] In this context, AR is being investigated as a therapeutic target, and its expression may predict response to anti-androgen therapies.[10][11]

The predictive value of AR for androgen therapy is still under investigation, and its role can be context-dependent.[8][12]

Comparison of this compound with an Alternative Androgen

One of the few comparative studies available for this compound is a double-blind trial against Δ¹-testololactone, another steroid derivative used in the treatment of breast cancer.

FeatureThis compoundΔ¹-testololactone
Objective Regression Rate 52%32%
Response in Failures 33% of Δ¹-testololactone failures responded to this compound.Patients who failed on this compound did not respond to Δ¹-testololactone.
Primary Use Advanced breast cancer in postmenopausal women.Advanced breast cancer in postmenopausal women.

Data from a double-blind study as reported by Gordan et al. (1973).[13]

Experimental Protocols

As direct experimental data for validating biomarkers for this compound response is unavailable, we provide a standard protocol for assessing the most relevant potential biomarker, the Androgen Receptor, in tumor tissue.

Immunohistochemistry (IHC) for Androgen Receptor Expression

Objective: To determine the percentage and intensity of Androgen Receptor-positive tumor cells in a formalin-fixed, paraffin-embedded (FFPE) tumor sample.

Methodology:

  • Sample Preparation : 4-5 µm thick sections are cut from the FFPE tumor block and mounted on charged slides.

  • Deparaffinization and Rehydration : Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes.

  • Antigen Retrieval : Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking : Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation : Slides are incubated with a primary antibody specific for the Androgen Receptor (e.g., clone AR441) at an optimized dilution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody and Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) chromogen, which produces a brown precipitate at the site of the antigen-antibody reaction.

  • Counterstaining : Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting : Slides are dehydrated through graded ethanol and xylene and coverslipped.

  • Scoring : A pathologist scores the percentage of tumor cell nuclei with positive staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+). A positivity threshold (e.g., >1% of cells with nuclear staining) is used to classify the tumor as AR-positive.

Visualizations

Calusterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (inactive) This compound->AR HSP Heat Shock Proteins AR->HSP AR_active Activated AR (dimerized) AR->AR_active Binding & Conformational Change ARE Androgen Response Element (in DNA) AR_active->ARE Translocation & DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cellular_Response Cellular Response (e.g., Growth Inhibition) Gene_Transcription->Cellular_Response

Caption: this compound signaling pathway.

Biomarker_Validation_Workflow Cohort Patient Cohort with Cancer Model Data Biomarker_Assay Assay for Potential Biomarker (e.g., AR IHC on Tumor Samples) Cohort->Biomarker_Assay Treatment Treatment with this compound Cohort->Treatment Correlation Correlate Biomarker Status with Treatment Response Biomarker_Assay->Correlation Response Assess Clinical Response (e.g., Objective Regression) Treatment->Response Response->Correlation Validation Validated Predictive Biomarker Correlation->Validation

Caption: Experimental workflow for biomarker validation.

AR_Response_Relationship Tumor_Status Tumor AR Status AR_Positive AR-Positive Tumor_Status->AR_Positive AR_Negative AR-Negative Tumor_Status->AR_Negative Higher_Likelihood Higher Likelihood AR_Positive->Higher_Likelihood Lower_Likelihood Lower Likelihood AR_Negative->Lower_Likelihood Calusterone_Response Likelihood of Response to this compound Higher_Likelihood->Calusterone_Response Lower_Likelihood->Calusterone_Response

Caption: Logical relationship between AR status and response.

References

A Researcher's Guide to the Hypothetical Transcriptomic Landscape of Calusterone-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Calusterone, a 17-alkylated orally active androgenic steroid, has been investigated for its antitumor properties, particularly in breast cancer.[1] Its primary mechanism of action is believed to be the activation of the androgen receptor (AR), which can modulate the transcription of a wide array of genes involved in cell growth, proliferation, and survival.[1][2] Additionally, this compound may alter the metabolism of estradiol, potentially reducing estrogen production and thereby influencing estrogen receptor (ER) signaling pathways.[1][3]

Despite its historical use, to date, no comprehensive comparative transcriptomic studies on this compound-treated cancer cells have been published. This guide provides a hypothesized transcriptomic profile based on this compound's known mechanism of action and offers a detailed experimental framework for researchers interested in investigating its effects on gene expression. The content herein is intended to serve as a foundation for future research into the molecular impact of this compound on cancer cells.

Hypothesized Transcriptomic Effects of this compound

The primary mode of action of this compound is through the activation of the Androgen Receptor (AR), a ligand-activated transcription factor.[1] Upon binding, the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4][5] In the context of breast cancer, the effect of AR activation can be complex and subtype-dependent. In ER-positive breast cancer, AR activation can antagonize ER signaling, leading to an anti-proliferative effect.[6][7] In some ER-negative subtypes, AR signaling may promote tumor growth.[8]

The following table summarizes the hypothesized transcriptomic changes in AR-positive cancer cells following this compound treatment, contrasted with a typical selective estrogen receptor modulator (SERM) like Tamoxifen in ER-positive cells for comparative purposes.

Table 1: Hypothesized Comparative Summary of Transcriptomic Changes

FeatureThis compound (Hypothesized in AR+/ER+ Breast Cancer Cells)Tamoxifen (Observed in ER+ Breast Cancer Cells)
Primary Cellular Response AR-mediated transcriptional regulation, potential ER pathway inhibitionER antagonism, induction of apoptosis
Key Upregulated Genes AR-responsive genes:TMPRSS2, KLK3 (PSA), FKBP5, CDKN1A (p21)[9]Apoptosis-related genes:BAX, FAS; ER-repressed genes
Key Downregulated Genes ER-target genes (due to AR/ER crosstalk):PGR, GREB1, MYC; Cell cycle progression genes:CCND1 (Cyclin D1)[10]ER-target genes:PGR, GREB1, TFF1 (pS2); Proliferation markers:MKI67
Affected Signaling Pathways Androgen Receptor Signaling, PI3K/AKT Pathway, MAPK Signaling[11]Estrogen Receptor Signaling, Apoptosis Signaling
Cellular Outcome Potential cell cycle arrest, inhibition of proliferation (in ER+ cells)Cell cycle arrest, apoptosis

Experimental Protocols

To validate the hypothesized transcriptomic effects of this compound, a robust experimental design is essential. The following protocol outlines a comprehensive approach using RNA sequencing (RNA-Seq).

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines based on Androgen Receptor (AR) and Estrogen Receptor (ER) status. For a comparative study, the following human breast cancer cell lines are recommended:

    • MCF-7: ER-positive, PR-positive, HER2-negative, AR-positive

    • T47-D: ER-positive, PR-positive, HER2-negative, AR-positive[12]

    • MDA-MB-453: ER-negative, PR-negative, HER2-negative, AR-positive (luminal AR subtype)[12]

    • MDA-MB-231: Triple-negative (ER, PR, HER2-negative), low AR expression (as a negative control)

  • Culture Conditions: Culture cells in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • For hormone-related studies, switch to a phenol (B47542) red-free medium with 5% charcoal-stripped FBS for 48 hours to reduce background hormonal effects.

    • Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO). For comparison, include a positive control such as Dihydrotestosterone (DHT) for AR activation and Tamoxifen for ER modulation in relevant cell lines.

    • Incubate for a specified time course (e.g., 24, 48, and 72 hours) to capture both early and late transcriptomic responses.

    • Harvest cells for RNA extraction. Perform all treatments in triplicate.

RNA Extraction and Quality Control
  • Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios.

  • Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) > 8 is recommended for high-quality RNA-Seq data.

RNA-Seq Library Preparation and Sequencing
  • Prepare RNA-Seq libraries from 1 µg of total RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Perform quality control on the prepared libraries to assess size distribution and concentration.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million single-end or paired-end reads per sample.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment to Reference Genome: Align the processed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Normalize the read counts and perform differential expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are typically considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and gene ontologies.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for a comparative transcriptomic analysis of this compound-treated cancer cells.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing & Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, MDA-MB-453) B Culture and Seed Cells A->B C Hormone Deprivation (Charcoal-Stripped Serum) B->C D Treat with this compound, Vehicle Control, and Positive Controls (DHT) C->D E Harvest Cells at Multiple Time Points D->E F Total RNA Extraction E->F G RNA Quality Control (RIN > 8) F->G H mRNA Library Preparation (Strand-Specific) G->H I High-Throughput Sequencing (e.g., Illumina NovaSeq) H->I J Raw Read Quality Control (FastQC, Trimmomatic) I->J K Alignment to Reference Genome (STAR) J->K L Differential Gene Expression Analysis (DESeq2) K->L M Pathway & GO Enrichment Analysis L->M

A generalized workflow for transcriptomic analysis.
Hypothesized Signaling Pathway

The diagram below illustrates the canonical Androgen Receptor signaling pathway, which is hypothesized to be the primary pathway activated by this compound.

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR + HSPs (Inactive) This compound->AR_complex Binds AR_active This compound-AR (Active) AR_complex->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription Recruits Co-regulators Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) Transcription->Cellular_Response

Hypothesized this compound-activated AR signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling Calusterone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calusterone

This document provides crucial safety and logistical information for the handling of this compound in a laboratory setting. This compound is a synthetic anabolic-androgenic steroid and is classified as a hazardous substance.[1][2] It is suspected of causing cancer and may damage fertility or the unborn child.[1] All personnel must adhere to the following guidelines to minimize exposure and ensure a safe working environment.

Chemical and Physical Properties of this compound
PropertyValueSource
Chemical Formula C₂₁H₃₂O₂[3][4][5]
Molar Mass 316.48 g/mol [2][4][5]
CAS Number 17021-26-0[3][4][6]
Appearance White to off-white solid (presumed)General knowledge
Synonyms 7β,17α-dimethyltestosterone, Methosarb[2][4]
Hazard Identification and Classification

This compound is classified with the following hazards:

  • Carcinogenicity: Suspected of causing cancer (H351).[1]

  • Reproductive Toxicity: May damage fertility or the unborn child (H360FD).[1]

Due to its hazardous nature, all handling of this compound must be conducted within a designated controlled area, and appropriate personal protective equipment must be worn at all times.

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weighing Weighing in a Ventilated Enclosure prep_area->weighing prep_sds Review Safety Data Sheet prep_sds->prep_ppe dissolving Dissolving and Solution Preparation weighing->dissolving decontamination Decontaminate Work Surfaces dissolving->decontamination liquid_waste Liquid Waste Segregation dissolving->liquid_waste ppe_doffing Proper Doffing of PPE decontamination->ppe_doffing solid_waste Solid Waste Segregation ppe_doffing->solid_waste final_disposal Dispose via Approved Hazardous Waste Stream solid_waste->final_disposal liquid_waste->final_disposal

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Given the hazardous properties of this compound, a stringent PPE protocol is mandatory. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications & Best Practices
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated. Routinely change gloves every 30-60 minutes.[7]
Eye Protection Safety Goggles or Face ShieldEssential to protect eyes from any potential splashes of solutions or contact with the powder.[7]
Body Protection Disposable GownA disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn to protect skin and clothing.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a containment enclosure.

Experimental Protocols

Weighing and Solution Preparation
  • Preparation:

    • Ensure all necessary equipment (analytical balance, spatulas, weigh boats, vials, solvents) is placed within a chemical fume hood or a ventilated balance safety enclosure.

    • Decontaminate all surfaces within the enclosure before and after use.

  • Weighing:

    • Tare the analytical balance with a weigh boat.

    • Carefully transfer the required amount of this compound powder to the weigh boat using a designated spatula.

    • Record the weight and securely close the primary container of this compound.

  • Solution Preparation:

    • Carefully transfer the weighed this compound powder into a suitable container (e.g., a glass vial or flask).

    • Add the desired solvent to the container using a calibrated pipette.

    • Securely cap the container and mix by vortexing or gentle agitation until the solid is completely dissolved.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures
Waste TypeDisposal Procedure
Unused Solid this compound Dispose of in a clearly labeled, sealed container for hazardous solid chemical waste.
This compound Solutions Collect in a designated, sealed, and clearly labeled container for hazardous liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, tubes, gloves, gowns) Dispose of in a designated hazardous waste container for solids. All disposable PPE worn during handling must be disposed of as contaminated waste.

Important Note: All waste must be disposed of through an approved hazardous waste management service, following all applicable federal, state, and local regulations.[1] Pharmaceutical waste disposal services can provide guidance on proper disposal methods.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calusterone
Reactant of Route 2
Calusterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.